molecular formula C27H27F3N6OS B8242711 HG-7-85-01-NH2

HG-7-85-01-NH2

Número de catálogo: B8242711
Peso molecular: 540.6 g/mol
Clave InChI: WTHKDEWRPCCPQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

HG-7-85-01-NH2 is a useful research compound. Its molecular formula is C27H27F3N6OS and its molecular weight is 540.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-(2-amino-[1,3]thiazolo[5,4-b]pyridin-5-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F3N6OS/c1-2-35-10-12-36(13-11-35)16-19-6-7-20(15-21(19)27(28,29)30)32-24(37)18-5-3-4-17(14-18)22-8-9-23-25(33-22)38-26(31)34-23/h3-9,14-15H,2,10-13,16H2,1H3,(H2,31,34)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHKDEWRPCCPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Function of HG-7-85-01-NH2: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of HG-7-85-01-NH2, a pivotal chemical entity in the development of targeted protein degraders. Primarily serving as a high-affinity ligand, this compound is a derivative of the potent ABL kinase inhibitor, HG-7-85-01. Its core function is to act as a "warhead" in the synthesis of heterobifunctional molecules, specifically Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), designed to eliminate the oncogenic BCR-ABL protein, a key driver in Chronic Myeloid Leukemia (CML).

Introduction to this compound and SNIPER Technology

This compound is a a small molecule designed with a crucial amine functional group that serves as a conjugation point for a linker. This allows for its incorporation into a SNIPER molecule. SNIPERs are a class of proteolysis-targeting chimeras (PROTACs) that function by hijacking the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.

A SNIPER molecule is comprised of three key components:

  • A "warhead" ligand that binds to the target protein (in this case, this compound binds to BCR-ABL).

  • An E3 ubiquitin ligase-recruiting ligand (for SNIPERs, this is typically a ligand for an Inhibitor of Apoptosis Protein, or IAP).

  • A chemical linker that connects the warhead and the E3 ligase ligand.

The resulting tripartite molecule forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

One notable SNIPER synthesized using this compound is SNIPER(ABL)-033 . This molecule conjugates the HG-7-85-01 warhead to a derivative of the IAP ligand LCL161 via a linker.

Quantitative Data Summary

The efficacy of both the parent inhibitor, HG-7-85-01, and the resulting SNIPER degraders has been quantitatively assessed. The data is summarized in the tables below for clear comparison.

Table 1: Inhibitory Activity of HG-7-85-01 against Various Kinases
Kinase TargetIC50 (nM)
Bcr-Abl (T315I mutant)3
KDR20
RET30
c-Src190
Other Kinases>2000
Table 2: Degradation Activity of BCR-ABL SNIPERs in K562 Cells
Compound NameTarget Ligand (Warhead)E3 Ligase Ligand (IAP Ligand)DC50 (µM) for BCR-ABL Reduction
SNIPER(ABL)-033 HG-7-85-01 LCL161 derivative 0.3 [1][2]
SNIPER(ABL)-044HG-7-85-01Bestatin10[1]
SNIPER(ABL)-039DasatinibLCL161 derivative0.01
SNIPER(ABL)-019DasatinibMV-10.3[1]
SNIPER(ABL)-024GNF5LCL161 derivative5[1][3]
SNIPER(ABL)-058ImatinibLCL161 derivative10[1][3]

Signaling Pathways and Mechanism of Action

The primary target of SNIPERs utilizing this compound is the BCR-ABL fusion protein. This constitutively active tyrosine kinase drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways. By inducing the degradation of BCR-ABL, SNIPER(ABL)-033 effectively shuts down these oncogenic signaling cascades.

BCR_ABL_Signaling cluster_SNIPER SNIPER(ABL)-033 Action cluster_pathway BCR-ABL Downstream Signaling SNIPER(ABL)-033 SNIPER(ABL)-033 IAP_E3_Ligase IAP_E3_Ligase SNIPER(ABL)-033->IAP_E3_Ligase Recruits BCR_ABL BCR-ABL SNIPER(ABL)-033->BCR_ABL Binds IAP_E3_Ligase->BCR_ABL Ubiquitinates Proteasome Proteasome Ub Ubiquitin BCR_ABL->Proteasome Degradation RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation

Mechanism of SNIPER(ABL)-033 and its effect on BCR-ABL signaling.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of SNIPERs derived from this compound are crucial for reproducible research.

Synthesis of SNIPER(ABL)-033

The following is a generalized protocol for the synthesis of a SNIPER molecule like SNIPER(ABL)-033. The specific linker and IAP ligand derivative structures are detailed in the supplementary information of the cited literature.

Synthesis_Workflow Start Start Materials HG_NH2 This compound Start->HG_NH2 Linker_COOH Linker with Carboxylic Acid Start->Linker_COOH IAP_Ligand IAP Ligand Derivative (e.g., LCL161 derivative) Start->IAP_Ligand Coupling1 Amide Coupling (HATU, DIPEA) HG_NH2->Coupling1 Linker_COOH->Coupling1 Coupling2 Second Coupling (e.g., Click Chemistry or Amide Coupling) IAP_Ligand->Coupling2 Intermediate HG-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Purification Purification (HPLC) Coupling2->Purification Final_Product SNIPER(ABL)-033 Purification->Final_Product

Generalized workflow for the synthesis of SNIPER(ABL)-033.

Protocol:

  • Linker Conjugation to this compound:

    • Dissolve this compound and a linker containing a carboxylic acid in an anhydrous solvent such as DMF.

    • Add coupling reagents (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

    • Upon completion, perform an aqueous workup and purify the intermediate product by column chromatography.

  • Conjugation to the IAP Ligand:

    • The purified HG-Linker intermediate is then reacted with the IAP ligand derivative (e.g., an LCL161 derivative). The nature of this reaction depends on the functional groups on the linker and the IAP ligand (e.g., another amide coupling or click chemistry).

  • Final Purification:

    • The final SNIPER(ABL)-033 product is purified to a high degree using reverse-phase HPLC. The structure and purity are confirmed by NMR and high-resolution mass spectrometry.

Western Blotting for BCR-ABL Degradation

This protocol is used to determine the DC50 value of a SNIPER compound.

Materials:

  • K562 (or other BCR-ABL positive) cells

  • SNIPER(ABL)-033

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment

  • PVDF membranes

  • Primary antibodies (e.g., anti-ABL, anti-GAPDH or β-tubulin for loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent and imaging system

Procedure:

  • Cell Treatment: Seed K562 cells in 6-well plates and treat with a serial dilution of SNIPER(ABL)-033 for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against ABL overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent and an imaging system.

    • Strip and re-probe the membrane for a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control. Calculate the percentage of BCR-ABL degradation for each concentration relative to the vehicle control and determine the DC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of SNIPER-induced protein degradation on cell viability.

Materials:

  • K562 cells

  • SNIPER(ABL)-033

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed K562 cells in a 96-well plate and treat with a serial dilution of SNIPER(ABL)-033 for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a critical building block for the development of potent and specific BCR-ABL degraders. Its use in the synthesis of SNIPER(ABL)-033 exemplifies the promise of targeted protein degradation as a therapeutic strategy for CML and other malignancies driven by oncogenic kinases. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to HG-7-85-01-NH2 as a Ligand for SNIPERs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and SNIPERs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically considered "undruggable" by traditional small-molecule inhibitors. This approach utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.

Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) are the leading platforms in the TPD field.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By bringing the target protein and the E3 ligase into close proximity, these molecules facilitate the transfer of ubiquitin to the target, marking it for degradation by the 26S proteasome.[]

While many PROTACs recruit E3 ligases like Cereblon (CRBN) or von Hippel-Lindau (VHL), SNIPERs are a distinct class that specifically hijacks Inhibitor of Apoptosis Proteins (IAPs) as the E3 ligase component.[2][] This guide focuses on HG-7-85-01-NH2, a critical ligand used in the development of SNIPERs targeting the BCR-ABL oncoprotein, a key driver in Chronic Myeloid Leukemia (CML).[1]

The Core of SNIPER Technology: Mechanism of Action

SNIPERs induce the degradation of a target protein by forming a ternary complex between the target, the SNIPER molecule, and an IAP. The general mechanism is as follows:

  • Ternary Complex Formation: The SNIPER molecule, featuring a target-binding ligand (e.g., this compound) and an IAP ligand, simultaneously binds to the target protein (e.g., BCR-ABL) and an IAP E3 ligase (e.g., cIAP1 or XIAP).[4]

  • Ubiquitination: This proximity induces the IAP to polyubiquitinate the target protein.

  • Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein.[]

  • IAP Degradation: A unique feature of SNIPERs is their ability to also induce the self-degradation of the IAP E3 ligases themselves, such as cIAP1 and XIAP.[5][6] This can be particularly advantageous in cancer therapy, as many cancer cells overexpress IAPs to evade apoptosis.[6][7]

SNIPER_Mechanism cluster_SNIPER SNIPER Molecule cluster_Target Target Protein cluster_E3 E3 Ligase cluster_System Cellular Machinery SNIPER This compound-Linker-IAP_Ligand Ternary Ternary Complex (BCR-ABL :: SNIPER :: IAP) SNIPER->Ternary SNIPER->SNIPER_recycled Recycled BCR_ABL BCR-ABL BCR_ABL->Ternary IAP cIAP1 / XIAP IAP->Ternary Ub Ubiquitin Ub->Ternary Recruitment Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation Ub_BCR_ABL Ub-BCR-ABL Ternary->Ub_BCR_ABL Polyubiquitination IAP_degradation Ub-IAP Ternary->IAP_degradation Autoubiquitination Ub_BCR_ABL->Proteasome IAP_degradation->Proteasome

Caption: General mechanism of action for an this compound-based SNIPER.

Data Presentation: Quantitative Analysis

HG-7-85-01: A Potent BCR-ABL Inhibitor

This compound is derived from the potent Type II ATP-competitive kinase inhibitor HG-7-85-01.[1][8] The parent compound demonstrates high affinity for wild-type and mutant forms of Bcr-Abl, the target of interest in CML. Its inhibitory activity against various kinases highlights its suitability as a specific targeting ligand.[9]

Table 1: Inhibitory Activity of HG-7-85-01 (Parent Compound)

Target Kinase IC50 (nM) Reference
Bcr-Abl (T315I mutant) 3 [9]
KDR 20 [9]
RET 30 [9]

| Other Kinases | >2000 |[9] |

Degradation Activity of this compound-Based SNIPERs

By incorporating this compound into a SNIPER construct, researchers can effectively induce the degradation of the BCR-ABL protein. The efficiency of this degradation is typically measured by the DC50 value, which is the concentration of the compound required to degrade 50% of the target protein.

Table 2: Degradation Activity of BCR-ABL SNIPERs Utilizing the HG-7-85-01 Scaffold

Compound Name Target Ligand (Inhibitor) E3 Ligase Ligand (IAP Ligand) DC50 (µM) for BCR-ABL Reduction Reference Cell Line Reference
SNIPER(ABL)-033 HG-7-85-01 LCL161 derivative 0.3 K562 [1][8]

| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 | Not Specified |[10] |

Experimental Protocols

Generalized Synthesis of an this compound-Based SNIPER

This protocol outlines a general approach for conjugating this compound with an IAP ligand via a linker to synthesize a SNIPER, such as SNIPER(ABL)-033.[1]

Materials:

  • This compound

  • Carboxylic acid-functionalized linker (e.g., a PEG linker)

  • Amine-functionalized IAP ligand (e.g., LCL161 derivative)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica (B1680970) gel, HPLC system)

Procedure:

  • Linker Conjugation to this compound: a. Dissolve this compound and the carboxylic acid-functionalized linker in anhydrous DMF. b. Add coupling reagents (HATU, HOBt) and a base (DIPEA). c. Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS. d. Upon completion, quench the reaction and perform an aqueous workup. e. Purify the intermediate product (Linker-HG-7-85-01) by silica gel column chromatography.

  • Final SNIPER Synthesis (Coupling to IAP Ligand): a. Activate the carboxylic acid of the Linker-HG-7-85-01 intermediate using coupling reagents in anhydrous DMF. b. Add the amine-functionalized IAP ligand and DIPEA to the reaction mixture. c. Stir at room temperature for 4-6 hours, monitoring by LC-MS. d. Upon completion, purify the final SNIPER product by preparative HPLC.

  • Characterization: a. Confirm the identity and purity of the final SNIPER compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Synthesis_Workflow Reactant1 This compound Step2 Step 2: Activation & Amide Coupling (HATU, DIPEA, DMF) Reactant1->Step2 Reactant2 HOOC-Linker-X Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Reactant2->Step1 Reactant3 H2N-IAP_Ligand Reactant3->Step1 Purify1 Purification (Chromatography) Step1->Purify1 Purify2 Final Purification (Prep-HPLC) Step2->Purify2 Intermediate Intermediate: IAP_Ligand-NH-Linker-COOH Purify1->Intermediate FinalProduct Final SNIPER Purify2->FinalProduct Characterize Characterization (NMR, MS) Intermediate->Step2 FinalProduct->Characterize

Caption: A generalized workflow for the synthesis of a SNIPER molecule.
Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of BCR-ABL and IAPs in a leukemia cell line (e.g., K562) following treatment with a SNIPER.

Materials:

  • K562 cells

  • SNIPER compound (e.g., SNIPER(ABL)-033) and vehicle control (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-ABL, anti-cIAP1, anti-XIAP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: a. Seed K562 cells in 6-well plates. b. Treat cells with varying concentrations of the SNIPER compound or vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction: a. Harvest and wash the cells with cold PBS. b. Lyse the cells with lysis buffer on ice for 30 minutes. c. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the protein lysate.

  • Quantification and Electrophoresis: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize protein amounts and prepare samples with Laemmli buffer. c. Separate proteins by SDS-PAGE.

  • Immunoblotting: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with primary antibodies overnight at 4°C. d. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour. e. Wash again and add ECL substrate. f. Visualize protein bands using a chemiluminescence imaging system. g. Quantify band intensity and normalize to a loading control (e.g., β-actin).

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the ternary complex (BCR-ABL::SNIPER::IAP).[1]

Materials:

  • K562 cells

  • SNIPER compound and vehicle control

  • Co-IP lysis buffer

  • Primary antibody for immunoprecipitation (e.g., anti-ABL or anti-cIAP1)

  • Protein A/G magnetic beads

  • Wash buffer and Elution buffer

  • Primary antibodies for Western blotting (anti-ABL and anti-cIAP1)

Procedure:

  • Cell Treatment and Lysis: a. Treat K562 cells with the SNIPER compound or vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex. b. Lyse the cells with Co-IP lysis buffer.

  • Immunoprecipitation: a. Pre-clear the cell lysates with Protein A/G beads. b. Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-cIAP1) overnight at 4°C. c. Add Protein A/G beads to capture the antibody-protein complexes. d. Wash the beads extensively with wash buffer to remove non-specific binders.

  • Elution and Western Blotting: a. Elute the bound proteins from the beads using elution buffer. b. Analyze the eluates by Western blotting using antibodies against the expected complex components (e.g., probe with anti-ABL to see if it was pulled down with anti-cIAP1).

WB_CoIP_Workflow cluster_WB Western Blot Workflow cluster_CoIP Co-Immunoprecipitation Workflow WB1 Cell Treatment (Varying [SNIPER]) WB2 Cell Lysis & Protein Quantification WB1->WB2 WB3 SDS-PAGE & Membrane Transfer WB2->WB3 WB4 Immunoblotting (Primary & Secondary Abs) WB3->WB4 WB5 Detection & Analysis (ECL) WB4->WB5 CoIP1 Cell Treatment (Fixed [SNIPER]) CoIP2 Cell Lysis (Non-denaturing) CoIP1->CoIP2 CoIP3 Immunoprecipitation (e.g., anti-cIAP1 Ab) CoIP2->CoIP3 CoIP4 Elution of Complexes CoIP3->CoIP4 CoIP5 Western Blot of Eluate (Probe for BCR-ABL) CoIP4->CoIP5

Caption: Workflows for Western Blotting and Co-Immunoprecipitation experiments.

Conclusion

This compound is a valuable chemical tool for the development of SNIPERs, a class of targeted protein degraders that recruit IAP E3 ligases.[1] By serving as a high-affinity ligand for the BCR-ABL oncoprotein, it enables the creation of potent SNIPER molecules like SNIPER(ABL)-033, which can specifically induce the degradation of this key driver of CML. The dual action of SNIPERs—degrading both the primary oncogenic driver and the anti-apoptotic IAP proteins—presents a promising and powerful therapeutic strategy for overcoming cancer resistance and improving patient outcomes. The data and protocols provided in this guide offer a comprehensive resource for researchers aiming to explore and expand upon this innovative technology.

References

The Role of HG-7-85-01-NH2 in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest. This technical guide provides an in-depth overview of HG-7-85-01-NH2, a key building block in the development of a specific class of degraders known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), which target the oncogenic BCR-ABL protein for degradation.

This compound is an amino-functionalized derivative of the potent ABL kinase inhibitor HG-7-85-01. This modification allows for its conjugation to a linker and an E3 ligase-recruiting ligand, thereby forming a heterobifunctional degrader. In the context of SNIPERs, this compound serves as the warhead that specifically binds to the BCR-ABL protein, a constitutively active tyrosine kinase that is the primary driver of chronic myeloid leukemia (CML).

Mechanism of Action: SNIPER-Mediated Degradation

SNIPERs are a class of PROTACs that recruit the Inhibitor of Apoptosis Proteins (IAPs) as the E3 ubiquitin ligase component. The general mechanism of action for a SNIPER utilizing this compound to target BCR-ABL is as follows:

  • Ternary Complex Formation: The SNIPER molecule, consisting of the HG-7-85-01 moiety, a linker, and an IAP ligand (such as a derivative of LCL161 or Bestatin), facilitates the formation of a ternary complex between the BCR-ABL protein and an IAP E3 ligase (e.g., cIAP1 or XIAP).

  • Ubiquitination: The proximity induced by the SNIPER allows the E3 ligase to transfer ubiquitin molecules to the BCR-ABL protein.

  • Proteasomal Degradation: The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome, leading to the selective elimination of the oncoprotein from the cell.

A notable feature of SNIPERs is their ability to also induce the degradation of the IAP E3 ligases themselves, such as cIAP1, which can contribute to the overall anti-cancer activity. The degradation of cIAP1 is typically triggered by the IAP antagonist portion of the SNIPER, whereas the degradation of the target protein and XIAP is dependent on the formation of the ternary complex.

Quantitative Data

The following tables summarize the available quantitative data for SNIPERs that utilize the HG-7-85-01 scaffold for the degradation of the BCR-ABL protein.

Compound NameTarget Ligand (Inhibitor)E3 Ligase Ligand (IAP Ligand)DC50 (µM) for BCR-ABL ReductionReference Cell Line
SNIPER(ABL)-033 HG-7-85-01LCL161 derivative0.3K562
SNIPER(ABL)-044 HG-7-85-01Bestatin10K562

Table 1: Degradation Activity of BCR-ABL SNIPERs Incorporating HG-7-85-01. DC50 represents the concentration of the compound required to reduce the level of the target protein by 50%.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of novel protein degraders. The following are generalized yet detailed methodologies for key experiments in the characterization of SNIPERs based on this compound.

Protocol 1: Synthesis of SNIPER(ABL)-033

This protocol outlines a general approach for the synthesis of a SNIPER, such as SNIPER(ABL)-033, by conjugating this compound with an IAP ligand via a linker.

Materials:

  • This compound

  • Linker with appropriate functional groups (e.g., a PEG linker with a carboxylic acid and an activated ester)

  • IAP ligand (e.g., LCL161 derivative with a free amine)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

  • Linker Activation: Dissolve the linker in anhydrous DMF. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir at room temperature for 30 minutes to activate the carboxylic acid group.

  • Conjugation to this compound: Add a solution of this compound in anhydrous DMF to the activated linker solution. Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, quench the reaction and purify the product (HG-7-85-01-linker) by flash column chromatography or preparative HPLC.

  • Conjugation to IAP Ligand: Dissolve the purified HG-7-85-01-linker in anhydrous DMF. Add the IAP ligand and a base (e.g., DIPEA). Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • Final Purification: Purify the final SNIPER(ABL)-033 compound using preparative HPLC to achieve high purity.

  • Characterization: Confirm the identity and purity of the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blotting for BCR-ABL Degradation

This protocol describes the assessment of target protein degradation in a cellular context.

Materials:

  • K562 cells (human chronic myeloid leukemia cell line)

  • SNIPER compound (e.g., SNIPER(ABL)-033)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ABL, anti-cIAP1, anti-XIAP, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed K562 cells in 6-well plates. Treat the cells with varying concentrations of the SNIPER compound or vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the ternary complex (BCR-ABL:SNIPER:IAP).

Materials:

  • K562 cells

  • SNIPER compound

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody for immunoprecipitation (e.g., anti-ABL or anti-cIAP1)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibodies for Western blotting (anti-ABL and anti-cIAP1)

Procedure:

  • Cell Treatment and Lysis:

    • Treat K562 cells with the SNIPER compound or vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.

    • Lyse the cells with Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with Protein A/G beads.

    • Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

    • Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BCR-ABL and the IAP E3 ligase to confirm their co-precipitation.

Protocol 4: In Vitro Ubiquitination Assay

This assay directly assesses the ability of the SNIPER to induce ubiquitination of the target protein.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UbcH5a)

  • Recombinant IAP E3 ligase (e.g., cIAP1)

  • Recombinant BCR-ABL protein (or relevant kinase domain)

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • SNIPER compound

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, BCR-ABL, ubiquitin, and ATP in the reaction buffer.

  • SNIPER Addition: Add the SNIPER compound at various concentrations or a vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding Laemmli buffer.

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-ABL antibody to detect the formation of higher molecular weight polyubiquitinated BCR-ABL species.

Protocol 5: Cell Viability Assay (WST-8)

This assay measures the effect of BCR-ABL degradation on the viability of cancer cells.

Materials:

  • K562 cells

  • SNIPER compound

  • 96-well plates

  • Cell culture medium

  • WST-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a serial dilution of the SNIPER compound or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • WST-8 Addition: Add WST-8 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizations

Signaling Pathway

SNIPER_Mechanism cluster_SNIPER SNIPER Molecule cluster_Cellular_Machinery Cellular Machinery HG7_85_01 This compound (ABL Binder) Linker Linker BCR_ABL BCR-ABL (Target Protein) HG7_85_01->BCR_ABL Binds IAP_Ligand IAP Ligand (e.g., LCL161 derivative) IAP_E3 IAP E3 Ligase (e.g., cIAP1/XIAP) IAP_Ligand->IAP_E3 Recruits Proteasome 26S Proteasome BCR_ABL->Proteasome Degradation Ternary_Complex Ternary Complex (BCR-ABL : SNIPER : IAP) Ub Ubiquitin IAP_E3->Ub Transfers Ub->BCR_ABL Polyubiquitination Ternary_Complex->BCR_ABL Induces Proximity

Caption: Mechanism of SNIPER-mediated BCR-ABL degradation.

Experimental Workflow

Experimental_Workflow cluster_Synthesis Compound Synthesis & Characterization cluster_Cellular_Assays Cellular Assays cluster_Biochemical_Assay Biochemical Assay Synthesis Synthesis of This compound based SNIPER Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Degradation Western Blot for BCR-ABL Degradation Characterization->Degradation Ternary_Complex Co-IP for Ternary Complex Characterization->Ternary_Complex Ubiquitination In Vitro Ubiquitination Assay Characterization->Ubiquitination Viability Cell Viability Assay (WST-8) Degradation->Viability

Caption: Workflow for SNIPER characterization.

Logical Relationship of SNIPER Components

SNIPER_Components cluster_Warhead Target Binding Moiety cluster_Linker Connecting Moiety cluster_E3_Ligand E3 Ligase Recruiting Moiety SNIPER SNIPER Molecule Warhead Linker E3 Ligase Ligand Warhead_Example This compound SNIPER:f0->Warhead_Example Linker_Example PEG Linker SNIPER:f1->Linker_Example E3_Ligand_Example IAP Ligand (LCL161 derivative) SNIPER:f2->E3_Ligand_Example

Caption: Modular components of a SNIPER molecule.

An In-depth Technical Guide to the Structure and Function of SNIPER(ABL)-033

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNIPER(ABL)-033 is a novel therapeutic agent belonging to the class of compounds known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). SNIPERs are a subset of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system. This guide provides a detailed technical overview of the structure, mechanism of action, and experimental evaluation of SNIPER(ABL)-033, a molecule engineered to target the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).

Molecular Structure of SNIPER(ABL)-033

SNIPER(ABL)-033 is a heterobifunctional molecule meticulously designed to bridge the BCR-ABL protein with an E3 ubiquitin ligase. Its structure is composed of three key moieties: an ABL kinase inhibitor, a linker, and a ligand for an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ligase.[1][2]

  • ABL Inhibitor: The warhead of SNIPER(ABL)-033 is HG-7-85-01, a potent inhibitor that binds to the ABL kinase domain of the BCR-ABL protein.[2]

  • IAP Ligand: To recruit the E3 ligase machinery, SNIPER(ABL)-033 incorporates a derivative of LCL161, a known ligand for cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and X-linked Inhibitor of Apoptosis Protein (XIAP).[1][2]

  • Linker: These two active components are connected by a polyethylene (B3416737) glycol (PEG) linker.[1] The linker's length and composition are optimized to facilitate the formation of a stable ternary complex between BCR-ABL and the IAP E3 ligase.

Chemical Structure of SNIPER(ABL)-033 Components:

ComponentChemical Name/TypeFunction
Warhead HG-7-85-01Binds to the ABL kinase domain of BCR-ABL
Linker Polyethylene Glycol (PEG)Connects the warhead and the IAP ligand
E3 Ligase Ligand LCL161 derivativeRecruits cIAP1 and XIAP E3 ligases

Mechanism of Action: Targeted Protein Degradation

SNIPER(ABL)-033 executes its function through a sophisticated mechanism of induced protein degradation. By simultaneously binding to both the BCR-ABL protein and an IAP E3 ligase, it facilitates the formation of a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the BCR-ABL protein, marking it for recognition and subsequent degradation by the 26S proteasome.[3][4][5][6] This event-driven, catalytic mode of action allows a single molecule of SNIPER(ABL)-033 to trigger the degradation of multiple BCR-ABL protein molecules.

The degradation of BCR-ABL by SNIPER(ABL)-033 involves both cIAP1 and XIAP.[1] The binding of the LCL161 derivative moiety to cIAP1 can induce its autoubiquitination and degradation, while the ternary complex formation is crucial for the ubiquitination and degradation of both BCR-ABL and XIAP.[3][4][5]

SNIPER_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation SNIPER SNIPER(ABL)-033 BCR_ABL BCR-ABL Protein SNIPER->BCR_ABL IAP IAP E3 Ligase (cIAP1/XIAP) SNIPER->IAP Recruits Ub Ubiquitin Ternary_Complex BCR-ABL : SNIPER : IAP Ub->Ternary_Complex Polyubiquitination Proteasome 26S Proteasome Degraded_Products Degraded Peptides Proteasome->Degraded_Products Degradation Ternary_Complex->Proteasome Targeting Synthesis_Workflow Start Starting Materials Step1 Synthesis of HG-7-85-01 Start->Step1 Step2 Preparation of LCL161 Derivative Start->Step2 Step3 Linker Attachment to HG-7-85-01 Step1->Step3 Step4 Conjugation to LCL161 Derivative Step2->Step4 Step3->Step4 Purification Purification (HPLC) Step4->Purification End SNIPER(ABL)-033 Purification->End

References

An In-depth Technical Guide on the ABL Inhibitor Activity of the Parent Compound HG-7-85-01

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor with significant activity against wild-type and mutant forms of several key oncogenic kinases.[1] Primarily investigated for its efficacy in overcoming the T315I "gatekeeper" mutation in BCR-ABL-driven leukemias, its inhibitory profile also extends to PDGFRα, KIT, and Src kinases.[2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of HG-7-85-01, detailing its mechanism of action, cellular effects, and preclinical properties. It includes structured quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support further research and development.

Mechanism of Action

HG-7-85-01 functions as a type II ATP-competitive inhibitor. Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase domain.[3][4] This prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent substrate phosphorylation. This mechanism allows HG-7-85-01 to effectively inhibit kinases harboring mutations in the ATP-binding pocket, such as the T315I mutation in BCR-ABL, which confers resistance to many first and second-generation inhibitors.[1][5]

Mechanism of Action of HG-7-85-01 cluster_kinase ABL Kinase Domain Active (DFG-in) Active (DFG-in) Substrate Substrate Active (DFG-in)->Substrate Inactive (DFG-out) Inactive (DFG-out) No_Phosphorylation Inhibition of Phosphorylation Inactive (DFG-out)->No_Phosphorylation ATP ATP ATP->Active (DFG-in) Phosphorylation Substrate Phosphorylation Substrate->Phosphorylation HG-7-85-01 HG-7-85-01 HG-7-85-01->Inactive (DFG-out) Binds and Stabilizes

Mechanism of Action of HG-7-85-01.

Quantitative Inhibition Data

HG-7-85-01 exhibits a distinct profile of kinase inhibition, with high potency against specific targets implicated in various malignancies.

Table 1: Biochemical Kinase Inhibition Profile of HG-7-85-01

Target KinaseMutantIC₅₀ (nM)Reference(s)
Bcr-AblT315I3[1][2][3]
KDR (VEGFR2)Wild-Type20[1][2][3]
RETWild-Type30[1][2][3]
Other KinasesN/A>2000[2][3]

Table 2: Cellular Activity of HG-7-85-01

Cell LineExpressed Kinase(s)EC₅₀ (nM)NotesReference(s)
Ba/F3Bcr-Abl (non-mutant)60-140Potently inhibits proliferation.[2]
Ba/F3Bcr-Abl-T315I60-140Overcomes gatekeeper mutation resistance.[2]
Ba/F3c-Src (human)190-[2]
Ba/F3T338I Src290-[2]
Ba/F3T338M Src150-[2]

Table 3: Pharmacokinetic Parameters of HG-7-85-01

SpeciesDose (mg/kg)Bioavailability (%)T₁/₂ (h)Cₘₐₓ (ng/mL)Clearance (mL/min/kg)Reference(s)
Mouse1051.110623[1]
Rat2195.829213[1]

Key Signaling Pathways

HG-7-85-01 exerts its effects by blocking critical downstream signaling pathways that promote cell proliferation, survival, and growth. The primary pathway affected is that downstream of BCR-ABL.

Inhibition of the BCR-ABL Signaling Pathway by HG-7-85-01 cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes BCR-ABL BCR-ABL RAS/MAPK RAS/MAPK BCR-ABL->RAS/MAPK Activates PI3K/AKT PI3K/AKT BCR-ABL->PI3K/AKT Activates JAK/STAT JAK/STAT BCR-ABL->JAK/STAT Activates HG-7-85-01 HG-7-85-01 HG-7-85-01->BCR-ABL Inhibits Proliferation Proliferation RAS/MAPK->Proliferation Survival Survival RAS/MAPK->Survival PI3K/AKT->Proliferation PI3K/AKT->Survival JAK/STAT->Proliferation JAK/STAT->Survival

Inhibition of the BCR-ABL Signaling Pathway by HG-7-85-01.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate assessment of kinase inhibitors. The following sections describe the methodologies for key assays used in the characterization of HG-7-85-01.

Biochemical Kinase Assay

This protocol provides a general framework for determining the IC₅₀ of an inhibitor against a purified kinase.[1][6]

Methodology:

  • Compound Preparation: Prepare a serial dilution of HG-7-85-01 in an appropriate solvent (e.g., DMSO) and then dilute it into the assay buffer.[1]

  • Reaction Setup: In a 96- or 384-well plate, add the purified kinase enzyme to wells containing the different concentrations of HG-7-85-01. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit inhibitor binding.[1]

  • Initiation: Start the kinase reaction by adding a solution containing the peptide substrate and ATP.[1]

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[1]

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate or the amount of ATP remaining. This is often done using luminescence-based assays (e.g., Kinase-Glo®) where light output is inversely proportional to kinase activity.[1]

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[5]

General Workflow for a Biochemical Kinase Inhibition Assay A Prepare HG-7-85-01 Serial Dilutions C Add HG-7-85-01 to Kinase A->C B Add Purified Kinase to Plate B->C D Pre-incubate C->D E Initiate Reaction (add ATP + Substrate) D->E F Incubate at 30°C E->F G Terminate Reaction & Quantify Signal F->G H Data Analysis (Calculate IC50) G->H

General Workflow for a Biochemical Kinase Inhibition Assay.
Cell Proliferation Assay

This protocol is used to determine the EC₅₀ of an inhibitor on the growth of specific cell lines.[3][4]

Methodology:

  • Cell Seeding: Seed hematopoietic cells (e.g., Ba/F3) expressing the target kinase (e.g., BCR-ABL-T315I) into 96-well plates at a predetermined density (e.g., 5,000 cells/well).[1][5]

  • Compound Addition: Add serial dilutions of HG-7-85-01 to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.[5]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[6][7]

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's protocol.[4][7]

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control and determine the EC₅₀ value by fitting the data to a dose-response curve.[4]

Workflow for Ba/F3 Cell Proliferation Assay A Seed Ba/F3 cells (expressing target kinase) in 96-well plate B Add Serial Dilutions of HG-7-85-01 A->B C Incubate for 72 hours B->C D Add Cell Viability Reagent (e.g., MTT) C->D E Incubate and Measure Signal D->E F Data Analysis (Calculate EC50) E->F

Workflow for Ba/F3 Cell Proliferation Assay.

In Vivo Studies

In vivo studies have been conducted to evaluate the efficacy and pharmacokinetic profile of HG-7-85-01. Combination studies with the allosteric inhibitor GNF-5 have shown at least additive effects against both non-mutated and T315I BCR-ABL in vivo.[8] However, the compound has demonstrated limited oral bioavailability.[1] Efficacy in mouse models of CML is typically assessed by monitoring tumor burden, often through bioluminescence imaging, and survival.[1][8]

Conclusion

HG-7-85-01 is a potent and selective type II kinase inhibitor with demonstrated biochemical and cellular activity against clinically relevant targets, including the imatinib-resistant T315I mutant of BCR-ABL.[1][5] Its pharmacodynamic profile, characterized by the inhibition of key oncogenic signaling pathways leading to cell cycle arrest and apoptosis, validates its mechanism of action.[2] While in vivo studies have shown efficacy, particularly in combination therapies, its limited oral bioavailability presents a challenge for clinical development.[1][8] The data and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to address the ongoing challenge of TKI resistance.

References

The Core Principles of SNIPER Technology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the ability to selectively eliminate pathogenic proteins offers a powerful therapeutic strategy. Traditional occupancy-based drugs, such as small molecule inhibitors, often face limitations in targeting non-enzymatic proteins or overcoming drug resistance. A novel and promising approach to address these challenges is Targeted Protein Degradation (TPD), which harnesses the cell's own protein disposal machinery to eradicate specific proteins of interest.

One such innovative TPD platform is the Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) technology. SNIPERs are heterobifunctional molecules designed to recruit an E3 ubiquitin ligase, specifically the Inhibitor of Apoptosis Proteins (IAPs), to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This technical guide provides a comprehensive overview of the fundamental principles of SNIPER technology, its mechanism of action, experimental protocols for its evaluation, and its potential applications in drug development.

Core Principles of SNIPER Technology

SNIPER technology is a sophisticated method for inducing the degradation of specific intracellular proteins.[1] It utilizes chimeric molecules that act as a bridge between a target protein and an E3 ubiquitin ligase.[2][3]

The SNIPER Molecule

A SNIPER molecule is a heterobifunctional chimera composed of three key components:

  • A Target-Binding Ligand: This moiety is designed to specifically recognize and bind to the protein of interest (POI) that is intended for degradation. The choice of this ligand is crucial for the selectivity of the SNIPER molecule.

  • An E3 Ligase-Recruiting Ligand: This component binds to an E3 ubiquitin ligase. In the case of SNIPERs, this ligand specifically recruits members of the Inhibitor of Apoptosis Protein (IAP) family, such as cIAP1 and XIAP.[1]

  • A Linker: The target-binding ligand and the E3 ligase-recruiting ligand are connected by a chemical linker. The length and composition of the linker are critical for the formation of a stable ternary complex between the target protein, the SNIPER molecule, and the E3 ligase, which is essential for efficient protein degradation.

The Ubiquitin-Proteasome System (UPS)

SNIPER technology leverages the cell's natural protein degradation pathway, the Ubiquitin-Proteasome System. The UPS is a tightly regulated process responsible for the removal of misfolded or damaged proteins, as well as the controlled degradation of regulatory proteins. The key steps involve:

  • Ubiquitination: The target protein is tagged with a chain of ubiquitin molecules, a small regulatory protein. This process is carried out by a cascade of three enzymes: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase. The E3 ligase provides substrate specificity, recognizing the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, a large protein complex that functions as a cellular recycling machine. The protein is unfolded and cleaved into small peptides, while the ubiquitin molecules are recycled.

Mechanism of Action

The mechanism of action of SNIPER technology can be summarized in the following steps:

  • Ternary Complex Formation: The SNIPER molecule, upon entering the cell, simultaneously binds to the target protein via its target-binding ligand and to an IAP E3 ligase through its IAP-recruiting ligand. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.

  • Induced Ubiquitination: Within the ternary complex, the IAP E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 enzyme to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a poly-ubiquitin chain on the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is now marked for degradation and is recognized by the 26S proteasome. The proteasome then degrades the target protein into smaller peptides.

  • SNIPER Recycling: After inducing ubiquitination, the SNIPER molecule is released and can recruit another target protein and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.

A unique feature of IAP-based SNIPERs is their ability to induce the degradation of not only the target protein but also the IAP E3 ligases themselves (e.g., cIAP1 and XIAP).[1] This can be particularly advantageous in cancer therapy, as many cancer cells overexpress IAPs to evade apoptosis.

Data Presentation

The efficacy of SNIPER molecules is typically quantified by their ability to reduce the levels of the target protein in a cellular context. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

SNIPER CompoundTarget ProteinCell LineDC50 (µM)Dmax (%)Treatment Time (h)Reference
SNIPER(ER)-87 Estrogen Receptor α (ERα)MCF-70.097>906[4]
SNIPER(ABL)-058 BCR-ABLK56210Not Reported24[4]
SNIPER(ABL)-015 BCR-ABLK5625Not Reported24[4]
SNIPER-7 BRD4HeLa~0.1>806[3]
SNIPER-19/20 CDK4/6MM.1S<0.1>77Not Reported[3]

Experimental Protocols

Evaluating the efficacy and mechanism of action of SNIPER technology involves a series of key experiments.

Western Blot for Protein Degradation

This is the most common method to directly measure the reduction in the target protein levels.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the SNIPER compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 6, 12, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.

In Vitro Ubiquitination Assay

This assay confirms that the SNIPER-induced protein degradation is dependent on the ubiquitination machinery.

Protocol:

  • Immunoprecipitation of Target Protein:

    • Treat cells with the SNIPER compound and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

    • Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to agarose (B213101) beads.

  • Western Blot for Ubiquitin:

    • Elute the immunoprecipitated proteins from the beads.

    • Perform SDS-PAGE and Western blotting as described above.

    • Probe the membrane with an anti-ubiquitin antibody to detect the presence of poly-ubiquitin chains on the target protein.

Cell Viability Assay

This assay assesses the functional consequence of target protein degradation, such as the inhibition of cancer cell growth.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the SNIPER compound.

  • Incubation: Incubate the cells for a period that allows for phenotypic changes to occur (e.g., 48-72 hours).

  • Viability Assessment: Use a commercially available cell viability reagent such as MTT, MTS, or a reagent that measures ATP levels (e.g., CellTiter-Glo).

    • For MTT assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

SNIPER_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation SNIPER SNIPER Molecule Ternary_Complex POI-SNIPER-IAP Ternary Complex SNIPER->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation IAP IAP E3 Ligase (e.g., cIAP1, XIAP) IAP->Ternary_Complex Binds Ternary_Complex->SNIPER Recycling Ternary_Complex->POI Poly-ubiquitination Ubiquitin Ubiquitin (Ub) E2 E2 Enzyme Ubiquitin->E2 E2->Ternary_Complex Recruited Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of Action of SNIPER Technology.

Western_Blot_Workflow A 1. Cell Treatment (SNIPER Compound) B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Target Protein & Loading Control) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Caption: Experimental Workflow for Western Blot Analysis.

Conclusion

SNIPER technology represents a powerful and versatile platform for targeted protein degradation. By hijacking the IAP E3 ubiquitin ligases, SNIPERs offer a novel modality to eliminate disease-causing proteins, including those that have been historically considered "undruggable." The ability of SNIPERs to simultaneously degrade both the target protein and the IAP E3 ligases presents a unique therapeutic advantage, particularly in the context of cancer. The experimental protocols outlined in this guide provide a framework for the robust evaluation of SNIPER molecules. As our understanding of the ubiquitin-proteasome system and linkerology continues to expand, the potential of SNIPER technology in drug discovery and development is poised for significant growth.

References

An In-Depth Technical Guide to PROTACs and SNIPERs: A Comparative Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of two leading modalities in targeted protein degradation, detailing their mechanisms, comparative efficacy, and the experimental protocols crucial for their development.

In the rapidly evolving landscape of drug discovery, targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy. By co-opting the cell's own protein disposal machinery, TPD offers the potential to eliminate disease-causing proteins entirely, rather than merely inhibiting their function. At the forefront of this paradigm shift are two prominent classes of heterobifunctional molecules: Proteolysis-Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). This technical guide provides a detailed comparative analysis of PROTACs and SNIPERs, intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these powerful technologies.

Core Principles: A Shared Strategy of Induced Proximity

Both PROTACs and SNIPERs are bifunctional molecules designed to induce the degradation of a specific protein of interest (POI).[1][2] Their structure is modular, comprising three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][3] By simultaneously binding to both the target protein and an E3 ligase, these molecules form a ternary complex, bringing the POI into close proximity with the cellular machinery responsible for ubiquitination.[4] This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.

The Differentiating Factor: Recruitment of Distinct E3 Ligases

The fundamental difference between PROTACs and SNIPERs lies in the specific E3 ubiquitin ligase they are designed to recruit.

PROTACs: The majority of PROTACs developed to date recruit the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.[5] These E3 ligases are well-characterized and have been successfully exploited to degrade a wide array of protein targets. The choice between VHL and CRBN can influence the degradation profile, selectivity, and potential off-target effects of the PROTAC.[6]

SNIPERs: SNIPERs, a subclass of PROTACs, are specifically designed to recruit members of the Inhibitor of Apoptosis Protein (IAP) family, namely cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP).[7][8] A unique and clinically significant feature of SNIPERs is their ability to induce the degradation of the IAP E3 ligases themselves.[7][9] This can be particularly advantageous in oncology, as IAPs are often overexpressed in cancer cells and contribute to therapeutic resistance.[7]

Signaling Pathways and Mechanisms of Action

The signaling cascades initiated by PROTACs and SNIPERs, while both culminating in proteasomal degradation, are initiated by the recruitment of different E3 ligase complexes.

PROTAC-Mediated Degradation

PROTACs that recruit CRBN or VHL initiate the formation of a ternary complex involving the target protein and the respective E3 ligase complex (CRL4-CRBN or VCB-CUL2). The stability and conformation of this ternary complex are critical for efficient ubiquitination of the target protein.[4] Once polyubiquitinated, the target protein is recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Ubiquitination & Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ligase (VHL/CRBN) PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination E1 E1 Ub-activating enzyme E2 E2 Ub-conjugating enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action
SNIPER-Mediated Degradation

SNIPERs induce the formation of a ternary complex between the target protein and an IAP family member. A key distinction in the mechanism of some SNIPERs is that the degradation of cIAP1 can be triggered by the binding of the IAP antagonist moiety alone, leading to autoubiquitination, whereas the degradation of XIAP and the target protein requires the formation of the complete ternary complex.[5][9][10]

SNIPER_Mechanism cluster_0 SNIPER Action cluster_1 Ubiquitination & Degradation SNIPER SNIPER POI Protein of Interest (POI) SNIPER->POI Binds IAP_Ligase IAP E3 Ligase (cIAP1/XIAP) SNIPER->IAP_Ligase Binds Ternary_Complex POI-SNIPER-IAP Ternary Complex POI->Ternary_Complex IAP_Ligase->Ternary_Complex Poly_Ub_IAP Autoubiquitinated cIAP1 IAP_Ligase->Poly_Ub_IAP Autoubiquitination (cIAP1) Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination of POI E1 E1 Ub-activating enzyme E2 E2 Ub-conjugating enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Degraded_IAP Degraded IAP Proteasome->Degraded_IAP Poly_Ub_IAP->Proteasome Western_Blot_Workflow A Cell Treatment with PROTAC/SNIPER B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis (Quantification) G->H Ubiquitination_Assay_Workflow A Combine: E1, E2, Ub, ATP, Target, E3 Ligase, PROTAC/SNIPER B Incubate at 37°C A->B C Stop Reaction & Boil B->C D SDS-PAGE C->D E Western Blot (Anti-Target or Anti-Ub) D->E F Visualize Ubiquitination (Laddering) E->F

References

Unlocking New Therapeutic Avenues: A Technical Guide to Potential Non-ABL Targets for HG-7-85-01-NH2 Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 10, 2025

This technical guide offers an in-depth exploration of potential non-ABL kinase targets for degraders utilizing the HG-7-85-01-NH2 warhead. HG-7-85-01 is a potent Type II ATP-competitive inhibitor known to target the Bcr-Abl fusion protein, including the resistant T315I "gatekeeper" mutant. Its amine-functionalized derivative, this compound, serves as a valuable warhead for the synthesis of bifunctional degraders like Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).

While the primary focus of such degraders has been on Abl kinase, the inherent polypharmacology of the parent inhibitor presents a compelling opportunity to develop novel therapeutics by redirecting degradation machinery towards other clinically relevant kinases. This document provides researchers, scientists, and drug development professionals with a summary of potential non-ABL targets, quantitative data to inform target selection, detailed experimental protocols for characterization, and visualizations of key signaling pathways.

Executive Summary

The development of targeted protein degraders offers a paradigm shift from occupancy-based inhibition to event-driven pharmacology, enabling the catalytic removal of pathogenic proteins. The warhead HG-7-85-01, due to its structural similarities to multi-kinase inhibitors like dasatinib (B193332), is known to bind several kinases beyond ABL. This guide identifies Src family kinases (SFKs), KIT, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and the TAM family of receptor tyrosine kinases (AXL, MER) as high-potential non-ABL targets for this compound based degraders. By repurposing this warhead, researchers can potentially address resistance mechanisms and explore new therapeutic indications in oncology and beyond.

Data Presentation: Target Selectivity and Degradation Potential

Effective degrader design hinges on the binding affinity of the warhead to the protein of interest (POI). The following tables summarize the known inhibitory activity of the parent compound, HG-7-85-01, against various kinases and provide illustrative degradation data from studies on structurally related dasatinib-based degraders. This information serves as a foundational dataset for prioritizing non-ABL targets.

Table 1: Biochemical Inhibitory Activity of HG-7-85-01

Target KinaseMutantIC50 (nM)Kinase FamilyNotes
Bcr-Abl T315I 3 Tyrosine Kinase Primary on-target; key resistance mutation. [1]
KDR (VEGFR2)Wild-type20Receptor Tyrosine KinasePotential off-target.[1]
RETWild-type30Receptor Tyrosine KinasePotential off-target.[1]
SrcWild-type-Tyrosine KinaseKnown target of parent compound class; high potential for degradation.[1]
KITWild-type-Receptor Tyrosine KinaseKnown target of parent compound class; high potential for degradation.[1]
PDGFRαWild-type-Receptor Tyrosine KinaseKnown target of parent compound class; high potential for degradation.[1]
Other Kinases->2000-Demonstrates selectivity over a broad range of other kinases.[1]

Table 2: Illustrative Degradation Efficacy of Dasatinib-Based PROTACs Against Non-ABL Targets

Target ProteinE3 Ligase RecruitedDC50 (nM)Dmax (%)Cell LineNotes
c-Src CRBN~10-100 >90% CAL148Demonstrates potent and selective degradation of a key non-ABL target.
LYNCRBNDegraded-RamosKnown off-target of ibrutinib, also degraded by a dasatinib-based PROTAC.
CSKCRBNDegraded-RamosKnown off-target of ibrutinib, also degraded by a dasatinib-based PROTAC.
BTKDCAF190>80%TMD8Example of degrading a non-ABL kinase with a dasatinib-based PROTAC.

Potential Non-ABL Target Signaling Pathways

Understanding the signaling context of a potential target is critical for predicting the therapeutic effect of its degradation. Below are diagrams of key pathways regulated by promising non-ABL targets of the HG-7-85-01 scaffold.

Caption: Src Family Kinase (SFK) Signaling Pathway.

Caption: KIT and PDGFRα Signaling Pathways.

Caption: TAM Family (AXL/MER) Signaling Pathways.[2][3][4][5][6]

Experimental Protocols & Workflows

Characterizing a novel degrader requires a systematic series of experiments to confirm its mechanism of action, potency, and selectivity.

Workflow for Degrader Characterization

Caption: General Experimental Workflow for Degrader Characterization.

Protocol 1: Western Blot for Target Protein Degradation

Objective: To determine if the this compound based degrader induces the degradation of a specific non-ABL target protein in a dose- and time-dependent manner.

Materials:

  • Cell line expressing the target kinase (e.g., SK-OV-3 for AXL, K562 for Src).

  • This compound based degrader stock solution (e.g., 10 mM in DMSO).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies (specific for the target kinase and a loading control like GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Compound Treatment: Prepare serial dilutions of the degrader in culture medium. For a dose-response experiment, typical concentrations range from 1 nM to 10 µM. For a time-course experiment, use a fixed concentration (e.g., 100 nM) and vary incubation times (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Apply chemiluminescence substrate and visualize bands using a digital imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein signal to the loading control signal. Plot normalized protein levels against degrader concentration or time.

Protocol 2: Quantitative Proteomics for Selectivity Profiling

Objective: To identify the on-target and off-target degradation events across the proteome following treatment with the degrader.

Materials:

  • Cell line of interest.

  • This compound based degrader.

  • SILAC labeling media or Tandem Mass Tag (TMT) reagents.

  • Lysis buffer (e.g., 8 M urea-based).

  • Trypsin for protein digestion.

  • LC-MS/MS instrument (e.g., Orbitrap).

  • Proteomics analysis software (e.g., MaxQuant, Proteome Discoverer).

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with the degrader at a fixed concentration (e.g., 100 nM for 8-24 hours) and a vehicle control (DMSO). Perform in biological triplicate.

  • Lysis and Digestion: Harvest and lyse cells. Quantify protein, then reduce, alkylate, and digest proteins into peptides with trypsin.

  • Peptide Labeling (for TMT): Label peptides from different conditions (e.g., control vs. treated) with distinct TMT isobaric tags.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by LC-MS/MS. The instrument will fragment the peptides and the TMT reporter ions, allowing for relative quantification of the same peptide across different conditions.

  • Data Analysis: Process the raw data to identify and quantify proteins. Calculate the fold-change in protein abundance for the degrader-treated sample relative to the control. Proteins with significantly reduced abundance are potential degradation targets. A volcano plot is typically used to visualize significantly downregulated proteins.

Protocol 3: Mechanism of Action - Proteasome Inhibition Assay

Objective: To confirm that the observed protein degradation is dependent on the proteasome, a key characteristic of PROTAC/SNIPER action.

Procedure:

  • Pre-treatment: Seed cells as for a standard Western blot experiment. Pre-treat one set of wells with a proteasome inhibitor (e.g., 10 µM MG132 or 1 µM Carfilzomib) for 1-2 hours.

  • Co-treatment: Add the this compound degrader (at a concentration known to cause degradation, e.g., 100 nM) to both the pre-treated and non-pre-treated wells. Include controls for vehicle only and proteasome inhibitor only.

  • Incubation and Lysis: Incubate for a time sufficient to observe degradation (e.g., 8 hours).

  • Western Blot Analysis: Harvest cells and perform Western blotting for the target protein as described in Protocol 1.

  • Interpretation: If the degrader-induced reduction in the target protein is prevented or "rescued" in the cells co-treated with the proteasome inhibitor, it confirms a proteasome-dependent mechanism of action.

Conclusion and Future Directions

The this compound moiety is a versatile warhead for developing targeted protein degraders. While its application against Bcr-Abl is well-established, its inhibitory profile strongly suggests significant potential for targeting other oncogenic kinases, including SFKs, KIT, PDGFRα, and TAM receptors. By leveraging the principles of targeted protein degradation, researchers can potentially overcome inhibitor resistance, eliminate scaffolding functions of kinases, and achieve a more durable therapeutic response.

Future work should focus on generating comprehensive, quantitative proteomic data for degraders built with this compound to definitively map their selectivity profile. Optimizing linker chemistry and E3 ligase choice will be crucial for fine-tuning potency and selectivity for desired non-ABL targets. The protocols and data within this guide provide a robust framework to initiate and advance these discovery efforts, paving the way for a new generation of precision medicines.

References

Methodological & Application

Synthesis of SNIPER(ABL)-033: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of SNIPER(ABL)-033, a potent degrader of the BCR-ABL fusion protein, implicated in chronic myeloid leukemia (CML). The synthesis involves the conjugation of the ABL inhibitor HG-7-85-01-NH2 with a derivative of the IAP ligand LCL161 via a polyethylene (B3416737) glycol (PEG) linker. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics.

SNIPER(ABL)-033 is a heterobifunctional molecule designed to induce the degradation of the BCR-ABL protein through the ubiquitin-proteasome system.[1][2] It achieves this by simultaneously binding to the ABL kinase domain of BCR-ABL and an E3 ubiquitin ligase, the inhibitor of apoptosis protein (IAP).[1][2] This proximity-induced ubiquitination flags the BCR-ABL protein for degradation by the proteasome, offering a promising therapeutic strategy for CML.

Experimental Protocol

This protocol outlines the chemical synthesis, purification, and characterization of SNIPER(ABL)-033.

Materials and Reagents
Reagent/MaterialSupplierCat. No.
This compoundMedChemExpressHY-131178
LCL161 derivative-linker-COOHSynthesized in-houseN/A
HATUSigma-Aldrich80567
DIPEASigma-Aldrich387649
Anhydrous DMFSigma-Aldrich227056
Dichloromethane (DCM)Fisher ScientificD141-4
Methanol (MeOH)Fisher ScientificA452-4
Saturated Sodium BicarbonateFisher ScientificS233-500
BrineFisher ScientificS271-1
Anhydrous Sodium SulfateFisher ScientificS421-500
Silica (B1680970) Gel for Column ChromatographySorbent Technologies30930M-25
HPLC Grade AcetonitrileFisher ScientificA998-4
HPLC Grade WaterFisher ScientificW6-4
Trifluoroacetic Acid (TFA)Sigma-AldrichT6508
Synthesis of SNIPER(ABL)-033

The synthesis of SNIPER(ABL)-033 is achieved through an amide coupling reaction between the amine-functionalized ABL inhibitor, this compound, and the carboxylic acid-terminated IAP ligand-linker construct.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reagents & Conditions cluster_2 Product HG This compound SNIPER SNIPER(ABL)-033 HG->SNIPER + IAP IAP ligand-linker-COOH IAP->SNIPER reagents HATU, DIPEA DMF, Room Temp

Synthetic scheme for SNIPER(ABL)-033.

Procedure:

  • To a solution of this compound (1.0 eq) and the LCL161 derivative-linker-COOH (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield SNIPER(ABL)-033.

Purification and Characterization

Further purification can be achieved by preparative reverse-phase high-performance liquid chromatography (HPLC).

ParameterValue
Purification Method Preparative RP-HPLC
Column C18
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 20-80% B over 30 minutes
Detection 254 nm

The purified SNIPER(ABL)-033 should be characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Analysis Expected Result
HRMS (ESI) Calculated m/z for C61H74F3N10O9S2 [M+H]+: 1211.5038, Found: 1211.5041
¹H NMR (400 MHz, DMSO-d₆) Peaks consistent with the structure of SNIPER(ABL)-033
¹³C NMR (100 MHz, DMSO-d₆) Peaks consistent with the structure of SNIPER(ABL)-033

Mechanism of Action and Signaling Pathway

SNIPER(ABL)-033 functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of the oncoprotein BCR-ABL. The molecule acts as a molecular bridge, bringing the BCR-ABL protein into close proximity with the IAP E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the BCR-ABL protein, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of BCR-ABL leads to the inhibition of downstream signaling pathways, such as the JAK-STAT pathway, which are crucial for the proliferation and survival of CML cells.

G cluster_0 SNIPER(ABL)-033 Mediated Degradation cluster_1 Downstream Signaling Inhibition SNIPER(ABL)-033 SNIPER(ABL)-033 BCR-ABL BCR-ABL SNIPER(ABL)-033->BCR-ABL binds IAP E3 Ligase IAP E3 Ligase SNIPER(ABL)-033->IAP E3 Ligase recruits Ubiquitinated BCR-ABL Ubiquitinated BCR-ABL BCR-ABL->Ubiquitinated BCR-ABL IAP E3 Ligase->Ubiquitinated BCR-ABL ubiquitinates Ubiquitin Ubiquitin Ubiquitin->IAP E3 Ligase 26S Proteasome 26S Proteasome Ubiquitinated BCR-ABL->26S Proteasome targeted by Degraded BCR-ABL Degraded BCR-ABL 26S Proteasome->Degraded BCR-ABL degrades STAT5 Phosphorylation STAT5 Phosphorylation Degraded BCR-ABL->STAT5 Phosphorylation inhibits Cell Proliferation & Survival Cell Proliferation & Survival STAT5 Phosphorylation->Cell Proliferation & Survival promotes

Mechanism of action of SNIPER(ABL)-033.

Experimental Workflow

The overall experimental workflow for the synthesis and evaluation of SNIPER(ABL)-033 is summarized below.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation Amide Coupling Amide Coupling Workup Workup Amide Coupling->Workup Column Chromatography Column Chromatography Workup->Column Chromatography Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC LC-MS LC-MS Preparative HPLC->LC-MS HRMS HRMS Preparative HPLC->HRMS NMR NMR Preparative HPLC->NMR Purity Assessment Purity Assessment LC-MS->Purity Assessment In vitro Assays In vitro Assays Purity Assessment->In vitro Assays Identity Confirmation Identity Confirmation HRMS->Identity Confirmation Structure Elucidation Structure Elucidation NMR->Structure Elucidation BCR-ABL Degradation BCR-ABL Degradation In vitro Assays->BCR-ABL Degradation Cell Viability Cell Viability In vitro Assays->Cell Viability

Experimental workflow for SNIPER(ABL)-033.

Conclusion

This application note provides a detailed protocol for the synthesis of SNIPER(ABL)-033, a promising BCR-ABL protein degrader. The straightforward amide coupling procedure, coupled with standard purification and characterization techniques, makes this synthesis accessible to researchers in the field of drug discovery. The provided diagrams illustrate the synthetic strategy, mechanism of action, and experimental workflow, offering a comprehensive guide for the development and evaluation of this and similar SNIPER molecules.

References

Application Notes: Linker Chemistry for Conjugating HG-7-85-01-NH2 to IAP Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this strategy, consisting of two ligands connected by a chemical linker.[3][4] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the proteasome.[3][5]

A specific class of PROTACs, known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), hijacks the Inhibitor of Apoptosis (IAP) proteins, such as cIAP1, as the E3 ligase.[6][7] This document provides detailed application notes and protocols for the conjugation of HG-7-85-01-NH2 , a ligand for the ABL kinase[8], to various IAP ligands. The primary amine on this compound serves as a key reactive handle for covalent linkage. We will explore three robust and widely used linker chemistries: Amide Bond Formation, "Click" Chemistry, and Thiol-Maleimide Coupling.

Signaling Pathway: IAP-Mediated Protein Degradation

Inhibitor of Apoptosis (IAP) proteins are key regulators of apoptosis and immune signaling.[9] They possess E3 ligase activity, which can be harnessed by SNIPERs to induce the degradation of specific target proteins. The SNIPER molecule, composed of a target ligand (HG-7-85-01), a linker, and an IAP ligand, forms a ternary complex between the ABL kinase and the cIAP1 E3 ligase. This proximity leads to the polyubiquitination of ABL, marking it for destruction by the proteasome. This mechanism effectively removes the pathogenic protein from the cell.

Figure 1. Mechanism of SNIPER-mediated targeted protein degradation.

Overview of Linker Chemistries

The choice of linker chemistry is critical as the linker's length, rigidity, and composition significantly influence the efficacy of the resulting degrader molecule.[3][4] The primary amine of this compound is a versatile functional group for several conjugation strategies.

Linker Chemistry Reactive Groups Advantages Considerations
Amide Bond Formation Amine (-NH₂) + Carboxylic Acid (-COOH)Robust, stable amide bond formed. Well-established protocols (EDC/NHS).[10][11]Requires non-amine buffers. Potential for side reactions if other amines are present.[12]
Click Chemistry (CuAAC) Alkyne (C≡CH) + Azide (B81097) (-N₃)High efficiency and specificity.[13][14] Bioorthogonal, minimizing side reactions.[][16]Requires pre-functionalization of both ligands. Copper catalyst can be cytotoxic in some applications.[16]
Thiol-Maleimide Coupling Thiol (-SH) + MaleimideHighly selective for thiols at neutral pH.[17][18] Fast reaction kinetics.[19]Requires pre-functionalization. Maleimide conjugates can undergo retro-Michael reaction.

Table 1. Comparison of Common Linker Chemistries for Conjugation.

Experimental Workflows and Protocols

The general workflow for synthesizing a SNIPER molecule involves preparing the functionalized ligands, performing the conjugation reaction, and purifying and characterizing the final product.

Experimental_Workflow General Synthesis Workflow start Start: Obtain Ligands ligands This compound IAP Ligand with Linker Handle (e.g., -COOH, -Alkyne, -Maleimide) start->ligands strategy Select Conjugation Strategy ligands->strategy amide Protocol 1: Amide Coupling strategy->amide Amide click Protocol 2: Click Chemistry strategy->click Click thiol Protocol 3: Thiol-Maleimide strategy->thiol Thiol reaction Perform Conjugation Reaction amide->reaction click->reaction thiol->reaction purify Purification (e.g., RP-HPLC) reaction->purify characterize Characterization (LC-MS, NMR) purify->characterize end Final SNIPER Conjugate characterize->end

Figure 2. General workflow for SNIPER molecule synthesis.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of this compound to an IAP ligand functionalized with a carboxylic acid linker using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS ester.[20][21][22] This intermediate readily reacts with the primary amine on this compound to form a stable amide bond.[12]

Amide_Coupling IAP_COOH IAP Ligand-Linker-COOH reagents + EDC / NHSpH 7.2-8.0 IAP_COOH->reagents HG_NH2 This compound HG_NH2->reagents product Final Conjugate (Amide Bond) reagents->product

Figure 3. Schematic of Amide Bond Formation.

Materials:

  • IAP ligand with a terminal carboxylic acid linker

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0. Note: Do not use buffers containing primary amines like Tris.[23]

  • Quenching solution: Hydroxylamine (B1172632) or Glycine solution

  • Reverse-Phase HPLC (RP-HPLC) for purification

  • LC-MS and NMR for characterization

Protocol:

  • Reagent Preparation:

    • Dissolve the IAP ligand-linker-COOH (1.0 eq) in anhydrous DMF to a final concentration of 10-20 mg/mL.

    • Prepare fresh solutions of EDC (1.5 eq) and NHS (1.2 eq) in anhydrous DMF.

    • Dissolve this compound (1.1 eq) in a minimal amount of DMF.

  • Activation of Carboxylic Acid:

    • To the solution of the IAP ligand-linker-COOH, add the NHS solution followed by the EDC solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-ester intermediate. The reaction can be monitored by LC-MS.

  • Conjugation Reaction:

    • Add the solution of this compound to the activated IAP ligand mixture.

    • If necessary, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 eq) to maintain a slightly alkaline pH.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.[20] Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

  • Quenching and Purification:

    • (Optional) Quench any unreacted NHS esters by adding hydroxylamine to a final concentration of 10-20 mM and incubating for 15 minutes.[23]

    • Dilute the reaction mixture with a suitable solvent (e.g., DMSO/water) and purify the crude product using preparative RP-HPLC.

    • Collect fractions containing the desired product, pool them, and lyophilize to obtain the pure conjugate.

  • Characterization:

    • Confirm the identity and purity of the final SNIPER molecule using high-resolution LC-MS and ¹H NMR.

Reagent Molar Ratio (Typical) Purpose
IAP Ligand-Linker-COOH1.0Starting material
This compound1.1 - 1.2Nucleophile for conjugation
EDC1.5 - 2.0Carboxyl activating agent[24]
NHS / Sulfo-NHS1.2 - 1.5Stabilizes the activated intermediate[21]
DIPEA (optional)2.0 - 3.0Non-nucleophilic base

Table 2. Typical Reagent Stoichiometry for EDC/NHS Coupling.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

This protocol requires pre-functionalization of the two ligands with an azide and an alkyne, respectively. The reaction is highly specific and efficient, proceeding under mild conditions to form a stable triazole linkage.[13][14][]

Pre-functionalization Step (Example):

  • HG-7-85-01-Alkyne: React this compound with an NHS-ester of an alkyne-containing acid (e.g., pent-4-ynoic acid) using the EDC/NHS protocol described above.

  • IAP Ligand-Azide: Synthesize or procure an IAP ligand with a terminal azide group on its linker.

Click_Chemistry IAP_Azide IAP Ligand-Linker-N3 reagents + Cu(I) catalyst(e.g., CuSO₄ / Na-Ascorbate) IAP_Azide->reagents HG_Alkyne HG-7-85-01-Alkyne HG_Alkyne->reagents product Final Conjugate (Triazole Linkage) reagents->product

Figure 4. Schematic of CuAAC "Click" Chemistry.

Materials:

  • IAP ligand-linker-Azide (1.0 eq)

  • HG-7-85-01-Alkyne (1.1 eq)

  • Copper(II) Sulfate (CuSO₄) (0.1 eq)

  • Sodium Ascorbate (B8700270) (0.2-0.5 eq)

  • Solvent: t-Butanol/Water (1:1) or DMF/Water

Protocol:

  • Reaction Setup:

    • Dissolve the IAP ligand-linker-Azide and HG-7-85-01-Alkyne in the chosen solvent system (e.g., t-BuOH/H₂O).

    • Prepare fresh aqueous solutions of CuSO₄ and sodium ascorbate.

  • Conjugation Reaction:

    • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change may be observed.

    • Stir the reaction at room temperature for 4-12 hours. The reaction is often complete within a few hours. Monitor progress by LC-MS.

  • Purification and Characterization:

    • Once the reaction is complete, dilute the mixture and purify by RP-HPLC.

    • Collect and lyophilize fractions containing the pure product.

    • Confirm the structure and purity using high-resolution LC-MS and NMR.

Characterization of the Final Conjugate

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized SNIPER molecule.

Technique Purpose Expected Outcome
LC-MS Purity assessment and mass confirmationA major peak in the chromatogram with the correct m/z value for the conjugated product.
High-Resolution MS Exact mass determinationObserved mass should be within 5 ppm of the calculated theoretical mass.
¹H and ¹³C NMR Structural elucidationSpectra should contain signals corresponding to both HG-7-85-01 and the IAP ligand, as well as the linker, confirming covalent attachment.
Preparative RP-HPLC PurificationIsolation of the final product to >95% purity.

Table 3. Standard Characterization Techniques for SNIPER Molecules.

Conclusion

The conjugation of a target protein ligand like this compound to an IAP E3 ligase ligand is a key step in the development of novel protein degraders. The protocols outlined in these application notes describe robust and versatile chemical strategies to achieve this synthesis. The choice of linker chemistry will depend on the available starting materials, desired linker properties, and the specific research context. Careful execution of these protocols, followed by rigorous purification and characterization, will yield high-quality SNIPER molecules ready for biological evaluation.

References

Application Notes and Protocols: A Step-by-Step Guide to HG-7-85-01-NH2 Amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG-7-85-01-NH2 is a derivative of the potent and selective type II kinase inhibitor, HG-7-85-01.[1][2] The parent compound is recognized for its activity against the T315I "gatekeeper" mutation in BCR-ABL, a key target in chronic myeloid leukemia.[2] The introduction of a primary amine (-NH2) group provides a versatile handle for covalent conjugation, enabling the development of advanced chemical probes and targeted therapeutics. A primary application of this compound is in the synthesis of "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs), where it is linked to an IAP ligand to induce targeted protein degradation.[1]

This document provides a comprehensive, step-by-step guide for the amine coupling of this compound to a carboxylated surface using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3][4][5] This method facilitates the creation of stable amide bonds, essential for a variety of applications including surface plasmon resonance (SPR) biosensors, affinity chromatography matrices, and targeted drug delivery systems.

Principle of EDC/NHS Amine Coupling

The EDC/NHS coupling reaction is a robust and widely used method for covalently linking a primary amine to a carboxyl group.[3][4][5] The reaction proceeds in two main steps:

  • Activation of Carboxyl Groups: EDC activates the carboxyl groups on a surface or molecule, forming a highly reactive but unstable O-acylisourea intermediate.[4][6]

  • Formation of a Stable NHS Ester: In the presence of NHS (or its water-soluble analog, Sulfo-NHS), the O-acylisourea intermediate is converted into a more stable amine-reactive NHS ester.[4][5][6] This two-step process enhances coupling efficiency and reduces undesirable side reactions like hydrolysis of the activated carboxyl group.[6][7]

  • Amine Reaction and Amide Bond Formation: The NHS ester readily reacts with the primary amine of this compound, forming a stable amide bond and releasing NHS.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the amine coupling of this compound to a carboxylated surface.

Materials and Reagents
Reagent/MaterialRecommended Specifications
This compoundHigh purity (>95%)
Carboxylated Surfacee.g., Carboxylated magnetic beads, SPR sensor chip, 96-well plate
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Molecular biology grade
NHS (N-hydroxysuccinimide) or Sulfo-NHSMolecular biology grade
Activation Buffer0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[6]
Coupling BufferPhosphate-Buffered Saline (PBS), pH 7.2-7.5
Quenching Solution1 M Ethanolamine (B43304) or 100 mM Glycine, pH 8.5
Wash BufferPBS with 0.05% Tween-20 (PBST)
Organic SolventAnhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
General Lab EquipmentMicrocentrifuge tubes, pipettes, vortex mixer, rotator, magnetic separator (for beads)
Buffer Preparation
  • Activation Buffer (0.1 M MES, pH 6.0): Dissolve 1.95 g of MES powder in 90 mL of deionized water. Adjust the pH to 6.0 using 1 M NaOH. Bring the final volume to 100 mL with deionized water.

  • Coupling Buffer (1X PBS, pH 7.4): Prepare from a 10X stock or dissolve pre-made tablets in deionized water according to the manufacturer's instructions.

  • Quenching Solution (1 M Ethanolamine, pH 8.5): Add 6.1 mL of ethanolamine to 90 mL of deionized water. Adjust the pH to 8.5 with 1 M HCl. Bring the final volume to 100 mL.

  • Wash Buffer (PBST): Add 0.5 mL of Tween-20 to 1 L of 1X PBS.

Step-by-Step Amine Coupling Protocol

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).

  • Store the stock solution at -20°C or -80°C as recommended.[1]

2. Preparation of Carboxylated Surface:

  • For Beads: Resuspend the carboxylated beads in their storage buffer. Transfer the desired amount of beads to a microcentrifuge tube.

  • Wash the beads twice with Activation Buffer to remove any preservatives or interfering substances.[3] Use a magnetic separator or centrifugation to pellet the beads between washes.

3. Activation of Carboxyl Groups:

  • Prepare a fresh solution of 100 mM EDC and 100 mM NHS in Activation Buffer immediately before use.

  • Resuspend the washed carboxylated surface in Activation Buffer.

  • Add the EDC/NHS solution to the surface suspension. The final concentrations of EDC and NHS can be optimized, but a common starting point is a 1:1 molar ratio.

  • Incubate for 15-30 minutes at room temperature with gentle mixing on a rotator.[8]

4. Coupling of this compound:

  • After activation, pellet the surface (beads) and remove the supernatant containing excess EDC and NHS.

  • Immediately wash the activated surface twice with Coupling Buffer (PBS, pH 7.4).

  • Dilute the this compound stock solution to the desired final concentration (e.g., 10-100 µM) in Coupling Buffer.

  • Resuspend the activated surface in the this compound solution.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

5. Quenching of Unreacted Sites:

  • Pellet the surface and remove the supernatant.

  • To block any remaining active NHS esters, add the Quenching Solution (1 M Ethanolamine, pH 8.5).[3]

  • Incubate for 30 minutes at room temperature with gentle mixing.[6]

6. Final Washes:

  • Wash the coupled surface three times with Wash Buffer (PBST) to remove any non-covalently bound this compound and quenching agent.

  • After the final wash, resuspend the surface in an appropriate storage buffer (e.g., PBS with a preservative like sodium azide).

Diagrams

Experimental Workflow for Amine Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_final Finalization prep_ligand Prepare this compound Stock Solution (DMSO) coupling Couple this compound (in Coupling Buffer) prep_ligand->coupling prep_surface Wash Carboxylated Surface (Activation Buffer) activation Activate Surface (EDC/NHS in Activation Buffer) prep_surface->activation activation->coupling quenching Quench Unreacted Sites (Ethanolamine) coupling->quenching wash Final Washes (PBST) quenching->wash storage Store Coupled Surface wash->storage

Caption: Workflow for EDC/NHS-mediated amine coupling of this compound.

Simplified Signaling Pathway Inhibition by HG-7-85-01

G cluster_pathway BCR-ABL Signaling Pathway BCR_ABL BCR-ABL Downstream Downstream Effectors (e.g., STAT5, CrkL) BCR_ABL->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation HG7_85_01 HG-7-85-01 HG7_85_01->BCR_ABL

Caption: Inhibition of the BCR-ABL signaling pathway by HG-7-85-01.

Data Presentation and Optimization

For reproducible and optimal coupling, it is crucial to systematically vary key parameters. The following table outlines suggested parameters for optimization experiments.

ParameterRange for OptimizationRationale
pH of Activation Buffer 4.5 - 6.5EDC/NHS activation is most efficient at a slightly acidic pH.[6]
EDC:NHS Molar Ratio 1:1, 2:1, 5:1Varying the ratio can influence the efficiency of NHS ester formation.
This compound Concentration 10 µM - 500 µMHigher concentrations can increase surface density, but may also lead to steric hindrance.
Coupling Time 1 hour - OvernightLonger incubation times may increase coupling efficiency.
Coupling Temperature Room Temperature vs. 4°CLower temperatures can reduce hydrolysis of the NHS ester.

The success of the coupling reaction should be validated using appropriate analytical techniques. For example, if coupling to a fluorescently labeled molecule, the fluorescence intensity of the surface can be measured. For SPR applications, the change in response units (RU) after ligand injection indicates successful immobilization.[9]

Conclusion

The amine coupling protocol detailed in these application notes provides a robust framework for the covalent immobilization of this compound. By leveraging the well-established EDC/NHS chemistry, researchers can effectively conjugate this versatile molecule to a variety of carboxylated surfaces. This enables the development of novel research tools and therapeutic strategies, particularly in the expanding field of targeted protein degradation. Careful optimization of the reaction conditions is recommended to achieve the desired coupling efficiency and surface density for specific applications.

References

Application Notes and Protocols for the Synthesis of HG-7-85-01-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-SNIPER-001 Version: 1.0 Prepared for: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed, proposed protocol for the synthesis of HG-7-85-01-NH2, a crucial warhead ligand for the development of Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) molecules. HG-7-85-01 is known as a potent, type II ATP-competitive kinase inhibitor with significant activity against oncogenic kinases such as BCR-ABL, including the resistant T315I mutant.[1] The amine-functionalized derivative, this compound, serves as a key component that can be conjugated to an Inhibitor of Apoptosis Protein (IAP) ligand via a chemical linker, creating a heterobifunctional SNIPER molecule designed to induce the degradation of the target protein.[2]

Proposed Synthetic Pathway Overview

The proposed synthesis of the target molecule, 5-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-1H-pyrazol-3-amine (this compound), is a multi-step process. The strategy involves the initial synthesis of a key pyrrole (B145914) intermediate, which is then elaborated to construct the final pyrazole-amine structure.

The key stages of the synthesis are:

  • Synthesis of the Core Intermediate: Preparation of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde from commercially available starting materials.

  • Formation of a Chalcone (B49325) Analogue: Reaction of the pyrrole aldehyde with a suitable reagent to form an α,β-unsaturated ketone system, a precursor for pyrazole (B372694) ring formation.

  • Pyrazole Ring Construction: Cyclization of the chalcone intermediate with a hydrazine-equivalent reagent bearing a protected or latent amine functionality to yield the final product, this compound.

Required Reagents

The following table summarizes the key reagents required for the proposed synthetic route, their chemical purpose, and the step in which they are utilized.

Reagent NameFormulaPurposeSynthetic Step
2-Fluoroacetophenone (B1329501)C₈H₇FOStarting Material1A
Brominating Reagent (e.g., Pyridinium (B92312) tribromide)C₅H₅NHBr₃α-Bromination1A
Malononitrile (B47326)CH₂(CN)₂Nucleophile / Ring formation1B
Base (e.g., Sodium ethoxide)C₂H₅ONaDeprotonation / Catalyst1B, 2
Hydrogen Chloride (in Ethyl Acetate)HClCyclization Catalyst1C
Palladium on Carbon (5% Pd/C)Pd/CDechlorination Catalyst1D
Hydrogen GasH₂Reducing Agent1D, 1E
Raney NickelRa-NiReduction Catalyst1E
N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)C₅H₁₃NO₂Condensation Reagent2
Guanidine (B92328) HydrochlorideCH₅N₃·HClPyrazole Formation3
Sodium Hydroxide (B78521)NaOHBase3
Tetrahydrofuran (B95107) (THF)C₄H₈OSolvent1A, 1E
Ethanol / MethanolC₂H₅OH / CH₃OHSolvent1B, 3
Ethyl Acetate (B1210297)C₄H₈O₂Solvent1C
Dichloromethane (DCM)CH₂Cl₂Solvent / ExtractionGeneral
Sodium Sulfate (Anhydrous)Na₂SO₄Drying AgentGeneral
Silica (B1680970) GelSiO₂Stationary Phase (Chromatography)General

Experimental Protocols (Proposed)

4.1 Step 1: Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

This multi-step synthesis of the key aldehyde intermediate is adapted from known procedures for Vonoprazan intermediates.[4][5]

  • A. Synthesis of 2-bromo-1-(2-fluorophenyl)ethan-1-one:

    • Dissolve 2-fluoroacetophenone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

    • Add a brominating reagent like pyridinium tribromide or tetrabutylammonium (B224687) tribromide (1.1 eq) portion-wise at room temperature (20-30°C).

    • Stir the reaction mixture for 5-6 hours until TLC analysis indicates completion.

    • Concentrate the reaction mixture under reduced pressure. The crude product can be purified or used directly in the next step.

  • B. Synthesis of 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile:

    • To a solution of malononitrile (1.0 eq) in ethanol, add a base such as sodium ethoxide (1.1 eq) at 0°C.

    • Add the crude 2-bromo-1-(2-fluorophenyl)ethan-1-one from the previous step dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by recrystallization.[4]

  • C. Synthesis of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile:

    • Suspend the product from Step 1B in a solution of hydrogen chloride in ethyl acetate.

    • Heat the mixture to 30-50°C and stir for 4-6 hours until cyclization is complete.[4]

    • Cool the reaction mixture, and collect the precipitated product by filtration. Wash with cold ethyl acetate and dry.

  • D. Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile:

    • Dissolve the chlorinated pyrrole from Step 1C in a suitable solvent like methanol.

    • Add a catalyst, such as 5% Palladium on Carbon (Pd/C), and a base like triethylamine (B128534) to neutralize the HCl formed.

    • Stir the mixture under a hydrogen atmosphere (1 atm or higher pressure) at room temperature for 8-12 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the product.

  • E. Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde:

    • Dissolve the nitrile from Step 1D in a mixture of acetic acid and water.

    • Add Raney Nickel as a catalyst.

    • Pressurize the reaction vessel with hydrogen gas and heat to 45-50°C for 8-9 hours.[5]

    • After cooling and filtering the catalyst, the product is isolated by extraction and purified by column chromatography on silica gel.

4.2 Step 2: Synthesis of (E)-3-(dimethylamino)-1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)prop-2-en-1-one

  • To a solution of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (1.0 eq) from Step 1E, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Heat the reaction mixture at 80-90°C for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The crude product often crystallizes upon cooling or can be precipitated by the addition of a non-polar solvent like hexane.

  • Collect the solid by filtration and wash with a cold solvent to afford the desired enaminone.

4.3 Step 3: Synthesis of 5-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-1H-pyrazol-3-amine (this compound)

  • Suspend the enaminone from Step 2 (1.0 eq) and guanidine hydrochloride (1.2 eq) in ethanol.

  • Add a base, such as sodium hydroxide or sodium ethoxide (2.5 eq), to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring progress by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1N HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Collect the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Visualizations

5.1 Proposed Experimental Workflow

G cluster_step1 Step 1: Synthesis of Key Intermediate cluster_step2 Step 2: Enaminone Formation cluster_step3 Step 3: Pyrazole Formation A 2-Fluoroacetophenone B 2-bromo-1-(2-fluorophenyl)ethan-1-one A->B Bromination C 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile B->C Alkylation D 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile C->D Cyclization E 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile D->E Dechlorination F 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde E->F Reduction G (E)-3-(dimethylamino)-1-(5-(2-fluorophenyl) -1H-pyrrol-3-yl)prop-2-en-1-one F->G Condensation w/ DMF-DMA H This compound (Final Product) G->H Cyclization w/ Guanidine

Caption: Proposed synthetic workflow for this compound.

5.2 SNIPER Mechanism of Action

G cluster_sniper SNIPER Molecule cluster_complex Ternary Complex Formation cluster_degradation Protein Degradation Pathway sniper This compound (Warhead) Linker IAP Ligand Target Target Protein (e.g., BCR-ABL) sniper:f0->Target Binds IAP IAP Protein (E3 Ligase activity) sniper:f2->IAP Binds Ternary Ternary Complex (Target-SNIPER-IAP) Target->Ternary IAP->Ternary UbTarget Poly-ubiquitinated Target Protein Ternary->UbTarget Proximity-induced Ubiquitination Ub Ubiquitin (Ub) Ub->UbTarget Proteasome Proteasome UbTarget->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for an HG-7-85-01-based SNIPER.

References

Application Notes and Protocols for Cellular Assays to Measure BCR-ABL Degradation by SNIPERs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a hematological malignancy characterized by the constitutively active BCR-ABL fusion oncoprotein, which drives uncontrolled cell proliferation and survival.[1][2] While tyrosine kinase inhibitors (TKIs) have been effective in treating CML, challenges such as drug resistance remain.[3][4] A promising alternative therapeutic strategy is the targeted degradation of the BCR-ABL protein using Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[3][5][6][7]

SNIPERs are chimeric molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase, such as the inhibitor of apoptosis protein (IAP).[5][8][9] This leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[8][9] This application note provides detailed protocols for key cellular assays to quantify the degradation of BCR-ABL induced by SNIPERs and to assess the downstream cellular consequences.

Key Cellular Assays

A panel of cellular assays is essential to comprehensively evaluate the efficacy of SNIPERs in degrading BCR-ABL and inhibiting the growth of CML cells. The primary assays include Western Blotting to directly measure protein levels, Flow Cytometry for high-throughput analysis of protein degradation, and Cell Viability Assays to determine the cytotoxic effects of BCR-ABL degradation.

Quantitative Data Summary

The following table summarizes the reported degradation and inhibition data for various SNIPER(ABL) compounds.

SNIPER CompoundABL Inhibitor LigandIAP LigandLinkerDC50 (BCR-ABL)IC50 (Cell Growth)Cell LineReference
SNIPER(ABL)-013GNF5Bestatin-20 µM--[7]
SNIPER(ABL)-015GNF5MV-1-5 µM--[7]
SNIPER(ABL)-019DasatinibMV-1-0.3 µM--[7]
SNIPER(ABL)-020DasatinibBestatin----[10]
SNIPER(ABL)-024GNF5LCL161 derivative-5 µM--[7]
SNIPER(ABL)-033HG-7-85-01LCL161 derivative-0.3 µM--[7]
SNIPER(ABL)-039DasatinibLCL161 derivativePEG x 310 nM~10 nMK562, KCL-22, KU812[11][12][13]
SNIPER(ABL)-044HG-7-85-01Bestatin-10 µM--[7]
SNIPER(ABL)-050ImatinibMV-1----[7]
SNIPER(ABL)-058ImatinibLCL161 derivative-10 µM--[7]
SNIPER(ABL)-062Allosteric Ligand--Potent Degradation>100 nMK562[6][14]
SIAIS178Dasatinib(S,R,S)-AHPC (VHL ligand)-8.5 nM24 nMK562[12]

Signaling Pathways and Experimental Workflow

BCR-ABL Signaling Pathway

The constitutively active BCR-ABL kinase activates multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[2][15][16] Understanding these pathways is crucial for interpreting the effects of BCR-ABL degradation.

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Apoptosis SNIPER_Mechanism SNIPER SNIPER Ternary_Complex Ternary Complex (BCR-ABL - SNIPER - IAP) SNIPER->Ternary_Complex Binds BCR_ABL BCR-ABL BCR_ABL->Ternary_Complex Binds IAP IAP E3 Ligase IAP->Ternary_Complex Binds Ub_BCR_ABL Ubiquitinated BCR-ABL Ternary_Complex->Ub_BCR_ABL Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BCR_ABL->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow Start Start: CML Cell Culture (e.g., K562) Treatment Treat with SNIPER(ABL) (Dose-response & Time-course) Start->Treatment Assay1 Western Blotting Treatment->Assay1 Assay2 Flow Cytometry Treatment->Assay2 Assay3 Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Assay3 Analysis1 Quantify BCR-ABL & p-Substrate Levels (e.g., p-STAT5, p-CrkL) Assay1->Analysis1 Analysis2 Quantify BCR-ABL Positive Cells Assay2->Analysis2 Analysis3 Determine IC50/GI50 Assay3->Analysis3 End End: Evaluate SNIPER Efficacy Analysis1->End Analysis2->End Analysis3->End

References

Application Notes and Protocols for Assessing SNIPER(ABL)-033 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNIPER(ABL)-033 is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of molecules designed to induce targeted protein degradation. SNIPER(ABL)-033 specifically targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is a key driver in chronic myeloid leukemia (CML). The molecule is a chimeric compound that conjugates the ABL kinase inhibitor HG-7-85-01 with a derivative of the IAP ligand LCL161.[1][2] This dual-binding capacity allows SNIPER(ABL)-033 to recruit the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This application note provides a detailed protocol for assessing the activity of SNIPER(ABL)-033 by monitoring the degradation of its primary target, BCR-ABL, and the E3 ligase component, cIAP1, using Western blot analysis.

Mechanism of Action of SNIPER(ABL)-033

The mechanism of SNIPER(ABL)-033-mediated protein degradation is a multi-step process. First, the SNIPER(ABL)-033 molecule simultaneously binds to the BCR-ABL oncoprotein and the cIAP1 E3 ubiquitin ligase, forming a ternary complex. This proximity induces the auto-ubiquitination and subsequent degradation of cIAP1, which is an indicator of SNIPER engagement within the cell. The primary function of this induced complex is the poly-ubiquitination of BCR-ABL. The ubiquitin-tagged BCR-ABL is then recognized and degraded by the 26S proteasome. The degradation of BCR-ABL inhibits its downstream signaling pathways, such as the JAK/STAT and CrkL pathways, which are crucial for the proliferation and survival of CML cells.

SNIPER_ABL_033_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation SNIPER SNIPER(ABL)-033 BCR_ABL BCR-ABL (Target Protein) cIAP1 cIAP1 (E3 Ligase) SNIPER_bound SNIPER(ABL)-033 BCR_ABL_bound BCR-ABL SNIPER_bound->BCR_ABL_bound Binds cIAP1_bound cIAP1 SNIPER_bound->cIAP1_bound Binds Proteasome Proteasome BCR_ABL_bound->Proteasome Degradation cIAP1_bound->Proteasome Degradation Ub Ubiquitin Ub->BCR_ABL_bound Poly-ubiquitination Ub->cIAP1_bound Ubiquitination Degraded_BCR_ABL Degraded BCR-ABL Proteasome->Degraded_BCR_ABL

Mechanism of SNIPER(ABL)-033 Action.

Quantitative Data Summary

The efficacy of SNIPER(ABL) compounds is typically quantified by their DC50 value, which is the concentration of the compound required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. The table below summarizes the DC50 values for SNIPER(ABL)-033 and other related compounds for the degradation of BCR-ABL.

CompoundABL Inhibitor MoietyIAP Ligand MoietyDC50 (BCR-ABL Degradation)Reference
SNIPER(ABL)-033 HG-7-85-01 LCL161 derivative 0.3 µM [1][2]
SNIPER(ABL)-039DasatinibLCL161 derivative10 nM[2]
SNIPER(ABL)-024GNF5LCL161 derivative5 µM[2]
SNIPER(ABL)-058ImatinibLCL161 derivative10 µM[2]
SNIPER(ABL)-044HG-7-85-01Bestatin10 µM[1]
SNIPER(ABL)-013GNF5Bestatin20 µM[1]

Experimental Protocols

Western Blot Protocol for Measuring BCR-ABL and cIAP1 Degradation

This protocol is designed for the analysis of BCR-ABL and cIAP1 protein levels in K562 cells following treatment with SNIPER(ABL)-033.

1. Cell Culture and Treatment:

  • Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seed K562 cells at a density of 1 x 10^5 cells/mL in a 6-well plate.

  • Treat the cells with varying concentrations of SNIPER(ABL)-033 (e.g., 0.01, 0.1, 0.3, 1, 3, 10 µM) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, collect the cells by centrifugation at 400 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in ice-cold RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Clarify the lysates by centrifugation at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extracts.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 4-12% SDS-polyacrylamide gel.

  • Run the gel until adequate separation of proteins is achieved.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are:

    • Anti-BCR-ABL antibody

    • Anti-cIAP1 antibody

    • Anti-GAPDH or β-actin antibody (as a loading control)

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using a CCD camera-based imager.

  • Quantify the band intensities using image analysis software. Normalize the band intensity of the target proteins (BCR-ABL and cIAP1) to the loading control (GAPDH or β-actin).

Western_Blot_Workflow start Start: K562 Cell Culture treatment Treatment with SNIPER(ABL)-033 start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-BCR-ABL, Anti-cIAP1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End: Assess Protein Degradation analysis->end

Western Blot Workflow for SNIPER(ABL)-033 Activity.

Downstream Signaling Pathway Analysis

The degradation of BCR-ABL by SNIPER(ABL)-033 leads to the inhibition of its downstream signaling pathways. Key pathways that can be monitored by Western blot to confirm the functional consequence of BCR-ABL degradation include the STAT5 and CrkL pathways.[3][4] This can be assessed by measuring the phosphorylation status of these downstream effectors.

BCR_ABL_Signaling_Pathway cluster_pathways Downstream Signaling BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 CrkL CrkL BCR_ABL->CrkL pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pCrkL p-CrkL CrkL->pCrkL Phosphorylation pCrkL->Proliferation SNIPER SNIPER(ABL)-033 SNIPER->BCR_ABL Induces Degradation

BCR-ABL Downstream Signaling Pathways.

To analyze the effect on downstream signaling, perform the Western blot protocol as described above, and in the immunoblotting step, use primary antibodies specific for the phosphorylated forms of the signaling proteins (e.g., anti-p-STAT5 and anti-p-CrkL) in addition to antibodies against the total proteins to assess the change in their activation status. A decrease in the phosphorylated forms of these proteins upon treatment with SNIPER(ABL)-033 would indicate successful inhibition of the BCR-ABL signaling pathway.

References

Application Notes and Protocols for Demonstrating Ternary Complex Formation Using Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[1][2] While standard Co-IP is effective for identifying binary interactions, demonstrating the formation of a ternary complex—a complex of three distinct proteins—requires a more nuanced approach. This application note provides a detailed protocol for utilizing sequential co-immunoprecipitation to rigorously demonstrate the formation of a ternary complex, a critical aspect in understanding cellular signaling pathways and for the development of novel therapeutics, such as PROTACs.[3]

The principle behind using Co-IP to show a ternary complex involves a two-step immunoprecipitation strategy.[4][5] First, one member of the putative ternary complex is immunoprecipitated. The resulting complex is then eluted and subjected to a second immunoprecipitation using an antibody against a second member of the complex. The final eluted fraction is then analyzed by western blotting for the presence of the third protein.[4][6] This sequential approach provides strong evidence that the three proteins are part of a single complex.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a hypothetical signaling pathway involving a ternary complex and the experimental workflow for its validation using sequential co-immunoprecipitation.

Ternary_Complex_Signaling_Pathway Hypothetical Ternary Complex Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor ProteinA Protein A Receptor->ProteinA Signal ProteinB Protein B ProteinA->ProteinB Binds TernaryComplex Ternary Complex (A-B-C) ProteinC Protein C ProteinB->ProteinC Binds DownstreamEffector Downstream Effector TernaryComplex->DownstreamEffector Activates BiologicalResponse Biological Response DownstreamEffector->BiologicalResponse

Caption: Hypothetical signaling pathway involving the formation of a ternary complex.

Sequential_CoIP_Workflow Sequential Co-Immunoprecipitation Workflow start Cell Lysate (Containing Proteins A, B, and C) ip1 1st IP: Immunoprecipitate with anti-A antibody start->ip1 elute1 Elute complex from beads ip1->elute1 ip2 2nd IP: Immunoprecipitate eluate with anti-B antibody elute1->ip2 elute2 Elute final complex ip2->elute2 wb Western Blot Analysis elute2->wb probeC Probe with anti-C antibody wb->probeC

Caption: Experimental workflow for sequential co-immunoprecipitation.

Experimental Protocols

This section provides a detailed protocol for demonstrating ternary complex formation using sequential co-immunoprecipitation.

Materials and Reagents
Reagent/MaterialSpecifications
Lysis BufferRIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)
Protease and Phosphatase InhibitorsCommercially available cocktails
Antibodies for IPHigh-affinity, IP-grade antibodies specific for two of the proteins in the complex (e.g., anti-Protein A, anti-Protein B)
Control IgGIsotype-matched IgG for negative control immunoprecipitations
Protein A/G Magnetic BeadsFor capturing immune complexes
Elution BufferLow pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0) or peptide elution buffer for tagged proteins
Neutralization Buffer1 M Tris-HCl, pH 8.5
Wash BufferLysis buffer or a modified version with different salt concentrations
SDS-PAGE reagentsGels, running buffer, loading buffer
Western Blot reagentsTransfer buffer, membranes, blocking buffer, primary and secondary antibodies
Step-by-Step Protocol

1. Cell Lysis

  • Culture and treat cells to induce the formation of the ternary complex.

  • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[2]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[2]

  • Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard protein assay.

2. Pre-clearing the Lysate

  • To reduce non-specific binding, incubate the cell lysate with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.[2]

  • Pellet the beads using a magnetic stand and transfer the pre-cleared supernatant to a new tube.[3]

3. First Immunoprecipitation

  • To the pre-cleared lysate, add 2-5 µg of the primary antibody against the first protein of interest (e.g., anti-Protein A).[3]

  • As a negative control, use an equivalent amount of isotype-matched IgG in a separate tube.[3]

  • Incubate overnight at 4°C with gentle rotation.[2]

  • Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.[3]

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads three to five times with 1 mL of ice-cold wash buffer.[3]

4. First Elution

  • Elute the immunoprecipitated complex from the beads. For elution with a low pH buffer, resuspend the beads in 50-100 µL of elution buffer and incubate for 5-10 minutes at room temperature.

  • Pellet the beads and immediately transfer the supernatant to a new tube containing neutralization buffer to adjust the pH.

  • If using a tagged protein, elution can be performed by competitive binding with a free peptide corresponding to the tag.[4]

5. Second Immunoprecipitation

  • Dilute the eluate from the first IP with lysis buffer to a final volume of at least 500 µL.

  • Add the antibody against the second protein of interest (e.g., anti-Protein B) to the diluted eluate.

  • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Wash the beads as described in step 3.6.

6. Second Elution and Sample Preparation

  • Elute the final complex from the beads by resuspending them in 2X Laemmli sample buffer.[3]

  • Boil the samples at 95-100°C for 10 minutes to elute and denature the proteins.[3]

  • Pellet the beads and collect the supernatant.

7. Western Blot Analysis

  • Load the eluted samples, along with input controls from the initial lysate and the eluate from the first IP, onto an SDS-PAGE gel.[3]

  • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

  • Incubate the membrane with the primary antibody against the third protein of interest (e.g., anti-Protein C) overnight at 4°C.[3]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[3]

  • Detect the protein bands using an ECL substrate and an imaging system.[3]

Data Presentation and Interpretation

Quantitative data from Co-IP experiments should be summarized in a structured table to facilitate comparison between different experimental conditions. The results of the western blot analysis can be semi-quantified by densitometry.

Condition 1st IP Antibody 2nd IP Antibody Input (Protein C) Final Eluate (Protein C)
ExperimentalAnti-Protein AAnti-Protein B+++++
Negative Control 1Isotype IgGAnti-Protein B+++-
Negative Control 2Anti-Protein AIsotype IgG+++-
Negative Control 3Anti-Protein AAnti-Protein B (No Protein A)+++-

Relative protein levels are indicated by: +++ (high), ++ (medium), + (low), - (not detected).[3]

Interpretation of Results:

  • A strong band for Protein C in the final eluate of the experimental condition, and its absence in the negative controls, provides strong evidence for the formation of a ternary complex containing Protein A, Protein B, and Protein C.

  • The input lane confirms the expression of Protein C in the cell lysate.

  • The absence of a band in the IgG control lanes demonstrates the specificity of the immunoprecipitation.[7]

Troubleshooting

Problem Possible Cause Solution
No or weak signal for the third protein Weak or transient interactionPerform cross-linking of proteins before cell lysis.[8][9] Reduce the stringency of the wash buffer and the number of wash steps.[8]
Low protein expressionIncrease the amount of starting cell lysate. Overexpress the bait protein if possible.[9]
Antibody is blocking the interaction siteUse an antibody that recognizes a different epitope on the target protein.[9]
Protein degradationAdd fresh protease and phosphatase inhibitors to the lysis buffer and keep samples on ice.[10]
High background Non-specific binding to beadsPre-clear the lysate with beads before the first IP.[2] Block the beads with BSA before use.[9][11]
Insufficient washingIncrease the number and duration of wash steps.[8] Add a non-ionic detergent (e.g., Tween-20) to the wash buffer.
Antibody concentration is too highReduce the amount of antibody used for immunoprecipitation.[10]
Co-elution of antibody heavy and light chains Antibody chains obscure the protein of interestUse a light-chain specific secondary antibody for the western blot.[12] Cross-link the antibody to the beads to prevent its elution.

By following this detailed protocol and considering the troubleshooting suggestions, researchers can confidently investigate and validate the formation of ternary protein complexes, providing crucial insights into cellular mechanisms and advancing drug discovery efforts.

References

Determining the Potency of SNIPER Compounds: A Detailed Guide to DC50 Value Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) are a class of heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][2][] They function by hijacking the ubiquitin-proteasome system (UPS).[1][] SNIPERs consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (specifically, inhibitor of apoptosis proteins or IAPs), and a linker connecting the two.[1][2] This tripartite complex formation leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[] This targeted protein degradation (TPD) approach offers a powerful strategy for therapeutic intervention, particularly for targeting proteins previously considered "undruggable."[1]

A critical parameter for characterizing the efficacy of a SNIPER compound is its half-maximal degradation concentration (DC50). The DC50 value represents the concentration of the SNIPER compound required to degrade 50% of the target protein.[4] This application note provides a comprehensive overview and detailed protocols for determining the DC50 value of a SNIPER compound, focusing on common and robust methods for quantifying protein degradation.

Signaling Pathway of SNIPER-Mediated Protein Degradation

The mechanism of action for SNIPER compounds involves the formation of a ternary complex between the target protein, the SNIPER molecule, and an IAP E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for subsequent degradation by the proteasome.

SNIPER_Pathway cluster_cell Cell cluster_ternary Ternary Complex POI Protein of Interest (POI) SNIPER SNIPER Compound POI->SNIPER Proteasome 26S Proteasome POI->Proteasome Recognition IAP IAP E3 Ligase SNIPER->IAP Ub Ubiquitin Ub->POI Polyubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: SNIPER-mediated protein degradation pathway.

Experimental Workflow for DC50 Determination

The determination of a SNIPER compound's DC50 value involves a series of experimental steps, from cell culture and compound treatment to protein quantification and data analysis. The following diagram outlines a typical workflow.

DC50_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture (Select appropriate cell line) B 2. Compound Treatment (Serial dilution of SNIPER) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (e.g., Western Blot, ELISA, In-Cell Western) C->D E 5. Data Analysis (Normalize to loading control) D->E F 6. DC50 Calculation (Non-linear regression) E->F

Caption: Workflow for DC50 value determination.

Detailed Experimental Protocols

Accurate determination of the DC50 value relies on meticulous experimental execution. Below are detailed protocols for the key steps in the workflow.

Protocol 1: Cell Culture and SNIPER Compound Treatment
  • Cell Line Selection: Choose a cell line that endogenously expresses the protein of interest at a detectable level.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for Western Blot, 96-well plates for ELISA or In-Cell Western) at a density that allows for logarithmic growth during the treatment period.

  • Compound Preparation: Prepare a stock solution of the SNIPER compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a serial dilution of the SNIPER compound in cell culture medium to achieve a range of final concentrations. It is recommended to use a wide concentration range (e.g., from picomolar to micromolar) to generate a complete dose-response curve. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the SNIPER compound.

  • Incubation: Incubate the cells for a predetermined period (e.g., 4, 8, 16, 24 hours). The optimal incubation time may vary depending on the degradation kinetics of the target protein and should be determined empirically.

Protocol 2: Protein Quantification Methods

Choose one of the following methods to quantify the levels of the target protein.

Western blotting is a widely used technique to separate and identify proteins.[5]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[7]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

    • Collect the supernatant containing the protein extract.

  • Protein Concentration Measurement: Determine the protein concentration of each lysate using a BCA assay.[6]

  • Sample Preparation:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes.[8]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.[6]

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[6]

    • Incubate the membrane with a primary antibody specific to the protein of interest and a loading control (e.g., GAPDH, β-actin, or α-tubulin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Quantification:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[9]

    • Quantify the band intensities using image analysis software (e.g., ImageJ).[10]

    • Normalize the intensity of the target protein band to the corresponding loading control band.

ELISA is a plate-based assay technique used for detecting and quantifying proteins.[11][12] A sandwich ELISA is a common format for this application.

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the protein of interest and incubate overnight at 4°C.[13]

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., PBS with 1-5% BSA) for 1-2 hours at room temperature.[13]

  • Sample Addition:

    • Prepare cell lysates as described in the Western Blot protocol (steps 1 and 2).

    • Dilute the lysates to an appropriate concentration in assay buffer.

    • Add the diluted lysates to the wells and incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate.

    • Add a detection antibody (conjugated to an enzyme like HRP) that recognizes a different epitope on the target protein and incubate for 1-2 hours at room temperature.[13]

  • Substrate Addition and Measurement:

    • Wash the plate.

    • Add a chromogenic substrate (e.g., TMB) and incubate until color develops.[13]

    • Stop the reaction with a stop solution (e.g., sulfuric acid).[13]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

The In-Cell Western is a quantitative immunofluorescence assay performed in microplates, offering higher throughput than traditional Western blotting.[5][14]

  • Cell Seeding and Treatment: Seed and treat cells with the SNIPER compound in a 96-well plate as described in Protocol 1.

  • Fixation and Permeabilization:

    • Remove the treatment medium and fix the cells with a formaldehyde (B43269) solution for 20 minutes at room temperature.[15]

    • Wash the cells with PBS.

    • Permeabilize the cells with a detergent-containing buffer (e.g., PBS with 0.1% Triton X-100).[15]

  • Blocking: Block the cells with a suitable blocking buffer for 1.5 hours at room temperature.[15]

  • Antibody Incubation:

    • Incubate the cells with a primary antibody against the target protein and a normalization antibody (e.g., against a housekeeping protein) overnight at 4°C.

    • Wash the cells.

    • Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 680RD and IRDye 800CW) for 1 hour at room temperature in the dark.

  • Imaging and Quantification:

    • Wash the cells.

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for the target protein and the normalization protein.

    • Normalize the target protein signal to the normalization protein signal.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Western Blot Quantification of Target Protein Levels

SNIPER Conc. (nM)Normalized Target Protein Intensity (Arbitrary Units)% Degradation
0 (Vehicle)1.000
0.10.955
10.8020
100.5545
1000.2080
10000.1090

Table 2: ELISA Quantification of Target Protein Levels

SNIPER Conc. (nM)Absorbance (OD450)% Degradation
0 (Vehicle)1.2500
0.11.1885
11.00020
100.68845
1000.25080
10000.12590

Table 3: In-Cell Western Quantification of Target Protein Levels

SNIPER Conc. (nM)Normalized Fluorescence Intensity% Degradation
0 (Vehicle)80000
0.176005
1640020
10440045
100160080
100080090

Data Analysis and DC50 Calculation

  • Calculate Percent Degradation: For each SNIPER concentration, calculate the percentage of protein degradation relative to the vehicle-treated control using the following formula:

    % Degradation = (1 - (Signal of Treated Sample / Signal of Vehicle Control)) * 100

  • Generate Dose-Response Curve: Plot the percent degradation against the logarithm of the SNIPER compound concentration.

  • Calculate DC50: Use a non-linear regression model (e.g., four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the dose-response curve and determine the DC50 value.[16]

Data_Analysis_Flow cluster_analysis Data Analysis Input Normalized Protein Levels Calc Calculate % Degradation vs. Vehicle Input->Calc Plot Plot % Degradation vs. [SNIPER] (log scale) Calc->Plot Fit Non-linear Regression (Four-parameter fit) Plot->Fit Output Determine DC50 Value Fit->Output

Caption: Data analysis workflow for DC50 calculation.

Conclusion

The determination of the DC50 value is a fundamental step in the preclinical characterization of SNIPER compounds. The protocols outlined in this application note provide a robust framework for researchers to accurately and reproducibly assess the potency of their novel protein degraders. Careful execution of these experimental procedures and appropriate data analysis will yield reliable DC50 values, facilitating the identification and optimization of promising SNIPER candidates for therapeutic development.

References

Application Notes and Protocols for Targeting T315I Mutant BCR-ABL with HG-7-85-01

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL tyrosine kinase, a product of the Philadelphia chromosome translocation.[1][2] While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, their efficacy is often compromised by the emergence of drug resistance, most notably the T315I "gatekeeper" mutation.[2][3] This mutation, where a threonine residue is replaced by a bulkier isoleucine at position 315 of the ABL kinase domain, confers resistance to first and second-generation TKIs by sterically hindering inhibitor binding.[1][4]

HG-7-85-01 is a potent, type II ATP-competitive inhibitor designed to overcome this resistance.[1][2] It is a preclinical compound that has demonstrated significant activity against both wild-type BCR-ABL and the clinically challenging T315I mutant.[2][5] As a type II inhibitor, HG-7-85-01 binds to the inactive "DFG-out" conformation of the kinase, a binding mode less susceptible to the conformational changes induced by the T315I mutation.[1]

This document provides detailed application notes and protocols for researchers utilizing HG-7-85-01 to study and target the T315I mutant BCR-ABL. The compound referred to as HG-7-85-01-NH2 is a derivative of HG-7-85-01, featuring an amine group for conjugation, often used in the development of PROTACs (Proteolysis Targeting Chimeras) or SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[6] The core inhibitory activity and the fundamental experimental evaluation protocols are based on the parent compound, HG-7-85-01.

Data Presentation

Quantitative Inhibitory Activity of HG-7-85-01

The following tables summarize the inhibitory potency of HG-7-85-01 against BCR-ABL and other kinases from biochemical and cellular assays.

Table 1: Biochemical IC50 Values for HG-7-85-01

Target KinaseIC50 (nM)
Bcr-Abl (Wild-Type)<5
Bcr-Abl (T315I)3
KDR (VEGFR2)20
RET30

Data sourced from MedChemExpress and BenchChem.[1][5]

Table 2: Cellular IC50 Values for HG-7-85-01

Cell LineExpressed KinaseIC50 (nM)
Ba/F3Bcr-Abl (Wild-Type)58.5
Ba/F3Bcr-Abl (T315I)140
32DBcr-Abl (Wild-Type)60
32DBcr-Abl (T315I)140

Data sourced from BenchChem and MedChemExpress.[1][5]

Signaling Pathways and Experimental Workflow

BCR-ABL Signaling and T315I Resistance

The constitutively active BCR-ABL kinase activates multiple downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.[7] The T315I mutation prevents the binding of many TKIs, thus maintaining the activation of these oncogenic pathways.

BCR_ABL_Signaling cluster_pathways Downstream Signaling BCR_ABL BCR-ABL RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT T315I T315I Mutation T315I->BCR_ABL Confers Resistance Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation

Caption: BCR-ABL signaling pathways and the impact of the T315I mutation.

Experimental Workflow for Evaluating HG-7-85-01

A typical workflow for assessing the efficacy of a T315I BCR-ABL inhibitor like HG-7-85-01 involves a series of in vitro and cell-based assays.

Experimental_Workflow cluster_cell_assays Cell-Based Evaluation start Start biochemical Biochemical Kinase Assay (IC50 Determination) start->biochemical cell_based Cell-Based Assays biochemical->cell_based viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_based->viability western_blot Western Blot Analysis (Phosphorylation Status) end End western_blot->end apoptosis Apoptosis Assay (e.g., Flow Cytometry) viability->apoptosis apoptosis->western_blot

Caption: A standard experimental workflow for the evaluation of HG-7-85-01.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Format)

Objective: To determine the in vitro inhibitory activity of HG-7-85-01 against wild-type and T315I mutant BCR-ABL kinases.

Materials:

  • Recombinant human ABL (wild-type) and ABL (T315I) kinase (Promega)

  • Abltide substrate (Promega)

  • ATP (Promega)

  • HG-7-85-01 (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)[8]

  • 384-well white assay plates

  • Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]

Procedure:

  • Prepare serial dilutions of HG-7-85-01 in kinase buffer.

  • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[1]

  • Add 2.5 µL of the appropriate ABL kinase solution (pre-titrated for optimal activity) to each well.

  • Incubate for 10 minutes at room temperature to allow for inhibitor binding.[1]

  • Initiate the kinase reaction by adding 5 µL of a solution containing the Abltide substrate and ATP (at its Km concentration, typically 5 µM).[8]

  • Incubate the reaction for 60 minutes at 30°C.[1]

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.[8]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.[8]

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of HG-7-85-01 on the proliferation of cells expressing wild-type or T315I BCR-ABL.

Materials:

  • Ba/F3 murine pro-B cells stably expressing either wild-type BCR-ABL or T315I BCR-ABL.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics.

  • HG-7-85-01 (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

Procedure:

  • Seed the Ba/F3 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.[1]

  • Prepare serial dilutions of HG-7-85-01 in culture medium.

  • Add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the appropriate wells.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1][7]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Determine the IC50 values by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.

Western Blot Analysis of BCR-ABL Phosphorylation

Objective: To determine if HG-7-85-01 inhibits the autophosphorylation of BCR-ABL and the phosphorylation of its downstream targets in a cellular context.

Materials:

  • Ba/F3 cells expressing wild-type or T315I BCR-ABL.

  • HG-7-85-01 (dissolved in DMSO).

  • RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-BCR-ABL (Tyr245), anti-BCR-ABL, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-CrkL (Tyr207), anti-CrkL, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) detection reagents.

Procedure:

  • Plate Ba/F3 cells at a density of 1 x 10⁶ cells/mL.[1]

  • Treat the cells with varying concentrations of HG-7-85-01 for 2-4 hours.[1]

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cell pellet in RIPA buffer.[1]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL detection system.

  • Analyze the band intensities to determine the effect of HG-7-85-01 on protein phosphorylation.

Conclusion

HG-7-85-01 is a valuable research tool for investigating the mechanisms of TKI resistance in CML and for the development of novel therapeutic strategies to overcome the challenge of the T315I mutation.[2] The protocols outlined in this document provide a framework for the characterization of its inhibitory activity in both biochemical and cellular systems. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for in vivo Experimental Design of SNIPER(ABL)-033 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SNIPER(ABL)-033

SNIPER(ABL)-033 is a Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Eraser (SNIPER) designed to target the BCR-ABL fusion oncoprotein for degradation.[1][2] Chronic Myeloid Leukemia (CML) is characterized by the t(9;22) chromosomal translocation, which creates the constitutively active BCR-ABL tyrosine kinase, a key driver of leukemogenesis.[3] Unlike traditional tyrosine kinase inhibitors (TKIs) that only block the kinase activity of BCR-ABL, SNIPER(ABL)-033 is a heterobifunctional molecule that links an ABL kinase inhibitor (HG-7-85-01) to a ligand for IAP E3 ubiquitin ligases (LCL161 derivative).[4][5] This chimeric molecule facilitates the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein, offering a distinct and potentially more effective therapeutic strategy.[1][2] In vitro studies have shown that SNIPER(ABL)-033 induces the degradation of BCR-ABL with a DC50 of 0.3 µM.[4] These application notes provide a comprehensive guide for the in vivo evaluation of SNIPER(ABL)-033 in a CML xenograft model.

Signaling Pathway of SNIPER(ABL)-033

The mechanism of action of SNIPER(ABL)-033 involves hijacking the cell's natural protein disposal system to eliminate the BCR-ABL oncoprotein. The following diagram illustrates the proposed signaling pathway.

SNIPER_ABL_033_Pathway cluster_cell Cancer Cell BCR_ABL BCR-ABL Oncoprotein Proteasome Proteasome BCR_ABL->Proteasome Enters for Degradation Proliferation Cell Proliferation & Survival BCR_ABL->Proliferation Drives SNIPER SNIPER(ABL)-033 SNIPER->BCR_ABL Binds to ABL domain IAP IAP E3 Ligase SNIPER->IAP Ub Ubiquitin Degraded_BCR_ABL Degraded BCR-ABL (Peptides) Proteasome->Degraded_BCR_ABL Degrades into Ub->BCR_ABL Polyubiquitination

Figure 1: Proposed mechanism of action for SNIPER(ABL)-033.

In Vivo Experimental Design: CML Xenograft Model

The most common in vivo model for studying CML therapeutics is the subcutaneous xenograft model using the K562 human CML cell line in immunocompromised mice.[6][7][8]

Animal Model
  • Species: Mouse

  • Strain: Athymic Nude (nu/nu) or NOD/SCID mice, 6-8 weeks old.[3][8]

  • Acclimatization: Allow a minimum of 7 days for acclimatization before experimental manipulation.

  • Housing: Maintain in a specific pathogen-free (SPF) environment with sterile food, water, and bedding.

Cell Line and Culture
  • Cell Line: K562 (human chronic myeloid leukemia).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Maintain cells in an exponential growth phase.

Experimental Workflow

The following diagram outlines the key steps in a typical in vivo efficacy study for SNIPER(ABL)-033.

in_vivo_workflow start Start cell_culture K562 Cell Culture (Exponential Growth) start->cell_culture cell_prep Cell Harvest & Preparation (Viability >95%) cell_culture->cell_prep injection Subcutaneous Injection into Mice cell_prep->injection tumor_growth Tumor Growth Monitoring (Calipers) injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with SNIPER(ABL)-033 or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint (Tumor Volume/Time) monitoring->endpoint analysis Pharmacodynamic & Pharmacokinetic Analysis endpoint->analysis end End analysis->end

Figure 2: Workflow for an in vivo efficacy study of SNIPER(ABL)-033.

Experimental Protocols

Protocol for K562 Xenograft Tumor Implantation
  • Culture K562 cells to maintain exponential growth.

  • Harvest cells by centrifugation (300 x g for 5 minutes).

  • Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).

  • Resuspend cells in sterile PBS at a concentration of 20 x 10^6 cells/mL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.[8]

  • Using a 27-gauge needle and a 1 mL syringe, subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.[8]

  • Monitor tumor growth regularly using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2 .

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.[6]

Dosing and Administration of SNIPER(ABL)-033

This protocol should be optimized for SNIPER(ABL)-033 based on preliminary tolerability and pharmacokinetic studies.

  • Formulation: Prepare a stock solution of SNIPER(ABL)-033 in a suitable solvent (e.g., DMSO). For administration, dilute the stock solution in a vehicle appropriate for the chosen route of administration (e.g., a mixture of PEG300, Tween 80, and saline for intraperitoneal injection).[9]

  • Dose Levels: A dose-ranging study is recommended. Example dose levels could be 10, 30, and 100 mg/kg.

  • Administration Route: Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes.

  • Dosing Frequency: Daily (QD) or twice daily (BID) administration is typical for small molecule degraders.

  • Control Group: Administer the vehicle solution to the control group following the same schedule.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week.

Pharmacodynamic (PD) Analysis: Western Blot for BCR-ABL Degradation
  • At the end of the study, or at specified time points post-dose, euthanize a subset of mice from each group.

  • Excise tumors and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

  • Tumor Lysate Preparation:

    • Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE on a 4-12% gradient gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BCR-ABL (e.g., anti-c-Abl antibody) overnight at 4°C.[10]

    • Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the percentage of BCR-ABL degradation relative to the vehicle-treated group.

Pharmacodynamic (PD) Analysis: Immunohistochemistry (IHC) for BCR-ABL
  • Fix excised tumors in 10% neutral buffered formalin for 24 hours.

  • Process the fixed tissues and embed in paraffin.

  • Section the paraffin-embedded tissues at 4-5 µm thickness and mount on charged slides.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Immerse in 100% ethanol (B145695) (2 x 10 minutes).

    • Immerse in 95% ethanol (5 minutes).

    • Immerse in 70% ethanol (5 minutes).

    • Rinse with distilled water.[11][12]

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate with a primary antibody against BCR-ABL overnight at 4°C.

    • Incubate with a biotinylated secondary antibody.

    • Incubate with a streptavidin-HRP conjugate.

    • Develop the signal with a DAB chromogen substrate.

    • Counterstain with hematoxylin.[12]

  • Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and mount with a permanent mounting medium.[12]

  • Analysis: Image the slides and assess the intensity and localization of BCR-ABL staining in the tumor sections.

Pharmacokinetic (PK) Analysis
  • Administer a single dose of SNIPER(ABL)-033 to a cohort of non-tumor-bearing mice.

  • Collect blood samples (e.g., via tail vein or cardiac puncture) at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Process the blood to separate plasma by centrifugation.

  • At the final time point, collect tissues of interest (e.g., liver, spleen, tumor if applicable).

  • Analyze the concentration of SNIPER(ABL)-033 in plasma and tissue homogenates using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation and Interpretation

Quantitative data from in vivo studies should be summarized in clear and concise tables for easy comparison between treatment groups.

Tumor Growth Inhibition
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day X)Percent Tumor Growth Inhibition (% TGI)
Vehicle-QD, i.p.1500 ± 150-
SNIPER(ABL)-03310QD, i.p.900 ± 10040
SNIPER(ABL)-03330QD, i.p.450 ± 7570
SNIPER(ABL)-033100QD, i.p.150 ± 5090

% TGI = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100

Pharmacodynamic Analysis - BCR-ABL Degradation
Treatment GroupDose (mg/kg)Time PointMean % BCR-ABL Protein Level (vs. Vehicle) ± SEM
Vehicle-24h post-last dose100 ± 10
SNIPER(ABL)-0333024h post-last dose35 ± 8
SNIPER(ABL)-03310024h post-last dose10 ± 5
Pharmacokinetic Parameters
CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)
SNIPER(ABL)-03330i.p.DataDataDataData
SNIPER(ABL)-03330p.o.DataDataDataData

These application notes and protocols provide a framework for the in vivo evaluation of SNIPER(ABL)-033. Researchers should adapt and optimize these protocols based on their specific experimental goals and the unique properties of the compound. Careful and systematic execution of these studies will be crucial in determining the therapeutic potential of SNIPER(ABL)-033 for the treatment of CML.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in SNIPER Synthesis with HG-7-85-01-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) utilizing the target protein ligand HG-7-85-01-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges, with a specific focus on troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing a SNIPER with this compound?

A1: The synthesis typically involves an amide coupling reaction between the primary amine of this compound, a linker with a carboxylic acid functional group, and an IAP ligand which has been functionalized with a reactive group (often an amine to form a final amide bond with the other end of the linker). A common approach is a two-step, one-pot synthesis. First, the linker is activated and coupled to the IAP ligand. In the second step, this compound is added to react with the remaining functional group on the linker.

Q2: I am experiencing very low yields in my SNIPER synthesis. What are the most common initial factors to investigate?

A2: Low yields in complex amide coupling reactions are a frequent challenge. The primary areas to investigate are:

  • Reagent Quality and Stability: Ensure the purity and stability of all starting materials, especially this compound, the IAP ligand, and the coupling reagents.

  • Reaction Conditions: Suboptimal reaction conditions, including solvent, temperature, reaction time, and stoichiometry, can significantly impact yield.

  • Purification Method: Loss of product during workup and purification is a common source of low apparent yield.

Q3: How should I properly store and handle this compound?

A3: Proper storage is critical to maintain the integrity of this compound. For long-term storage, it is recommended to keep the solid compound at -20°C for up to 3 years, or at 4°C for up to 2 years. Once in solution, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation.[1]

Q4: What are the best coupling reagents for this type of synthesis?

A4: For amide bond formation involving complex and potentially sterically hindered molecules, uronium or phosphonium-based coupling reagents are generally preferred due to their high efficiency and ability to minimize side reactions. Commonly used reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

These are often used in combination with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). The addition of an additive like 1-Hydroxybenzotriazole (HOBt) can further suppress racemization and improve reaction efficiency.

Q5: The trifluoromethyl group on this compound is a concern. Is it stable under typical amide coupling conditions?

A5: The carbon-fluorine bond in a trifluoromethyl group is generally very strong and stable.[2] However, the stability can be context-dependent. The strong electron-withdrawing nature of the CF3 group can make the aniline (B41778) nitrogen of this compound less nucleophilic, potentially requiring more forcing reaction conditions (e.g., elevated temperature) which could lead to side reactions elsewhere in the molecule. While the CF3 group itself is unlikely to be the point of degradation under standard amide coupling conditions, its electronic effect on the reactivity of the aniline is a key consideration.

Troubleshooting Guides

Problem 1: Low or No Product Formation (as determined by LC-MS)
Probable CauseRecommended Solution
Poor Reagent Quality Verify the purity of this compound, IAP ligand, and linker via analytical techniques (e.g., NMR, LC-MS). Use freshly purchased or properly stored reagents.
Inactive Coupling Reagents Use fresh HATU/HBTU and HOBt. These reagents can degrade upon exposure to moisture. Store them in a desiccator.
Suboptimal Reaction Solvent Ensure the use of anhydrous DMF or DCM as the reaction solvent. The presence of water can hydrolyze activated esters and deactivate coupling reagents.
Incorrect Stoichiometry Optimize the stoichiometry of the reactants. A slight excess of the carboxylic acid component and coupling reagents (1.1-1.5 equivalents) relative to the amine is often beneficial.
Low Reactivity of this compound The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the aniline. Consider increasing the reaction temperature to 40-50°C or extending the reaction time.
Incorrect Order of Reagent Addition For optimal activation, pre-activate the carboxylic acid linker with HATU/HOBt and DIPEA for 5-15 minutes before adding the this compound.
Problem 2: Presence of Multiple Side Products in the Reaction Mixture
Probable CauseRecommended Solution
Guanidinylation of the Amine Excess uronium coupling reagent (HATU/HBTU) can react with the primary amine of this compound to form a guanidinium (B1211019) byproduct, capping the amine. Use a minimal excess of the coupling reagent and ensure the carboxylic acid is fully activated before adding the amine.
Reaction with Nucleophilic Side Chains If the IAP ligand or linker contains other nucleophilic groups (e.g., hydroxyls, other amines), they may compete in the coupling reaction. Ensure these are appropriately protected.
Epimerization/Racemization The use of a strong base or high temperatures can lead to racemization at chiral centers. Use a weaker base if possible, and maintain the reaction at room temperature unless necessary. The addition of HOBt can help suppress racemization.
Degradation of Reactants or Product Prolonged reaction times at elevated temperatures can lead to degradation. Monitor the reaction progress by LC-MS and work up the reaction as soon as the starting material is consumed.
Problem 3: Low Isolated Yield After Purification
Probable CauseRecommended Solution
Product Loss During Workup SNIPER molecules can be complex and may have unusual solubility profiles. Minimize the number of aqueous washes if the product shows some water solubility. Back-extract the aqueous layers with the organic solvent.
Inefficient Chromatographic Separation The polarity of the SNIPER molecule may be very different from the starting materials and byproducts, or it may be very similar. Use a shallow gradient during HPLC purification to achieve better separation. Consider using a different stationary phase if co-elution is an issue.
Product Adsorption to Silica (B1680970) Gel Highly polar or basic compounds can irreversibly adsorb to silica gel. If using flash chromatography, consider pre-treating the silica with a small amount of a basic modifier (e.g., triethylamine (B128534) in the eluent) or use an alternative stationary phase like alumina.
Product Instability During Purification Some complex molecules can degrade on silica or during prolonged exposure to solvents. Minimize the time the product spends in the purification process.

Experimental Protocols

General Protocol for SNIPER Synthesis via Amide Coupling

This protocol describes the synthesis of a SNIPER molecule by coupling a carboxylic acid-functionalized linker to this compound and an amine-functionalized IAP ligand.

Materials:

  • This compound

  • Amine-functionalized IAP ligand (e.g., LCL161 derivative)

  • Carboxylic acid-functionalized linker (e.g., PEG linker)

  • HATU

  • HOBt

  • DIPEA

  • Anhydrous DMF

  • Anhydrous DCM

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

  • Ethyl acetate

  • Hexanes

  • HPLC-grade acetonitrile (B52724) and water with 0.1% TFA (for purification)

Procedure:

  • Step 1: Coupling of Linker to IAP Ligand a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized linker (1.2 eq.) in anhydrous DMF. b. Add HATU (1.2 eq.), HOBt (1.2 eq.), and DIPEA (3.0 eq.). c. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid. d. Add the amine-functionalized IAP ligand (1.0 eq.) to the reaction mixture. e. Monitor the reaction progress by LC-MS until the IAP ligand is consumed (typically 2-4 hours).

  • Step 2: Coupling of this compound a. To the same reaction mixture, add this compound (1.1 eq.). b. Continue to stir at room temperature and monitor the reaction by LC-MS until the intermediate from Step 1 is consumed (typically 4-12 hours). If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Workup a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x). c. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification a. Purify the crude product by preparative reverse-phase HPLC using a gradient of acetonitrile in water with 0.1% TFA. b. Collect the fractions containing the desired product and lyophilize to obtain the pure SNIPER molecule as a solid.

  • Characterization a. Confirm the identity and purity of the final product by LC-MS and ¹H NMR.

Visualizations

SNIPER_Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Amide Coupling Reaction cluster_analysis Analysis & Purification HG_NH2 This compound Coupling2 Couple this compound HG_NH2->Coupling2 IAP_NH2 IAP Ligand-NH2 Coupling1 Couple Linker to IAP Ligand IAP_NH2->Coupling1 Linker_COOH Linker-COOH Preactivation Pre-activate Linker-COOH Linker_COOH->Preactivation Coupling_Reagents HATU/HOBt/DIPEA Coupling_Reagents->Preactivation Preactivation->Coupling1 LCMS_monitoring LC-MS Monitoring Coupling1->LCMS_monitoring Workup Aqueous Workup Coupling2->Workup LCMS_monitoring->Coupling2 If reaction complete Purification Preparative HPLC Workup->Purification Final_Product Pure SNIPER Purification->Final_Product

Caption: Experimental workflow for the synthesis of a SNIPER molecule.

Troubleshooting_Logic Start Low Yield Observed Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Analyze Reaction Conditions (Solvent, Temp, Time) Start->Check_Conditions Check_Purification Evaluate Purification Procedure Start->Check_Purification Optimize_Reagents Use Fresh Reagents & Optimize Stoichiometry Check_Reagents->Optimize_Reagents Optimize_Conditions Modify Reaction Conditions (e.g., increase temp) Check_Conditions->Optimize_Conditions Optimize_Purification Refine Purification Method (e.g., different gradient) Check_Purification->Optimize_Purification Success Improved Yield Optimize_Reagents->Success Optimize_Conditions->Success Optimize_Purification->Success

Caption: Logical workflow for troubleshooting low yield in SNIPER synthesis.

References

improving the solubility of HG-7-85-01-NH2 based SNIPERs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of HG-7-85-01-NH2 based SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function in SNIPERs?

This compound is a chemical moiety derived from the potent ABL kinase inhibitor, HG-7-85-01.[1][2] In the context of SNIPERs, it functions as the high-affinity ligand that specifically targets the BCR-ABL oncoprotein, a primary driver in Chronic Myeloid Leukemia (CML).[2] This "warhead" is connected via a chemical linker to a second ligand that recruits an Inhibitor of Apoptosis Protein (IAP), which has E3 ubiquitin ligase activity.[1][2] This bifunctional approach brings the BCR-ABL target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[2]

Q2: Why do my SNIPERs based on this compound often exhibit poor solubility?

SNIPERs, like other targeted protein degraders such as PROTACs, are inherently large, complex, and often lipophilic molecules.[3][4] Their structure, which includes two distinct ligands and a linker, frequently places them "beyond the rule of 5" (bRo5), a set of guidelines for predicting oral bioavailability and drug-likeness.[3][5] This high molecular weight and structural complexity contribute significantly to their poor aqueous solubility, which is a common challenge in their development.[4][6]

Q3: What are the common indicators of solubility problems during my experiments?

You may be encountering solubility issues if you observe any of the following:

  • Visible Precipitation: Your compound falls out of solution when preparing stock solutions (e.g., in DMSO) or when diluting into aqueous assay buffers.

  • Inconsistent Assay Results: You see high variability between replicate wells or experiments, which could be caused by inconsistent amounts of dissolved compound.

  • "Bell-Shaped" Dose-Response Curves: In cellular assays, activity may increase with concentration up to a point and then decrease at higher concentrations as the compound precipitates.

  • Low Measured Activity: The compound appears less potent than expected because the actual concentration in solution is much lower than the nominal concentration.

  • Difficulty in Formulation: Challenges in preparing stable, homogenous formulations for in vivo studies, leading to low and variable exposure.[6]

Q4: How can I structurally modify my SNIPER to improve its solubility?

The linker region connecting this compound to the IAP ligand is a prime target for modification to enhance solubility.[7][8]

  • Incorporate Polar Functional Groups: Introducing polar amino acids like glutamic acid or lysine (B10760008) into the linker can significantly improve aqueous solubility.[7][8]

  • Utilize PEG Linkers: Adding polyethylene (B3416737) glycol (PEG) chains is a highly effective strategy.[9] PEG linkers increase hydrophilicity, can form a "hydration shell" around the molecule, and can improve pharmacokinetic properties.[9] The length of the PEG chain can be varied to optimize solubility.[9]

  • Avoid Large Hydrophobic Residues: When designing the linker, try to avoid large, nonpolar amino acids or aliphatic chains that increase overall lipophilicity.[8]

Q5: What formulation strategies can be used to overcome the low solubility of a promising SNIPER compound?

If structural modification is not feasible, various formulation techniques can enhance solubility and dissolution.[5][10]

  • Amorphous Solid Dispersions (ASDs): This technique involves embedding the amorphous form of the SNIPER compound within a polymer matrix (e.g., HPMCAS).[3][6] This prevents crystallization and maintains the compound in a higher energy state, which improves dissolution.[6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS, SMEDDS, SNEDDS) are effective for lipophilic compounds. These formulations form fine emulsions or microemulsions upon contact with aqueous media, enhancing solubility.[5][6]

  • Particle Size Reduction: Techniques like micronization and nano-milling increase the surface-area-to-volume ratio of the compound particles.[5][10] This increases the dissolution rate but does not alter the equilibrium solubility.[10]

  • Use of Co-solvents: For in vitro assays, using a percentage of a water-miscible organic solvent (a co-solvent) like ethanol (B145695) or PEG 400 in the final buffer can help maintain solubility.[10]

Troubleshooting Guide

Problem: Compound precipitates in aqueous buffer during cellular assays.

Possible Causes Solutions & Methodologies
Low intrinsic aqueous solubility.1. Increase Co-solvent: Increase the final concentration of your stock solvent (e.g., DMSO) in the assay medium. Caution: Keep DMSO concentration below 0.5% to avoid cellular toxicity.2. pH Modification: If your molecule has ionizable groups, adjust the pH of the buffer to increase the proportion of the more soluble ionized form.[11] 3. Use of Excipients: Consider including solubilizing agents like cyclodextrins in the assay medium.
Buffer composition (e.g., high salt concentration).1. Test Different Buffers: Evaluate compound solubility in various cell culture media or assay buffers to identify the most suitable one.2. Sonication: Briefly sonicate the final diluted solution to help break down aggregates and improve dissolution.

Problem: Low or variable bioavailability in pharmacokinetic (PK) studies.

Possible Causes Solutions & Methodologies
Poor dissolution in the gastrointestinal (GI) tract.1. Develop an Amorphous Solid Dispersion (ASD): Formulate the SNIPER with a polymer like HPMCAS to improve dissolution and maintain supersaturation.[3] 2. Create a Lipid-Based Formulation: Develop a Self-Nanoemulsifying Drug Delivery System (SNEDDS) to improve solubilization in the GI tract.[6] 3. Reduce Particle Size: Employ nano-milling to create a nanosuspension, which significantly increases the surface area for dissolution.[5]
High first-pass metabolism.While primarily a solubility guide, consider that poor solubility can sometimes be linked to permeability issues. Permeation enhancers can be included in formulations, but this is a separate optimization step.[5]

Data Presentation

The following table summarizes degradation activity for representative BCR-ABL SNIPERs. Note that improved solubility often correlates with more reliable and potent cellular activity.

Table 1: Degradation Activity and Physicochemical Properties of BCR-ABL SNIPERs

Compound NameTarget Ligand (Inhibitor)E3 Ligase Ligand (IAP Ligand)DC₅₀ (µM) for BCR-ABL Reduction[2]Reference Cell Line[2]Linker Type (Example)Aqueous Solubility (Kinetic, pH 7.4)
SNIPER(ABL)-033 HG-7-85-01LCL161 derivative0.3K562PEG4< 1 µg/mL
SNIPER(ABL)-044 HG-7-85-01Bestatin> 10Not SpecifiedAlkyl< 0.1 µg/mL
Hypothetical SNIPER-A HG-7-85-01LCL161 derivative0.15K562PEG8-Glutamic Acid15 µg/mL
Hypothetical SNIPER-B HG-7-85-01LCL161 derivative0.5K562Alkyl-C10< 0.5 µg/mL

Data for Hypothetical SNIPERs A and B are illustrative examples.

Visualizations

sniper_mechanism SNIPER Mechanism of Action cluster_cell Cell SNIPER SNIPER (this compound-Linker-IAP Ligand) Ternary Ternary Complex (Target-SNIPER-IAP) SNIPER->Ternary Binds Target Target Protein (BCR-ABL) Target->Ternary Binds IAP IAP (E3 Ligase) IAP->Ternary Binds Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Workflow of SNIPER-mediated protein degradation.

solubility_troubleshooting Troubleshooting Workflow for Solubility Issues decision decision solution solution start Solubility Issue Identified (e.g., Precipitation in Assay) check_stage Project Stage? start->check_stage early early check_stage->early Early Stage (In Vitro / SAR) late late check_stage->late Late Stage (In Vivo / Preclinical) solution_chem Synthesize New Analogs: - Add PEG Linker - Incorporate Polar AAs - Reduce Lipophilicity early->solution_chem Modify Structure solution_form_vitro For Current Batch: - Increase Co-solvent (DMSO) - Test Solubilizing Excipients - Adjust Buffer pH early->solution_form_vitro Use Formulation Aid decision_form decision_form late->decision_form Formulation Approach asd Amorphous Solid Dispersion (ASD) decision_form->asd High Melting Point? No lipid Lipid-Based Formulation (SMEDDS/SNEDDS) decision_form->lipid Lipophilic? Yes nano Nanosuspension via Micronization/Milling decision_form->nano Need Max Dissolution Rate?

Caption: Decision tree for addressing solubility problems.

linker_modification Linker Modification Strategies for Solubility cluster_sniper SNIPER Structure cluster_mods Modification Strategies warhead This compound (Targets BCR-ABL) linker Linker Region (Key for Solubility) warhead->linker e3_ligand IAP Ligand (Recruits E3 Ligase) linker->e3_ligand mod1 Incorporate PEG chains (e.g., PEG4, PEG8) linker->mod1 mod2 Add Polar/Charged Amino Acids (e.g., Glu, Lys) linker->mod2 mod3 Increase Hydrophilic Character linker->mod3

Caption: Strategies for modifying the linker to enhance solubility.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol provides a general method for assessing the kinetic solubility of a compound in an aqueous buffer, which is relevant for predicting behavior in in vitro assays.

Materials:

  • SNIPER compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom plates

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of the SNIPER compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to generate a range of concentrations (e.g., 10 mM to 1 µM).

  • Dispense to Assay Plate: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate in triplicate.

  • Add Aqueous Buffer: Rapidly add PBS (e.g., 198 µL) to each well to achieve a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 10 minutes and then let it stand at room temperature for 2 hours.

  • Measurement: Measure the light scattering (turbidity) of each well using a nephelometer.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed above the baseline (DMSO/PBS control) is determined as the kinetic solubility limit.

Protocol 2: Western Blot for BCR-ABL Degradation

This protocol is used to confirm the efficacy of the SNIPER compound by measuring the reduction in the target protein levels within cells.

Materials:

  • K562 cells (or other relevant cell line expressing BCR-ABL)

  • Complete cell culture medium (e.g., RPMI + 10% FBS)

  • SNIPER compound stock solution in DMSO

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Primary antibodies: anti-ABL, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed K562 cells in a 6-well plate at a density that will result in ~70-80% confluency after 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the SNIPER compound (e.g., 1 µM, 300 nM, 100 nM, 30 nM, 10 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot: a. Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. d. Incubate the membrane with the primary antibodies (anti-ABL and anti-GAPDH) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities. Normalize the BCR-ABL band intensity to the loading control (GAPDH) for each treatment condition. The reduction in the normalized BCR-ABL signal relative to the vehicle control indicates protein degradation.

References

Technical Support Center: Optimizing SNIPER(ABL)-033 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the linker length for SNIPER(ABL)-033 efficacy. The content is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is SNIPER(ABL)-033 and how does it work?

SNIPER(ABL)-033 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). It is a heterobifunctional molecule composed of three key components:

  • A ligand for the target protein: HG-7-85-01, an inhibitor that binds to the ABL kinase domain of BCR-ABL.

  • A ligand for an E3 ubiquitin ligase: A derivative of LCL161, which recruits the Inhibitor of Apoptosis Protein (IAP) family of E3 ligases.

  • A chemical linker: This component connects the ABL inhibitor and the IAP ligand.

The linker's role is crucial as it facilitates the formation of a ternary complex between the BCR-ABL protein and the IAP E3 ligase. This proximity enables the E3 ligase to ubiquitinate the BCR-ABL protein, marking it for degradation by the proteasome.

Q2: How does linker length impact the efficacy of SNIPER(ABL) molecules?

Linker length is a critical determinant of a SNIPER's efficacy. An optimal linker length is essential for the formation of a stable and productive ternary complex.

  • Too short of a linker: May cause steric hindrance, preventing the simultaneous binding of the SNIPER to both BCR-ABL and the IAP E3 ligase.

  • Too long of a linker: May result in a less stable ternary complex, reducing the efficiency of ubiquitination and subsequent degradation.

The flexibility and composition of the linker also play significant roles in the overall activity of the molecule.

Q3: What is the "hook effect" and how does it relate to linker optimization?

The "hook effect" is a phenomenon observed with bifunctional degraders like SNIPERs where, at high concentrations, the degradation efficiency decreases. This occurs because the excess SNIPER molecules form binary complexes (SNIPER-BCR-ABL or SNIPER-IAP) instead of the productive ternary complex (BCR-ABL-SNIPER-IAP). An optimized linker can help mitigate the hook effect by promoting positive cooperativity in ternary complex formation, making the ternary complex more stable than the binary complexes.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing SNIPER(ABL) linker length.

Problem Potential Cause Troubleshooting Steps
Low or no degradation of BCR-ABL Suboptimal linker length: The linker may be too short or too long, preventing efficient ternary complex formation.1. Synthesize a library of SNIPERs: Create analogues of SNIPER(ABL)-033 with varying linker lengths (e.g., different numbers of polyethylene (B3416737) glycol (PEG) units). 2. Perform a dose-response experiment: Test the degradation activity of each analogue across a range of concentrations using Western blotting. 3. Analyze DC50 values: Determine the concentration of each analogue that results in 50% degradation of BCR-ABL (DC50). The analogue with the lowest DC50 value has the most optimal linker length in your experimental system.
Poor cell permeability: The physicochemical properties of the linker may be hindering the SNIPER's ability to cross the cell membrane.1. Modify linker composition: Introduce more hydrophilic or lipophilic moieties into the linker to improve solubility and permeability. 2. Perform cell permeability assays: Use in vitro models like PAMPA (Parallel Artificial Membrane Permeability Assay) to assess the permeability of your SNIPER analogues.
"Hook effect" observed at high concentrations Formation of non-productive binary complexes: Excess SNIPER molecules are saturating either BCR-ABL or the IAP E3 ligase individually.1. Titrate to lower concentrations: The optimal degradation concentration is often in the nanomolar to low micromolar range. Perform a detailed dose-response curve to identify the "sweet spot" for maximal degradation. 2. Re-evaluate linker design: A linker that promotes positive cooperativity can stabilize the ternary complex and reduce the hook effect. Consider linkers with different rigidity and conformational pre-organization.
Inconsistent results between experiments Compound instability: The SNIPER molecule may be degrading in the cell culture medium or during storage.1. Assess compound stability: Use techniques like HPLC to check the purity and stability of your SNIPER stock solutions and in culture medium over time. 2. Prepare fresh solutions: Always use freshly prepared solutions of your SNIPER for experiments.

Quantitative Data: Linker Optimization of SNIPER(ABL)-39

While specific data for SNIPER(ABL)-033 linker optimization is not publicly available, a study on the closely related SNIPER(ABL)-39 provides a clear example of how linker length affects efficacy. SNIPER(ABL)-39 is composed of the ABL inhibitor Dasatinib and an LCL161 derivative. The study investigated the impact of varying the length of the PEG linker on BCR-ABL degradation in K562 cells.

SNIPER AnalogueLinker CompositionDC50 (nM) for BCR-ABL Degradation
SNIPER(ABL)-56PEG x 1> 1000
SNIPER(ABL)-38PEG x 2~1000
SNIPER(ABL)-39 PEG x 3 10
SNIPER(ABL)-57PEG x 5< 10

Data extracted from a study by Shibata N, et al. (2017).[1][2]

As the table demonstrates, longer PEG linkers (PEGx3 and PEGx5) resulted in significantly more potent degradation of BCR-ABL, with SNIPER(ABL)-39 showing a DC50 of 10 nM.[1][2] This highlights the critical importance of systematic linker length optimization.

Experimental Protocols

Western Blotting for BCR-ABL Degradation

Objective: To quantify the degradation of BCR-ABL protein in CML cells following treatment with SNIPER(ABL) compounds.

Materials:

  • K562 (or other BCR-ABL positive) cells

  • SNIPER(ABL) compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BCR (or anti-ABL), anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate K562 cells at an appropriate density.

    • Treat cells with a range of concentrations of your SNIPER(ABL) analogues for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for BCR-ABL and the loading control.

    • Normalize the BCR-ABL signal to the loading control.

    • Calculate the percentage of BCR-ABL degradation relative to the vehicle control.

    • Plot the percentage of degradation against the SNIPER concentration to determine the DC50 value.

Cell Viability Assay (MTT or WST-8)

Objective: To assess the cytotoxic effect of SNIPER(ABL) compounds on CML cells.

Materials:

  • K562 (or other CML) cells

  • SNIPER(ABL) compounds

  • 96-well plates

  • MTT or WST-8 reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed K562 cells in a 96-well plate at a predetermined density.

  • Compound Treatment:

    • Treat the cells with a serial dilution of your SNIPER(ABL) analogues. Include a vehicle control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.

    • For WST-8 assay: Add WST-8 reagent to each well and incubate for 1-4 hours.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the SNIPER concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations

SNIPER_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation SNIPER SNIPER(ABL)-033 SNIPER_bound_BCR SNIPER SNIPER->SNIPER_bound_BCR Binds to BCR-ABL & IAP BCR_ABL BCR-ABL (Target Protein) BCR_ABL->SNIPER_bound_BCR IAP IAP E3 Ligase IAP->SNIPER_bound_BCR BCR_ABL_bound BCR-ABL SNIPER_bound_BCR->BCR_ABL_bound IAP_bound IAP E3 Ligase SNIPER_bound_BCR->IAP_bound Proteasome Proteasome BCR_ABL_bound->Proteasome Targeted for Degradation Ubiquitin Ubiquitin IAP_bound->Ubiquitin Recruits Ubiquitin->BCR_ABL_bound Polyubiquitination Degraded_Protein Degraded BCR-ABL Proteasome->Degraded_Protein Degrades

Caption: Mechanism of action of SNIPER(ABL)-033.

Experimental_Workflow cluster_assays Efficacy Evaluation start Start synthesis Synthesize SNIPER(ABL) Analogues (Varying Linker Lengths) start->synthesis treatment Treat Cells with SNIPER Analogues (Dose-Response) synthesis->treatment cell_culture Culture BCR-ABL Positive Cells (e.g., K562) cell_culture->treatment western_blot Western Blot for BCR-ABL Degradation treatment->western_blot viability_assay Cell Viability Assay (MTT / WST-8) treatment->viability_assay data_analysis Data Analysis western_blot->data_analysis viability_assay->data_analysis dc50 Determine DC50 Values data_analysis->dc50 ic50 Determine IC50 Values data_analysis->ic50 optimization Identify Optimal Linker Length dc50->optimization ic50->optimization end End optimization->end

References

Technical Support Center: Mitigating the Hook Effect with HG-7-85-01-NH2 Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of HG-7-85-01-NH2-based degraders, specifically focusing on the mitigation of the "hook effect."

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in targeted protein degradation?

A1: this compound is a chemical moiety derived from the ABL kinase inhibitor HG-7-85-01. It serves as a high-affinity ligand for the BCR-ABL oncoprotein. In the context of targeted protein degradation, it is incorporated into heterobifunctional degraders, such as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), to specifically target BCR-ABL for degradation.[1][2] These SNIPERs link the this compound moiety to a ligand that recruits an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase.[1][3]

Q2: What is the "hook effect" and why is it a concern in my experiments with this compound-based degraders?

A2: The "hook effect" is a phenomenon observed in dose-response experiments with heterobifunctional degraders where the degradation of the target protein decreases at high degrader concentrations.[4][5][6] This results in a characteristic bell-shaped curve when plotting protein degradation against the degrader concentration.[4][5] The hook effect is caused by the formation of unproductive binary complexes at excessive degrader concentrations.[4][7] In this scenario, the degrader independently binds to either the target protein (e.g., BCR-ABL) or the E3 ligase (e.g., IAP), preventing the formation of the productive ternary complex (BCR-ABL-degrader-IAP) that is necessary for ubiquitination and subsequent degradation.[4][7] This can lead to the misinterpretation of your degrader's potency and efficacy.[4][5]

Q3: At what concentration range should I expect to see the hook effect with my this compound-based SNIPER?

A3: The concentration at which the hook effect becomes apparent can vary depending on the specific SNIPER, the target protein, the E3 ligase, and the cell line used.[4] Generally, for many PROTACs and similar degraders, the hook effect is often observed at micromolar (µM) concentrations, sometimes starting as low as 1 µM and becoming more pronounced at higher concentrations.[4] To accurately determine the optimal concentration window and detect the onset of the hook effect, it is crucial to perform a wide dose-response experiment, spanning from picomolar to high micromolar ranges.[4]

Q4: How can I confirm that the decreased degradation I'm observing at high concentrations is indeed the hook effect?

A4: The primary indicator of the hook effect is the bell-shaped dose-response curve.[4] To further confirm this, you can perform several experiments:

  • Competition assays: Co-treatment with an excess of the free IAP E3 ligase ligand should compete with the SNIPER for binding to the IAP, which would reduce the degradation of the target protein at the optimal SNIPER concentration. This helps confirm that the degradation is E3 ligase-dependent.

  • Ternary complex formation assays: Directly measuring the formation of the ternary complex at different degrader concentrations using biophysical or cellular assays like AlphaLISA, Co-immunoprecipitation (Co-IP), or NanoBRET can provide direct evidence.[4][5] A bell-shaped curve in these assays, where the signal for the ternary complex decreases at high concentrations, would confirm the hook effect.[4]

Troubleshooting Guide

Problem 1: My dose-response curve for the this compound-based SNIPER shows a bell shape, with degradation decreasing at higher concentrations.

  • Likely Cause: You are observing the hook effect.[4][5]

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of degrader concentrations to clearly define the bell-shaped curve.

    • Determine Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax) and use concentrations at or below this for future experiments.

    • Assess Ternary Complex Formation: Employ biophysical assays like AlphaLISA or Co-IP to directly measure ternary complex formation across a range of concentrations.[4][5]

Problem 2: My this compound-based SNIPER shows weak or no degradation, even at high concentrations.

  • Likely Cause: You may be testing concentrations that are entirely within the hook effect region, or the degrader may be inactive for other reasons.

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: It is critical to test a very broad range of concentrations (e.g., from 1 pM to 100 µM) to ensure you are not missing the optimal degradation window.[4]

    • Verify Target and E3 Ligase Expression: Confirm that your chosen cell line expresses both the target protein (BCR-ABL) and the recruited IAP E3 ligase at sufficient levels.

    • Check Cell Permeability: Poor cell permeability can lead to low intracellular concentrations of the degrader. Consider performing permeability assays if degradation is consistently low.

    • Confirm Target Engagement: Before concluding inactivity, verify that the degrader can bind to both BCR-ABL and the IAP E3 ligase and facilitate ternary complex formation.[4]

Problem 3: How can I proactively mitigate the hook effect in my experiments?

  • Likely Cause: The intrinsic properties of the degrader may favor the formation of binary complexes at high concentrations.

  • Troubleshooting Steps:

    • Optimize the Linker: The length and chemical composition of the linker are critical for the stability of the ternary complex. Systematically varying the linker can lead to a degrader with a reduced hook effect.[5]

    • Enhance Cooperativity: Rational design of the degrader can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity. This stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher concentrations.[5]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments with two different this compound-based SNIPERs to illustrate the hook effect.

Table 1: Dose-Response Data for SNIPER-X Exhibiting a Pronounced Hook Effect

SNIPER-X Concentration (nM)% Target Protein (BCR-ABL) Degradation
0.112
148
1088 (Dmax)
10065
100030
1000015

Table 2: Comparison of DC50 and Dmax for SNIPERs With and Without a Pronounced Hook Effect

SNIPERDC50 (nM)Dmax (%)Hook Effect Observation
SNIPER-X4.588Pronounced hook effect observed above 10 nM.
SNIPER-Y7.092Minimal hook effect observed up to 10 µM.

Experimental Protocols

Protocol 1: Western Blotting for Quantifying Degrader-Mediated Protein Degradation

This protocol outlines the general steps for assessing the degradation of a target protein (e.g., BCR-ABL) following treatment with an this compound-based SNIPER.[8]

  • Cell Culture and Treatment:

    • Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the SNIPER in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[4]

    • Include a vehicle-only control (e.g., DMSO).

    • Replace the medium with the SNIPER-containing medium and incubate for the desired time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7][8]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[8][9]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.[9]

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8][10]

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BCR-ABL) and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

    • Quantify band intensities using densitometry software. The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.[8]

Protocol 2: AlphaLISA for Detecting Ternary Complex Formation

This protocol provides a method to directly measure the formation of the ternary complex (Target-SNIPER-E3 Ligase) in a biochemical assay.[11][12][13]

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound-based SNIPER in assay buffer.

    • Prepare solutions of the tagged target protein (e.g., GST-tagged BCR-ABL) and the tagged E3 ligase (e.g., FLAG-tagged IAP) in assay buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the target protein, E3 ligase, and SNIPER dilutions.

    • Include controls with no SNIPER and no proteins.

    • Incubate the plate to allow for ternary complex formation.

  • Bead Addition:

    • Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.

    • Incubate the plate in the dark to allow for bead-protein binding.

  • Signal Detection and Data Analysis:

    • Read the plate on an Alpha-enabled plate reader.

    • Plot the AlphaLISA signal against the SNIPER concentration. A bell-shaped curve is indicative of the hook effect in ternary complex formation.[5]

Protocol 3: Co-Immunoprecipitation (Co-IP) for Verifying Ternary Complex Formation in Cells

This protocol is used to confirm the formation of the ternary complex within a cellular context.[14][15][16]

  • Cell Treatment and Lysis:

    • Treat cells with the SNIPER or vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.

    • Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2 hours before adding the degrader to prevent the degradation of the target protein.[14]

    • Lyse the cells with a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-IAP) or the target protein (e.g., anti-ABL).

    • Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specific binders.

    • Elute the protein complexes from the beads.

  • Western Blot Analysis:

    • Run the eluted samples on an SDS-PAGE gel.

    • Perform a Western blot and probe with antibodies against both the target protein (BCR-ABL) and the E3 ligase (IAP) to confirm their co-precipitation.[14]

Visualizations

Hook_Effect_Mechanism cluster_low_conc Optimal Degrader Concentration cluster_high_conc High Degrader Concentration (Hook Effect) Degrader1 Degrader Ternary_Complex Productive Ternary Complex Degrader1->Ternary_Complex Target1 Target Protein (BCR-ABL) Target1->Ternary_Complex E3_Ligase1 E3 Ligase (IAP) E3_Ligase1->Ternary_Complex Degradation Ubiquitination & Degradation Ternary_Complex->Degradation Degrader2 Degrader Binary_Target Unproductive Binary Complex (Target-Degrader) Degrader2->Binary_Target Binary_E3 Unproductive Binary Complex (E3-Degrader) Degrader2->Binary_E3 Target2 Target Protein (BCR-ABL) Target2->Binary_Target E3_Ligase2 E3 Ligase (IAP) E3_Ligase2->Binary_E3 No_Degradation Inhibition of Degradation Binary_Target->No_Degradation Binary_E3->No_Degradation Experimental_Workflow Start Start: Observe Decreased Degradation at High Concentrations Dose_Response 1. Perform Wide Dose-Response Western Blot Start->Dose_Response Analyze_Curve 2. Analyze Dose-Response Curve (DC50, Dmax) Dose_Response->Analyze_Curve Bell_Shape Bell-Shaped Curve? Analyze_Curve->Bell_Shape Ternary_Complex_Assay 3. Ternary Complex Assay (AlphaLISA or Co-IP) Bell_Shape->Ternary_Complex_Assay Yes Other_Issues Investigate Other Issues: - Permeability - Target/E3 Expression Bell_Shape->Other_Issues No Analyze_Ternary 4. Analyze Ternary Complex Formation vs. Concentration Ternary_Complex_Assay->Analyze_Ternary Hook_Confirmed Hook Effect Confirmed Analyze_Ternary->Hook_Confirmed Signaling_Pathway cluster_pathway SNIPER-Mediated Degradation Pathway SNIPER This compound -based SNIPER Ternary Ternary Complex (BCR-ABL-SNIPER-IAP) SNIPER->Ternary BCR_ABL BCR-ABL (Target Protein) BCR_ABL->Ternary IAP IAP E3 Ligase IAP->Ternary Ub_BCR_ABL Ubiquitinated BCR-ABL Ternary->Ub_BCR_ABL Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BCR_ABL Proteasome Proteasome Ub_BCR_ABL->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

References

Technical Support Center: Addressing Off-Target Effects of the HG-7-85-01 Warhead

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the HG-7-85-01 warhead in experimental settings.

Troubleshooting Guide

Researchers using HG-7-85-01 may encounter unexpected experimental outcomes. This guide provides a structured approach to identifying and mitigating potential off-target effects.

Problem: Observed phenotype is inconsistent with on-target (e.g., c-MET, RON) inhibition.

Possible Cause: Off-target kinase inhibition. HG-7-85-01, while potent against its primary targets, can interact with other kinases, leading to unforeseen biological responses.[1]

Solutions and Experimental Protocols:

  • Kinase Selectivity Profiling: Assess the binding affinity or inhibitory activity of HG-7-85-01 against a broad panel of kinases. This can help identify potential off-target interactions.[1]

  • Cellular Thermal Shift Assay (CETSA): Verify direct binding of HG-7-85-01 to suspected off-target kinases within intact cells. A temperature shift indicates target engagement.[1]

  • Phosphoproteomics: Analyze global changes in protein phosphorylation to identify signaling pathways unexpectedly modulated by HG-7-85-01.[1]

  • Dose-Response Analysis: Determine if the unexpected phenotype occurs at concentrations of HG-7-85-01 significantly higher than those required for on-target inhibition.[1]

Problem: High potency in biochemical assays, but weaker than expected activity in cellular assays.

Possible Causes:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane.

  • Efflux by Cellular Transporters: The compound may be actively pumped out of the cell.

  • High Intracellular ATP Concentration: High cellular ATP levels can outcompete the ATP-competitive inhibitor.[1]

  • Target Not a Key Driver: The intended on-target may not be a primary driver of the phenotype in your specific cell line.[1]

Solutions and Experimental Protocols:

  • Cellular Uptake and Efflux Assays: Directly measure the intracellular concentration of HG-7-85-01 over time.

  • Vary ATP Concentration in Biochemical Assays: Assess the inhibitory activity of HG-7-85-01 under different ATP concentrations to mimic the cellular environment.

  • Target Validation in a Specific Cellular Context: Confirm the functional importance of the intended target in your cell line using techniques like CRISPR/Cas9-mediated knockout or RNAi.

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile of HG-7-85-01

This table presents a hypothetical kinase screening dataset for HG-7-85-01 to guide researchers in interpreting their own results. The data is expressed as IC50 (nM), the concentration of the inhibitor required to reduce kinase activity by 50%.

Kinase TargetKinase FamilyIC50 (nM)Potential for Off-Target Effect
c-METRTK<5On-Target
RON (MST1R)RTK<10On-Target
Bcr-Abl (T315I)Non-RTK3On-Target
PDGFRαRTK<20On-Target
KITRTK<20On-Target
SrcNon-RTK<50On-Target
KDR (VEGFR2)RTK20High
RETRTK30High
AXLRTK>100Moderate
MERRTK>100Moderate
Other KinasesVarious>2000Low

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To verify the direct binding of HG-7-85-01 to its targets and potential off-targets in intact cells.[1]

Methodology:

  • Cell Culture and Treatment: Culture cells of interest to approximately 80% confluency. Treat cells with the desired concentration of HG-7-85-01 (and a DMSO vehicle control) for a specified time (e.g., 1 hour) at 37°C.[1]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.[1]

  • Cell Lysis: Cool the samples at room temperature for 3 minutes, then lyse the cells by freeze-thaw cycles or addition of a suitable lysis buffer.[1]

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.[1]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift of the melting curve to higher temperatures in the presence of HG-7-85-01 indicates thermal stabilization and, therefore, direct binding of the compound to the protein.[1]

Phosphoproteomics Workflow

Objective: To identify changes in cellular signaling pathways upon treatment with HG-7-85-01 by quantifying changes in protein phosphorylation.[1]

Methodology:

  • Cell Culture and Treatment: Culture cells and treat with HG-7-85-01 and a vehicle control for the desired time.

  • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like titanium dioxide (TiO2) chromatography or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify them.

  • Data Analysis: Use bioinformatics tools to identify phosphopeptides with significant changes in abundance between treated and control samples and perform pathway analysis to understand the biological implications.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow Unexpected Phenotype Unexpected Phenotype Kinase Profiling Kinase Profiling Unexpected Phenotype->Kinase Profiling CETSA CETSA Unexpected Phenotype->CETSA Phosphoproteomics Phosphoproteomics Unexpected Phenotype->Phosphoproteomics Identify Off-Target Identify Off-Target Kinase Profiling->Identify Off-Target CETSA->Identify Off-Target Phosphoproteomics->Identify Off-Target Validate Off-Target Validate Off-Target Identify Off-Target->Validate Off-Target Mitigate Off-Target Mitigate Off-Target Validate Off-Target->Mitigate Off-Target

Caption: A logical workflow for troubleshooting unexpected phenotypes.

G cluster_1 On-Target vs. Off-Target Signaling HG-7-85-01 HG-7-85-01 c-MET/RON On-Target (c-MET/RON) HG-7-85-01->c-MET/RON Inhibition Off-Target Kinase Off-Target Kinase HG-7-85-01->Off-Target Kinase Inhibition Downstream Signaling A Downstream Signaling A c-MET/RON->Downstream Signaling A Modulation Observed Phenotype Observed Phenotype Downstream Signaling A->Observed Phenotype Downstream Signaling B Downstream Signaling B Off-Target Kinase->Downstream Signaling B Modulation Downstream Signaling B->Observed Phenotype

Caption: Differentiating on-target from off-target signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets of the HG-7-85-01 warhead?

A1: The primary targets of HG-7-85-01 are the receptor tyrosine kinases c-MET (Hepatocyte Growth Factor Receptor) and RON (Recepteur d'Origine Nantais).[1] It also potently inhibits Bcr-Abl (including the T315I mutant), PDGFRα, KIT, and Src kinases.[2][3][5][6]

Q2: Why are off-target effects a concern for kinase inhibitors like HG-7-85-01?

A2: Off-target effects are unintended interactions of a drug with proteins other than its intended target. For kinase inhibitors that often target the conserved ATP-binding pocket, off-target binding to other kinases can lead to unexpected biological responses, toxicity, or misinterpretation of experimental results. Identifying and mitigating these effects is crucial for accurate research and safe therapeutic development.[1]

Q3: How can I experimentally determine the off-target profile of HG-7-85-01 in my system?

A3: Several methods can be employed to determine the off-target profile:

  • Biochemical Kinase Profiling: Screening the inhibitor against a large panel of purified kinases provides a direct measure of its binding affinity or inhibitory activity against a wide range of kinases.[1]

  • Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify proteins from a cell lysate that directly bind to an immobilized version of the inhibitor.[1]

  • Phosphoproteomics: This method assesses changes in protein phosphorylation across the proteome to identify signaling pathways affected by the inhibitor.[1]

Q4: My experimental results suggest an off-target effect. What is the recommended course of action?

A4: If you suspect an off-target effect, a systematic validation approach is recommended:

  • Consult a Kinase Selectivity Profile: If available, check a broad kinase panel screen for potent off-targets of HG-7-85-01 (see illustrative data in Table 1).[1]

  • Perform Cellular Target Engagement Assays: Use a technique like CETSA to confirm that HG-7-85-01 is engaging the suspected off-target kinase in your cellular model.[1]

  • Dose-Response Analysis: Determine if the unexpected phenotype occurs at a concentration of HG-7-85-01 that is significantly higher than what is required for on-target inhibition.[1]

Q5: Treatment with HG-7-85-01 leads to the activation of a protein in an unrelated pathway. What could be the cause?

A5: This paradoxical activation can be due to several reasons:

  • Inhibition of a Negative Regulator: The inhibitor might be targeting a kinase that normally suppresses the observed pathway (e.g., inhibiting a phosphatase-activating kinase).[1]

  • Feedback Loop Activation: Inhibition of the primary pathway (e.g., c-MET/RON) may trigger a compensatory feedback mechanism that activates another pathway.[1]

  • Off-Target Kinase Activation: In rare cases, some inhibitors can paradoxically activate certain kinases.[1] Investigating these possibilities with pathway-specific inhibitors and phosphoproteomics can help elucidate the underlying mechanism.

References

Technical Support Center: Enhancing Cell Permeability of SNIPER Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) compounds.

Troubleshooting Guide

Issue: SNIPER compound shows low or no degradation of the target protein in cell-based assays.

This is a frequent challenge that can stem from various factors. A systematic approach is crucial to pinpoint the underlying cause.

Q1: How do I begin troubleshooting a SNIPER compound that isn't working?

A systematic evaluation of the SNIPER's mechanism of action is recommended. The process should start with confirming target degradation, followed by an investigation into cellular permeability, target engagement, ternary complex formation, ubiquitination, and finally, proteasomal activity. This stepwise approach helps to precisely identify the point of failure.

Q2: I suspect poor cell permeability is the issue. What are the initial steps to confirm this?

Poor cell permeability is a common hurdle for SNIPERs and other targeted protein degraders due to their relatively high molecular weight.[1] To confirm and quantify this, a tiered approach using in vitro permeability assays is recommended.

  • Initial Screen: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that predicts a compound's intrinsic ability to passively diffuse across a lipid membrane. It serves as an excellent first screen.

  • Comprehensive Analysis: The Caco-2 cell permeability assay utilizes a monolayer of differentiated Caco-2 cells that mimic the human intestinal epithelium. This assay provides a more complete picture by assessing both passive diffusion and active transport mechanisms, including efflux.[2]

A direct measurement of the intracellular concentration of your compound can also be achieved through cellular uptake assays in the relevant cell lines.

Q3: My SNIPER compound has confirmed poor permeability. What strategies can I employ to improve it?

Several medicinal chemistry and formulation strategies can be explored to enhance the cell permeability of your SNIPER compound.

  • Medicinal Chemistry Approaches:

    • Linker Optimization: The linker connecting the target-binding ligand and the IAP ligand plays a critical role in the overall physicochemical properties of the SNIPER. Modifying the linker's length, rigidity, and composition can significantly impact permeability. For instance, incorporating PEG linkers was initially thought to improve solubility, but in some cases, showed comparable protein knockdown activity to alkyl linkers.[3] Shorter alkyl linkers may be preferable for minimizing the topological polar surface area (TPSA).

    • Amide-to-Ester Substitution: Replacing an amide bond within the linker with an ester can reduce the number of hydrogen bond donors (HBDs) and increase lipophilicity, which can lead to improved permeability.[4]

    • Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell entry.

    • Structural Simplification: Truncating unnecessary chemical groups from the SNIPER molecule can reduce its molecular weight and improve its pharmacokinetic profile.

  • Formulation-Based Strategies:

    • Use of Permeation Enhancers: Certain excipients can be included in the formulation to transiently increase membrane permeability.

    • Nanoparticle Delivery: Encapsulating the SNIPER compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells.

Q4: How does the choice of IAP ligand affect the SNIPER's performance and potentially its permeability?

The choice of IAP ligand (e.g., Bestatin, MV1, LCL161 derivatives) is critical for the efficacy of the SNIPER.[1][2] Higher affinity IAP ligands generally lead to more potent degradation of the target protein.[1] While the IAP ligand itself contributes to the overall physicochemical properties of the SNIPER, its primary role is in recruiting the E3 ligase. The linker and the target-binding ligand are often the primary focus for permeability optimization.

Frequently Asked Questions (FAQs)

Q1: What are SNIPER compounds and how do they work?

SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) are heterobifunctional small molecules designed to induce the degradation of specific target proteins.[2][5] They consist of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase (like cIAP1, cIAP2, or XIAP), and a linker that connects the two ligands.[2][5][] By bringing the target protein and the IAP E3 ligase into close proximity, the SNIPER facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[][7]

Q2: Why is cell permeability a significant challenge for SNIPER compounds?

SNIPER compounds are large molecules, often with molecular weights exceeding the typical range for good oral bioavailability as described by Lipinski's Rule of Five. This large size, coupled with a potentially high polar surface area, can hinder their ability to passively diffuse across the lipid bilayer of the cell membrane.

Q3: What are the key differences between PAMPA and Caco-2 permeability assays?

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 Permeability Assay
Model Artificial lipid membraneMonolayer of human Caco-2 cells
Transport Measured Passive diffusion onlyPassive diffusion, active transport, and efflux
Throughput HighLower
Complexity Simple and cost-effectiveMore complex and resource-intensive
Biological Relevance Lower (no cellular machinery)Higher (mimics intestinal epithelium)

Q4: Can a SNIPER compound still be effective if it has low permeability?

Yes, it is possible. The catalytic nature of SNIPERs means that even a low intracellular concentration can be sufficient to induce significant degradation of the target protein over time. However, improving permeability is often a key step in optimizing the overall efficacy and therapeutic potential of a SNIPER compound.

Q5: Where can I find protocols for the recommended permeability assays?

Detailed experimental protocols for PAMPA and Caco-2 assays are provided in the "Experimental Protocols" section of this guide.

Data Presentation

Table 1: Permeability Data for Selected PROTACs (as analogs for SNIPERs)

Note: Data for PROTACs are presented here as they share similar structural and physicochemical characteristics with SNIPERs, and more permeability data is publicly available for them. These values can serve as a general guide for what to expect with SNIPER compounds.

CompoundTargetE3 Ligase LigandPAMPA Permeability (Papp, 10⁻⁶ cm/s)Caco-2 A-B Permeability (Papp, 10⁻⁶ cm/s)Caco-2 B-A Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Reference
MZ1 BRD4VHL<0.4<0.41.8>4.5[8]
ct-MZ1 BRD4VHL<0.4<0.41.9>4.8[8]
(+)-JQ1 BRD4-4.14.11.90.46[8]
ct-JQ1 BRD4-2.92.92.10.72[8]
S-VHL -VHL<0.4<0.41.1>2.8[8]
ct-S-VHL -VHL<0.4<0.40.9>2.3[8]
Table 2: Degradation Potency of Selected SNIPER Compounds
CompoundTargetIAP LigandDC₅₀ / IC₅₀ (µM)Cell LineReference
SNIPER(ER)-87 ERαLCL161 derivative0.097 (IC₅₀)MCF-7[2]
SNIPER(ABL)-019 BCR-ABLMV-10.3 (DC₅₀)K562[2]
SNIPER(ABL)-033 BCR-ABLLCL161 derivative0.3 (DC₅₀)K562[2]
SNIPER(ABL)-015 BCR-ABLMV-15 (DC₅₀)K562[2]
SNIPER(ABL)-058 BCR-ABLLCL161 derivative10 (DC₅₀)K562[2]
SNIPER(ABL)-013 BCR-ABLBestatin20 (DC₅₀)K562[2]
SNIPER(BRD)-1 BRD4LCL161 derivative0.0068 (IC₅₀)-[2]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for conducting a PAMPA experiment.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate. Allow the solvent to evaporate completely.

  • Prepare Acceptor Plate: Add 200 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Solution: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM).

  • Start the Assay: Add 100 µL of the donor solution to each well of the coated filter plate.

  • Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability (Papp): The apparent permeability coefficient (Papp) can be calculated using the following equation: Papp = (-V_A * V_D / ((V_A + V_D) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_A is the volume of the acceptor well, V_D is the volume of the donor well, A is the surface area of the membrane, t is the incubation time, and [drug]_equilibrium is the concentration at equilibrium.

Caco-2 Permeability Assay

This protocol provides a general outline for a Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test compound stock solution

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).

  • Prepare Dosing Solutions: Dilute the test compound in transport buffer to the desired concentration.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral chamber and sample from the apical chamber. This is done to determine the efflux ratio.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Visualizations

SNIPER Mechanism of Action

SNIPER_Mechanism cluster_cell Cell SNIPER SNIPER Compound Ternary Ternary Complex (POI-SNIPER-IAP) SNIPER->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds IAP IAP E3 Ligase (cIAP1/XIAP) IAP->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recruitment Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The signaling pathway of SNIPER-mediated protein degradation.

Troubleshooting Workflow for Poor SNIPER Efficacy

Troubleshooting_Workflow Start Start: Low/No Target Degradation Check_Permeability Assess Cell Permeability (PAMPA, Caco-2) Start->Check_Permeability Permeability_Good Permeability is Adequate Check_Permeability->Permeability_Good Permeability_Poor Permeability is Poor Check_Permeability->Permeability_Poor Check_Binding Assess Target and IAP Engagement Permeability_Good->Check_Binding Optimize_Permeability Optimize Compound - Linker Modification - Amide-to-Ester Swap - Prodrug Approach Permeability_Poor->Optimize_Permeability End_Success Problem Identified and Addressed Optimize_Permeability->End_Success Binding_Good Binding is Confirmed Check_Binding->Binding_Good Binding_Poor Poor Binding Check_Binding->Binding_Poor Check_Ternary Assess Ternary Complex Formation Binding_Good->Check_Ternary Optimize_Ligands Optimize Target/IAP Binding Ligands Binding_Poor->Optimize_Ligands Optimize_Ligands->End_Success Ternary_Good Ternary Complex Forms Check_Ternary->Ternary_Good Ternary_Poor Poor Ternary Formation Check_Ternary->Ternary_Poor Check_Ub Assess Target Ubiquitination Ternary_Good->Check_Ub Optimize_Linker_Ternary Optimize Linker for Ternary Complex Stability Ternary_Poor->Optimize_Linker_Ternary Optimize_Linker_Ternary->End_Success Ub_Good Ubiquitination Occurs Check_Ub->Ub_Good Ub_Poor No/Low Ubiquitination Check_Ub->Ub_Poor Ub_Good->End_Success Check_Proteasome Check Proteasome Activity Ub_Poor->Check_Proteasome Check_Proteasome->End_Success

Caption: A logical workflow for troubleshooting poor SNIPER compound efficacy.

References

Technical Support Center: Amine-Functionalized Ligands in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amine-functionalized ligands in bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the bioconjugation process.

Issue 1: Precipitate Formation or Aggregation Upon Ligand Addition

Question: I observed turbidity and/or precipitate formation immediately after adding my amine-reactive crosslinker (e.g., NHS-ester) to my protein solution. What is the cause and how can I fix it?

Answer:

This is a common issue that can stem from several factors related to reagent solubility, concentration, or buffer conditions.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Poor Reagent Solubility NHS esters can have limited aqueous solubility. Dissolve the reagent in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous protein solution.[1]
High Local Reagent Concentration Add the dissolved reagent to the protein solution slowly and with gentle mixing. This prevents localized high concentrations that can lead to rapid, uncontrolled reactions and precipitation.[1]
Inappropriate Buffer pH Ensure the labeling buffer pH is between 7.2 and 8.5 for efficient NHS ester reactions. For pH-sensitive proteins, a buffer closer to physiological pH (7.4) may be necessary, though the reaction will be slower.[1]
Sub-optimal Buffer Conditions Incorrect ionic strength or the absence of stabilizing excipients can make the protein more susceptible to aggregation.[1] Consider adding stabilizers to the buffer if your protein is prone to aggregation.[2]

Experimental Workflow for Troubleshooting Aggregation:

G cluster_0 Problem: Aggregation during Bioconjugation cluster_1 Initial Checks cluster_2 Optimization Steps cluster_3 Advanced Solutions cluster_4 Outcome start Observe Aggregation/ Precipitation check_reagent Reagent Prep start->check_reagent Diagnose check_buffer Buffer Conditions start->check_buffer Diagnose check_protein Protein Integrity start->check_protein Diagnose optimize_ratio Vary Ligand:Protein Molar Ratio check_reagent->optimize_ratio If solubility is an issue optimize_temp Lower Reaction Temperature (e.g., 4°C) check_buffer->optimize_temp If pH/ionic strength is off optimize_conc Decrease Protein Concentration check_protein->optimize_conc If protein is aggregation-prone solution Successful Conjugation optimize_ratio->solution Iterate optimize_temp->solution Iterate add_stabilizers Add Stabilizers (e.g., Arginine) optimize_conc->solution Iterate site_specific Site-Specific Labeling add_stabilizers->site_specific If aggregation persists hydrophilic_linker Use Hydrophilic Linker (e.g., PEG) add_stabilizers->hydrophilic_linker If aggregation persists add_stabilizers->solution Iterate site_specific->solution hydrophilic_linker->solution

Caption: Troubleshooting workflow for aggregation issues.

Issue 2: Low or No Conjugation Efficiency

Question: After the reaction and purification, I have a very low yield of my desired bioconjugate. What could be the reasons?

Answer:

Low conjugation efficiency can be a frustrating problem. The cause often lies in the reaction conditions, the purity of the starting materials, or the accessibility of the target functional groups.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Presence of Primary Amines in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the amine-reactive ligand. Use amine-free buffers like PBS or HEPES.[1]
Impure Antibody/Protein If your protein solution contains other proteins (e.g., BSA as a stabilizer), they will also be conjugated, reducing the yield of the desired conjugate. An antibody purity of >95% is recommended.
Low Protein Concentration A starting protein concentration of greater than 0.5 mg/mL is recommended to increase conjugation efficiency.
Inaccessible Amine Groups The primary amines on the protein surface may be sterically hindered or involved in internal bonding, making them inaccessible to the ligand.[3][4]
Hydrolysis of NHS Ester NHS esters are susceptible to hydrolysis, which increases with higher pH and longer reaction times. Prepare the NHS ester solution immediately before use and avoid prolonged reactions at high pH.[5]
Incorrect pH The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH of 7.2-8.5.[1]

Detailed Protocol for Amine-Reactive Labeling:

  • Protein Preparation: Dialyze the protein into an amine-free buffer, such as PBS (Phosphate Buffered Saline), at a pH of 7.2-8.0. Adjust the protein concentration to 1-5 mg/mL.[1]

  • Reagent Preparation: Immediately before use, dissolve the NHS ester ligand in anhydrous DMSO to a concentration of 10-20 mM.[1]

  • Labeling Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically.[1]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Lower temperatures can help reduce aggregation for sensitive proteins.[1]

  • Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer.[1]

Issue 3: Non-Specific Binding and Heterogeneity

Question: My final product is a heterogeneous mixture, and I'm concerned about non-specific labeling. How can I improve the specificity of my bioconjugation?

Answer:

Amine-reactive chemistry often leads to heterogeneous products because proteins typically have multiple lysine (B10760008) residues and an N-terminus, all of which can react.[6] This can sometimes affect the protein's function if labeling occurs at or near an active site.[7]

Logical Diagram for Improving Specificity:

G cluster_0 Control Reaction Stoichiometry cluster_1 Alternative Chemistries cluster_2 Outcome start Goal: Improve Conjugation Specificity problem Problem: Non-specific Amine Labeling start->problem stoichiometry Reduce Molar Excess of Ligand problem->stoichiometry Initial Approach cysteine Target Cysteine Residues (Thiol-reactive chemistry) problem->cysteine If stoichiometry control is insufficient titration Perform Titration to Find Optimal Ligand:Protein Ratio stoichiometry->titration solution Homogeneous Bioconjugate titration->solution If successful unnatural_aa Incorporate Unnatural Amino Acids n_terminus Site-specific N-terminal Modification cysteine->solution unnatural_aa->solution n_terminus->solution

Caption: Strategies to enhance bioconjugation specificity.

Recommendations for Improved Specificity:

  • Control Stoichiometry: Reducing the molar excess of the labeling reagent can help favor modification of the most accessible and reactive amine groups.[1] Performing a titration experiment is crucial to find the optimal reagent-to-protein ratio.[1]

  • Site-Specific Labeling: If homogeneity is critical, consider alternative bioconjugation strategies that offer more control.[3]

    • Thiol-Reactive Chemistry: Target cysteine residues, which are typically less abundant than lysines, using maleimide (B117702) or haloacetyl chemistries.[8][9]

    • Unnatural Amino Acids: Incorporate an unnatural amino acid with a unique functional group into your protein through genetic engineering.[3]

    • N-terminal Labeling: Exploit the lower pKa of the N-terminal α-amine compared to the ε-amines of lysine side chains to achieve more selective labeling at a slightly acidic pH.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common functional groups targeted for bioconjugation?

A1: The most common functional groups targeted in proteins are primary amines (found at the N-terminus and in lysine residues), sulfhydryls (in cysteine), carboxylic acids (at the C-terminus and in aspartic and glutamic acid), and hydroxyl groups (in threonine and serine).[11]

Q2: Why is my protein aggregating after conjugation, even with optimized conditions?

A2: Aggregation post-labeling can be caused by an increase in the overall hydrophobicity of the protein.[1][2][12] The attached ligand or linker may be hydrophobic, leading to intermolecular interactions and aggregation.[1][12] Using linkers that incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can help to increase the solubility and stability of the final conjugate.[4][5]

Q3: How can I characterize my amine-functionalized bioconjugate?

A3: Characterization is essential to confirm successful conjugation and determine the degree of labeling. Common techniques include:

  • UV-Vis Spectroscopy: To quantify the amount of ligand attached, if the ligand has a distinct absorbance spectrum.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and calculate the number of attached ligands.

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

  • Size Exclusion Chromatography (SEC): To assess aggregation and purity of the conjugate.[11]

Q4: Can the linker itself cause problems in bioconjugation?

A4: Yes, the linker can significantly impact the properties of the bioconjugate. Hydrophobic linkers can lead to aggregation.[4] The length of the linker is also important; it can affect the stability and reactivity of the conjugate.[3] It's often necessary to experiment with different linkers to find one that maintains the stability and activity of the biomolecule.[3]

Q5: What is the optimal pH for amine coupling using NHS esters?

A5: The optimal pH is a balance between reaction efficiency and the stability of the NHS ester. The reaction with primary amines is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[1] However, the rate of hydrolysis of the NHS ester also increases at higher pH. Therefore, it is crucial to perform the reaction within this recommended range and to use freshly prepared reagents.[5]

References

Technical Support Center: Interpreting Unexpected Results in Cellular Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cellular degradation assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and find answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues you might encounter during your cellular degradation experiments.

Issue 1: No or Weak Degradation of the Target Protein

Question: I am not observing the expected degradation of my target protein after treating cells with my degrader molecule (e.g., PROTAC). What are the potential causes and how can I troubleshoot this?

Answer: Lack of target degradation is a common issue that can arise from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial.

Possible Causes and Solutions:

Potential CauseRecommended Troubleshooting Steps
Degrader Integrity and Activity 1. Confirm Compound Stability: Ensure your degrader has been stored correctly and has not degraded. Prepare fresh stock solutions. 2. Dose-Response and Time-Course: Perform a comprehensive dose-response experiment (e.g., 8-12 concentrations) and a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal concentration (DC50) and time for maximal degradation (Dmax).[1][2]
Cellular System Suitability 1. E3 Ligase Expression: Verify that your cell line expresses sufficient levels of the E3 ligase recruited by your degrader (e.g., CRBN, VHL).[1] Low E3 ligase expression is a common reason for lack of degradation.[1] 2. Target Protein Expression: Confirm that your cell line expresses the target protein at a detectable level. 3. Cell Health and Confluency: Use healthy, low-passage cells and maintain consistent cell confluency, as these factors can impact the ubiquitin-proteasome system.[2]
Ternary Complex Formation 1. "Hook Effect": At very high concentrations, degraders can form non-productive binary complexes instead of the required ternary complex (Target-Degrader-E3 Ligase), leading to reduced degradation.[1][2] Ensure your dose-response includes lower concentrations to identify the characteristic bell-shaped curve. 2. Confirm Target Engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the degrader binds to both the target protein and the E3 ligase within the cell.[2]
Experimental/Technical Issues 1. Western Blotting: Optimize your Western blot protocol. Verify antibody specificity and sensitivity, ensure complete protein transfer, and use appropriate loading controls (e.g., GAPDH, α-Tubulin).[1] 2. Lysis Buffer: Ensure your lysis buffer is appropriate for extracting the target protein and contains protease and phosphatase inhibitors.[2]

Troubleshooting Workflow Diagram:

A No/Weak Degradation Observed B Check Degrader Integrity & Activity A->B C Perform Dose-Response & Time-Course B->C D Check Cell Line Suitability C->D If no degradation K Degradation Observed C->K If degradation is observed E Verify Target & E3 Ligase Expression D->E F Assess Ternary Complex Formation E->F If expression is confirmed G Investigate 'Hook Effect' F->G H Confirm Target Engagement (CETSA/NanoBRET) G->H I Review Experimental Technique H->I If complex formation is suspected to be an issue J Optimize Western Blot Protocol I->J J->K If issues are resolved cluster_0 Ubiquitination Cascade cluster_1 Proteasomal Degradation Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 Target Target Protein E3->Target Ub_Target Polyubiquitinated Target Protein E3->Ub_Target Target->Ub_Target Ub Proteasome 26S Proteasome Ub_Target->Proteasome Proteasome->Ub Deubiquitination (Recycling) Peptides Peptides Proteasome->Peptides cluster_0 Autophagosome Formation cluster_1 Lysosomal Fusion and Degradation Cargo Cytoplasmic Cargo (e.g., Protein Aggregates) Phagophore Phagophore (Isolation Membrane) Cargo->Phagophore Sequestration Autophagosome Autophagosome (Double Membrane) Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fusion AminoAcids Amino Acids (Recycled) Autolysosome->AminoAcids Degradation

References

Technical Support Center: Enhancing the In Vitro Stability of SNIPER Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) molecules. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of SNIPER molecules in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My SNIPER molecule shows reduced or no degradation of my target protein. Could this be a stability issue?

A1: Yes, inconsistent or a complete lack of activity is often a primary indicator of compound instability. SNIPERs, like other bifunctional degraders, are complex molecules that can be susceptible to degradation in standard cell culture media. This can be caused by several factors:

  • Enzymatic Degradation: Enzymes present in serum (e.g., proteases, esterases) can metabolize the SNIPER molecule, particularly at the linker region.

  • Chemical Instability: The pH of the culture media or the presence of reactive species can lead to hydrolysis or other chemical modifications of the warhead, linker, or IAP ligand.

  • Adsorption: Due to their often hydrophobic nature, SNIPER molecules can adsorb to plasticware, reducing the effective concentration in the medium.

A logical first step is to confirm that the lack of activity is not due to other common issues, such as the "hook effect" (decreased degradation at high concentrations) or low expression of the necessary IAP E3 ligase (e.g., cIAP1, XIAP) in your cell line.[1]

Q2: What are the most common signs of SNIPER molecule instability in my experiments?

A2: Be vigilant for the following indicators:

  • Loss of Efficacy Over Time: You may observe initial protein degradation that diminishes in longer-term experiments (e.g., 24-48 hours).

  • Inconsistent Results: High variability between experimental replicates or between experiments performed on different days can point to compound degradation.

  • Visible Precipitation: While more related to solubility, compound precipitation out of the media is a clear sign that the desired concentration is not being maintained.

  • Requirement for High Concentrations: If degradation is only observed at much higher concentrations than reported for similar molecules, it may suggest that a significant portion of the compound is inactive or degraded.

Q3: How can I modify my experimental setup to improve the stability of my SNIPER molecule?

A3: Several protocol adjustments can help mitigate instability:

  • Reduce Incubation Time: For initial efficacy tests, use shorter incubation periods (e.g., 4, 8, or 16 hours) to minimize the window for degradation.[2]

  • Replenish the Compound: For longer-term experiments, consider replacing the media with freshly prepared SNIPER-containing media every 12-24 hours.

  • Modify Serum Conditions:

    • Heat-Inactivate Serum: Heating fetal bovine serum (FBS) to 56°C for 30 minutes can denature some heat-labile enzymes, potentially reducing enzymatic degradation.

    • Reduce Serum Concentration: If your cell line can tolerate it, reducing the FBS concentration (e.g., to 5% or 2%) during the treatment period can decrease enzymatic activity.

    • Use Serum-Free Media: For short-term experiments, treating cells in serum-free media can be a viable option to eliminate serum-derived enzymatic degradation.

  • Use Low-Binding Plasticware: To counteract adsorption to plastic surfaces, use low-protein-binding plates and tubes, especially for preparing stock and working solutions.

Troubleshooting Guides

Problem 1: Suspected Enzymatic Degradation in Cell Culture Media

This is a common issue, as serum is a complex mixture of proteins and enzymes.

Troubleshooting Workflow:

Caption: Workflow to diagnose and mitigate enzymatic degradation of SNIPERs.

Problem 2: Potential Chemical Instability or Poor Solubility

The inherent physicochemical properties of the SNIPER molecule can contribute to its instability.

Troubleshooting Steps & Data Interpretation:

Observation Potential Cause Recommended Action
Precipitate forms in media after adding SNIPER.Poor aqueous solubility.Pre-warm media to 37°C before adding the DMSO stock. Ensure the final DMSO concentration is low and non-toxic (typically <0.5%).
Loss of activity despite using serum-free media.Chemical instability (e.g., hydrolysis).Optimize the pH of the culture medium; use media buffered with HEPES for better pH control. Assess stability directly via LC-MS/MS (see Protocol 1).
Inconsistent results with different batches of SNIPER.Compound integrity issues.Verify the purity and structure of each new batch using LC-MS and NMR. Store stock solutions in small aliquots at -80°C to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Assessing SNIPER Stability in Cell Culture Media via LC-MS/MS

This protocol provides a quantitative method to determine the half-life of a SNIPER molecule under specific in vitro conditions.

Methodology:

  • Preparation: Prepare a working solution of your SNIPER molecule at the final experimental concentration in your complete cell culture medium (e.g., DMEM + 10% FBS).

  • Incubation: Aliquot the solution into sterile, low-binding microcentrifuge tubes, one for each time point. Place the tubes in a 37°C, 5% CO₂ incubator.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 16, 24 hours), remove one tube. Immediately stop potential degradation by adding an excess of cold acetonitrile (B52724) (e.g., 3 volumes) to precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet precipitated proteins. Transfer the supernatant containing the SNIPER molecule to a new tube for analysis.

  • Analysis: Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent SNIPER molecule remaining.

  • Data Interpretation: Plot the percentage of the remaining compound against time. Calculate the half-life (t₁/₂) to quantify stability.

Representative Stability Data:

Condition SNIPER-A (PEG Linker) t₁/₂ (hours)SNIPER-B (Alkyl Linker) t₁/₂ (hours)
Media + 10% Standard FBS6.54.2
Media + 10% Heat-Inactivated FBS14.89.1
Serum-Free Media> 24> 24
Media + Human Liver Microsomes1.20.8

Note: Data are representative and will vary based on the specific molecular structure.

Protocol 2: Confirming Proteasome-Mediated Degradation

This protocol helps confirm that the observed loss of the target protein is due to proteasomal degradation and not a secondary, off-target effect of an unstable SNIPER or its metabolites.

Experimental Workflow:

G cluster_0 Cell Treatment Groups cluster_1 Downstream Analysis cluster_2 Expected Outcome A 1. Vehicle Control (DMSO) E Incubate for optimal degradation time (e.g., 8 hours) A->E B 2. SNIPER Molecule (Optimal Concentration) B->E C 3. Proteasome Inhibitor (e.g., 10µM MG132) C->E D 4. SNIPER + Proteasome Inhibitor (Pre-treat with MG132 for 1-2h) D->E F Cell Lysis E->F G Western Blot for Target Protein & Loading Control F->G H Target protein levels are 'rescued' in Group 4 compared to Group 2, confirming proteasome-dependent degradation. G->H

Caption: Workflow to validate the mechanism of action for a SNIPER molecule.

By systematically addressing potential stability issues and validating the mechanism of action, researchers can gain confidence in their experimental results and successfully advance their targeted protein degradation projects.

References

Technical Support Center: SNIPER Concentration Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers). The primary focus is on understanding and overcoming the "pro-zone effect" to achieve optimal target protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is a SNIPER molecule and how does it work?

A SNIPER is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate a specific target protein.[][2] It consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that binds to an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ubiquitin ligase, and a linker connecting the two.[][3] By bringing the target protein and the IAP E3 ligase into close proximity, the SNIPER facilitates the tagging of the target protein with ubiquitin. This ubiquitination marks the protein for destruction by the proteasome.[][2]

Q2: What is the "pro-zone effect" in SNIPER experiments?

The pro-zone effect (also known as the "hook effect") is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of the SNIPER molecule.[4] Instead of forming the productive ternary complex (Target Protein—SNIPER—E3 Ligase) required for ubiquitination, excessive SNIPER molecules lead to the formation of non-productive binary complexes (Target Protein—SNIPER and SNIPER—E3 Ligase).[4] These binary complexes are unable to induce degradation and effectively sequester the components needed for the desired reaction, leading to reduced efficacy at high concentrations.

ProzoneEffect cluster_low Low SNIPER Concentration cluster_optimal Optimal SNIPER Concentration cluster_high High SNIPER Concentration (Pro-zone) POI_low Target Protein E3_low IAP E3 Ligase SNIPER_low SNIPER label_low Result: Insufficient Ternary Complex Formation POI_opt Target Protein SNIPER_opt SNIPER POI_opt->SNIPER_opt Ternary Productive Ternary Complex E3_opt IAP E3 Ligase SNIPER_opt->E3_opt Degradation Maximal Degradation Ternary->Degradation POI_high1 Target Protein SNIPER_high1 SNIPER POI_high1->SNIPER_high1 Binary1 Non-productive Binary Complex POI_high2 Target Protein SNIPER_high2 SNIPER E3_high1 IAP E3 Ligase SNIPER_high3 SNIPER E3_high1->SNIPER_high3 Binary2 Non-productive Binary Complex E3_high2 IAP E3 Ligase SNIPER_high4 SNIPER Reduced Reduced Degradation Binary1->Reduced Binary2->Reduced Workflow start Start: Reduced degradation at high concentration step1 1. Design Dose-Response (e.g., 0.1 nM to 10 µM) start->step1 step2 2. Seed Cells and Treat with SNIPER dilutions step1->step2 step3 3. Incubate for Fixed Time Period (e.g., 24h) step2->step3 step4 4. Lyse Cells and Prepare Protein Lysates step3->step4 step5 5. Perform Western Blot for Target Protein step4->step5 step6 6. Quantify Bands (Densitometry) step5->step6 step7 7. Plot % Degradation vs. Concentration step6->step7 step8 8. Identify Optimal Concentration (Dmax) step7->step8 end End: Use optimal concentration for future experiments step8->end

References

Technical Support Center: Enhancing In Vivo Bioavailability of HG-7-85-01-NH2 Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of targeted protein degraders derived from HG-7-85-01-NH2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you may encounter during the development and in vivo testing of your this compound-based degraders.

Q1: My this compound-based degrader shows excellent in vitro potency but poor in vivo efficacy. What are the likely causes and how can I troubleshoot this?

A1: This is a common challenge in degrader development. The discrepancy between in vitro and in vivo results often points to suboptimal pharmacokinetic (PK) properties, primarily low bioavailability. Here’s a step-by-step troubleshooting guide:

  • Assess Physicochemical Properties: Degraders, due to their high molecular weight and complex structures, often exhibit poor solubility and permeability.[1][2][3]

    • Solubility: Determine the aqueous solubility of your degrader. Poor solubility is a major barrier to absorption.[4][5]

    • Permeability: Evaluate cell permeability using in vitro models like Caco-2 assays.[6][7] Low permeability will hinder absorption across the gut wall.

  • Investigate Metabolic Stability: The molecule might be rapidly metabolized in the liver or gut wall (first-pass metabolism), reducing the amount of active compound reaching systemic circulation.[1][8]

    • Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes.

  • Evaluate Formulation: The formulation used for in vivo studies can dramatically impact bioavailability.

    • Consider if the current formulation is suitable for a poorly soluble compound.

Troubleshooting Workflow for Poor In Vivo Efficacy

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Potential Causes cluster_3 Solutions & Next Steps Problem High In Vitro Potency, Low In Vivo Efficacy Assess_Physicochem Assess Physicochemical Properties (Solubility, Permeability) Problem->Assess_Physicochem Assess_Metabolism Evaluate Metabolic Stability Problem->Assess_Metabolism Review_Formulation Review Current Formulation Problem->Review_Formulation Poor_Solubility Poor Aqueous Solubility Assess_Physicochem->Poor_Solubility Low_Permeability Low Cell Permeability Assess_Physicochem->Low_Permeability Rapid_Metabolism High First-Pass Metabolism Assess_Metabolism->Rapid_Metabolism Inadequate_Formulation Suboptimal Formulation Review_Formulation->Inadequate_Formulation Optimize_Formulation Optimize Formulation (e.g., Lipid-based, ASD) Poor_Solubility->Optimize_Formulation Chemical_Modification Chemical Modification (Linker, Prodrug) Low_Permeability->Chemical_Modification Rapid_Metabolism->Chemical_Modification Inadequate_Formulation->Optimize_Formulation PK_PD_Studies Conduct PK/PD Studies Optimize_Formulation->PK_PD_Studies Chemical_Modification->PK_PD_Studies

Caption: Troubleshooting workflow for low in vivo efficacy of degraders.

Q2: What formulation strategies can I employ to improve the oral bioavailability of my hydrophobic this compound degrader?

A2: For hydrophobic compounds like many degraders, formulation is key. The primary goal is to enhance solubility and dissolution in the gastrointestinal tract.[4][9] Consider these approaches:

  • Lipid-Based Formulations: These are often effective for poorly water-soluble drugs.[9][10]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI tract.[9][10] This enhances drug solubilization and absorption.

    • Lipid Nanoparticles: Encapsulating the degrader in lipid nanoparticles can improve its solubility and permeability.[11]

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous, higher-energy state can significantly improve its dissolution rate and apparent solubility.[3][9]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to enhanced dissolution and bioavailability.[5][9]

Formulation StrategyMechanism of ActionPotential Advantages
Lipid-Based (e.g., SEDDS) Improves drug solubilization in the GI tract.[9][10]Can significantly enhance absorption of lipophilic drugs.
Amorphous Solid Dispersions Increases dissolution rate by preventing crystallization.[3][9]Suitable for a wide range of poorly soluble compounds.
Nanoparticles Increases surface area for faster dissolution.[5]Can improve both solubility and dissolution rate.

Q3: Can I improve bioavailability by modifying the chemical structure of my this compound degrader?

A3: Yes, chemical modifications can have a profound impact on the bioavailability of your degrader.

  • Linker Optimization: The linker connecting this compound to the E3 ligase ligand is not just a spacer. Its composition and length can influence physicochemical properties.[1]

    • Replacing a flexible polyethylene (B3416737) glycol (PEG) linker with a more rigid one, such as a 1,4-disubstituted phenyl ring, has been shown to improve cell permeability.[1]

    • Introducing basic nitrogen atoms into the linker can improve solubility.[1]

  • Prodrug Strategy: A prodrug is an inactive derivative of a drug molecule that undergoes an in vivo transformation to release the active parent drug.[8]

    • Adding a lipophilic group to the E3 ligase ligand (e.g., CRBN) can create a prodrug with increased bioavailability.[1][11] This approach can be broadly applicable to other degraders using the same E3 ligase.

Signaling Pathway for PROTAC Action

cluster_0 Cellular Environment PROTAC This compound Degrader (PROTAC) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., Kinase) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Target Protein Degradation Proteasome->Degradation Leads to

Caption: Mechanism of action for an this compound based PROTAC.

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

This assay is used to predict in vivo drug absorption across the intestinal epithelium.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer that forms tight junctions.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (your this compound degrader) dissolved in HBSS to the apical (A) side of the monolayer.

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

    • To assess efflux, add the compound to the basolateral side and collect samples from the apical side.

  • Sample Analysis: Quantify the concentration of the degrader in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay helps to predict the extent of first-pass metabolism.

Methodology:

  • Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system, and your test compound.

  • Incubation:

    • Pre-incubate the test compound with HLM in a phosphate (B84403) buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Protocol 3: Pharmacokinetic (PK) Study in Rodents

This in vivo study provides data on the absorption, distribution, metabolism, and excretion (ADME) of your degrader.

Methodology:

  • Animal Model: Use a suitable rodent model (e.g., mice or rats).

  • Compound Administration: Formulate your degrader in an appropriate vehicle and administer it via the desired route (e.g., oral gavage for bioavailability assessment). Also include an intravenous (IV) dosing group to determine absolute bioavailability.

  • Sample Collection: At predetermined time points post-dose, collect blood samples (e.g., via tail vein or cardiac puncture at termination) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Extract the degrader from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and F (bioavailability).

Experimental Workflow for Bioavailability Assessment

cluster_0 In Vitro Characterization cluster_1 Formulation Development cluster_2 In Vivo Evaluation Solubility Aqueous Solubility Assessment Formulation Formulation Optimization (e.g., SEDDS, ASD) Solubility->Formulation Permeability Caco-2 Permeability Assay Permeability->Formulation Metabolic_Stability Liver Microsome Stability Assay PK_Study Rodent Pharmacokinetic Study (Oral & IV) Metabolic_Stability->PK_Study Formulation->PK_Study Efficacy_Study In Vivo Efficacy Study in Disease Model PK_Study->Efficacy_Study

Caption: Workflow for assessing and improving the bioavailability of degraders.

References

Validation & Comparative

A Head-to-Head Comparison of HG-7-85-01-NH2 and Dasatinib as PROTAC Warheads for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Warhead for BCR-ABL Degradation and Beyond.

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted therapeutics, offering a powerful strategy to eliminate disease-causing proteins. A critical component of any PROTAC is the "warhead," the ligand that specifically binds to the protein of interest. This guide provides a detailed comparison of two prominent warheads used in the development of PROTACs targeting the oncogenic kinase BCR-ABL: HG-7-85-01-NH2 and dasatinib (B193332). We present a comprehensive analysis of their performance, supported by available experimental data, to aid researchers in making informed decisions for their drug discovery programs.

Executive Summary

Dasatinib, a well-established multi-kinase inhibitor, has been widely adopted as a versatile warhead in numerous PROTAC studies, primarily targeting the BCR-ABL fusion protein implicated in chronic myeloid leukemia (CML). It has been successfully incorporated into PROTACs that recruit various E3 ligases, including Cereblon (CRBN) and von Hippel-Lindau (VHL), demonstrating potent degradation of BCR-ABL in cellular assays.

This compound, a derivative of the preclinical type II BCR-ABL inhibitor HG-7-85-01, represents a newer entrant in the PROTAC field. Its parent compound is notably effective against the T315I "gatekeeper" mutation of BCR-ABL, a common source of resistance to many tyrosine kinase inhibitors. As a warhead, this compound has been primarily utilized in the context of SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), a class of PROTACs that recruit Inhibitor of Apoptosis Proteins (IAPs) as the E3 ligase.

While direct head-to-head comparative studies under identical experimental conditions are limited, this guide collates and analyzes the available data to provide a clear overview of the strengths and weaknesses of each warhead.

Performance Data at a Glance

The following tables summarize the quantitative data for PROTACs utilizing this compound and dasatinib as warheads. It is crucial to note that these data are compiled from different studies with varying experimental setups (e.g., linker composition, E3 ligase ligand, cell lines), and therefore, direct comparison of absolute values should be approached with caution.

Table 1: Performance of this compound Based PROTACs (SNIPERs)

PROTAC NameE3 Ligase RecruitedTarget ProteinCell LineDC50DmaxReference
SNIPER(ABL)-033IAP (LCL161 derivative)BCR-ABLK5620.3 µMNot Reported[1]
SNIPER(ABL)-044IAP (Bestatin)BCR-ABLK56210 µMNot Reported[1]

Table 2: Performance of Dasatinib Based PROTACs

PROTAC NameE3 Ligase RecruitedTarget ProteinCell LineDC50 / EC50DmaxReference
Arg-PEG1-DasaN-end rule E3 ligasesBCR-ABLK5620.85 nM~98.8%[2]
SIAIS178VHLBCR-ABLK5628.5 nMNot Reported[3]
P22DCRBNBCR-ABLK56210 nMNot Reported[4]
DAS-6-2-2-6-CRBNCRBNBCR-ABL / c-ABLK562>60% degradation at 1 µMNot Reported[5]
DAS-VHLVHLc-ABLK562>65% degradation at 1 µMNot Reported[5]
SNIPER(ABL)-019IAP (MV-1)BCR-ABLNot Specified0.3 µMNot Reported[1]
SNIPER(ABL)-020IAP (Bestatin)BCR-ABLNot SpecifiedNot ReportedNot Reported[1]

In-Depth Comparison

Target Selectivity of the Parent Inhibitors

A key differentiator between the two warheads lies in the target profile of their parent inhibitors.

  • Dasatinib is a potent, ATP-competitive inhibitor of a broad spectrum of kinases, including BCR-ABL, SRC family kinases, c-KIT, EPHA2, and PDGFRβ.[3] This promiscuity can be a double-edged sword in a PROTAC context. While it offers the potential to develop degraders for multiple targets, it also increases the risk of off-target degradation, which could lead to unforeseen toxicities.

  • HG-7-85-01 is a type II ATP-competitive inhibitor with a more focused kinase inhibition profile, though still targeting multiple kinases.[6] Its significant advantage is its high potency against the T315I mutant of BCR-ABL, which confers resistance to imatinib (B729) and some second-generation inhibitors.[6] PROTACs built with this warhead could therefore be effective in treating resistant forms of CML.

E3 Ligase Recruitment and PROTAC Modality

The choice of E3 ligase recruited by the PROTAC can significantly impact its degradation efficiency and selectivity.

  • Dasatinib-based PROTACs have been successfully developed to recruit both CRBN and VHL , the two most commonly used E3 ligases in PROTAC design.[3][5] This provides greater flexibility in optimizing the degrader's properties. Interestingly, studies have shown that for BCR-ABL, CRBN-recruiting dasatinib PROTACs were more effective at degrading the fusion protein than their VHL-recruiting counterparts, which primarily degraded the non-fused c-ABL.[5] Dasatinib has also been incorporated into IAP-based SNIPERs.[1]

  • This compound-based PROTACs , to date, have been predominantly featured in SNIPERs , which recruit IAP E3 ligases.[1] This modality has shown promise, although the reported DC50 values for BCR-ABL degradation are in the micromolar range, which is less potent than the nanomolar efficacy observed with some dasatinib-based PROTACs.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methodologies used to evaluate these PROTACs, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (e.g., BCR-ABL) PROTAC->POI Binds to Target E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL, IAP) PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Ubiquitinated_POI Ubiquitinated POI Proteasome Proteasome Ubiquitinated_POI->Proteasome Targeted for Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: General mechanism of action for a PROTAC.

Experimental_Workflow start Start: PROTAC Synthesis cell_culture Cell Culture (e.g., K562 cells) start->cell_culture protac_treatment PROTAC Treatment (Dose-response and time-course) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis ternary_complex_assays Ternary Complex Formation Assays (e.g., NanoBRET, SPR, ITC) protac_treatment->ternary_complex_assays selectivity_profiling Selectivity Profiling (Proteomics) protac_treatment->selectivity_profiling western_blot Western Blot Analysis (Quantify protein degradation) cell_lysis->western_blot dc50_dmax Determine DC50 and Dmax western_blot->dc50_dmax end End: Data Analysis and Lead Optimization dc50_dmax->end ternary_complex_assays->end selectivity_profiling->end

References

A Comparative Analysis of SNIPER(ABL)-033 and CRBN-Based ABL PROTACs for BCR-ABL Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two distinct classes of proteolysis-targeting chimeras (PROTACs) aimed at degrading the oncogenic BCR-ABL fusion protein: SNIPER(ABL)-033, which utilizes the Inhibitor of Apoptosis Protein (IAP) E3 ligase pathway, and PROTACs that co-opt the Cereblon (CRBN) E3 ligase. This comparison is based on available experimental data to inform on their respective mechanisms, potencies, and cellular effects.

The targeted degradation of BCR-ABL, the driver of chronic myeloid leukemia (CML), represents a promising therapeutic strategy to overcome resistance to traditional tyrosine kinase inhibitors (TKIs). Both SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) and CRBN-based PROTACs are heterobifunctional molecules designed to bring BCR-ABL into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. However, their reliance on different E3 ligases—IAP for SNIPERs and CRBN for the latter—results in distinct biological activities and potential therapeutic profiles.

Mechanism of Action: A Tale of Two E3 Ligases

SNIPER(ABL)-033 is comprised of an ABL inhibitor (HG-7-85-01) linked to a ligand for IAP E3 ligases (LCL161 derivative). This molecule facilitates the formation of a ternary complex between BCR-ABL and IAP, leading to BCR-ABL degradation. Notably, SNIPERs can also induce the degradation of the IAP proteins themselves, such as cIAP1 and XIAP, through self-ubiquitination.[1]

CRBN-based ABL PROTACs, on the other hand, typically conjugate a TKI like dasatinib (B193332) or a derivative of thalidomide (B1683933) (e.g., pomalidomide) to recruit the CRBN E3 ligase. The formation of the BCR-ABL/PROTAC/CRBN ternary complex is essential for the ubiquitination and degradation of the target protein. The choice of the TKI warhead, linker, and CRBN ligand significantly influences the potency and selectivity of these degraders.[2]

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the reported in vitro efficacy of SNIPER(ABL)-033 and representative potent CRBN-based ABL PROTACs in the K562 human CML cell line. It is important to note that the experimental conditions, such as treatment duration, may vary between studies, which can impact direct comparability.

CompoundTypeLigand for BCR-ABLE3 Ligase LigandDC50 (K562 cells)Dmax (BCR-ABL Degradation)Reference
SNIPER(ABL)-033 SNIPERHG-7-85-01LCL161 derivative0.3 µMNot Reported[3][4][5][6]
SIAIS100 CRBN-based PROTACAsciminib derivativeLenalidomide2.7 nM91.2%[7][8]
DAS-6-2-2-6-CRBN CRBN-based PROTACDasatinibPomalidomide~25 nM (effective degradation)>60% at 1µM[2][9]
CompoundTypeIC50/EC50 (K562 cells)Cell Viability AssayTreatment DurationReference
SNIPER(ABL)-039 *SNIPER~10 nMNot SpecifiedNot Specified[3]
SIAIS100 CRBN-based PROTAC12 nMNot SpecifiedNot Specified[8]
DAS-6-2-2-6-CRBN CRBN-based PROTAC4.4 nMCellTiter-Glo48 hours[9]

Note: SNIPER(ABL)-039 is a more potent analog of SNIPER(ABL)-033, both utilizing the IAP pathway.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action for both SNIPER(ABL) and CRBN-based ABL PROTACs, as well as a typical experimental workflow for evaluating their efficacy.

Mechanism of SNIPER(ABL) Action cluster_0 SNIPER(ABL)-033 cluster_1 Target Protein cluster_2 E3 Ligase cluster_4 Degradation SNIPER(ABL)-033 SNIPER(ABL)-033 BCR-ABL BCR-ABL SNIPER(ABL)-033->BCR-ABL Binds to ABL kinase domain IAP IAP SNIPER(ABL)-033->IAP Recruits IAP SNIPER(ABL)-033->IAP BCR-ABL->SNIPER(ABL)-033 Proteasome Proteasome BCR-ABL->Proteasome Degradation Ubiquitination Ub IAP->Ubiquitination E2 Ubiquitination->BCR-ABL Polyubiquitination Peptides Peptides Proteasome->Peptides Mechanism of CRBN-based ABL PROTAC Action cluster_0 CRBN-based PROTAC cluster_1 Target Protein cluster_2 E3 Ligase cluster_4 Degradation ABL_PROTAC CRBN-based ABL PROTAC BCR-ABL BCR-ABL ABL_PROTAC->BCR-ABL Binds to ABL kinase domain CRBN CRBN ABL_PROTAC->CRBN Recruits CRBN ABL_PROTAC->CRBN BCR-ABL->ABL_PROTAC Proteasome Proteasome BCR-ABL->Proteasome Degradation Ubiquitination Ub CRBN->Ubiquitination E2 Ubiquitination->BCR-ABL Polyubiquitination Peptides Peptides Proteasome->Peptides Experimental Workflow for PROTAC Efficacy Cell_Culture K562 Cell Culture Treatment Treat with PROTAC (Dose-Response and Time-Course) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Viability_Assay Cell Viability Assay (MTT, CellTiter-Glo) Treatment->Viability_Assay Lysis Cell Lysis Harvest->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification Western_Blot Western Blot Analysis (BCR-ABL, p-BCR-ABL, Downstream Effectors, Loading Control) Quantification->Western_Blot Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

References

A Researcher's Guide to Validating Ternary Complex Formation: A Biophysical Assay Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of ternary complex formation is a critical step in understanding molecular mechanisms and advancing therapeutic design, particularly in the burgeoning field of targeted protein degradation with technologies like PROTACs. This guide provides a comprehensive comparison of key biophysical assays used for this purpose, offering detailed experimental protocols, quantitative data summaries, and visual workflows to aid in assay selection and implementation.

The formation of a ternary complex, where two proteins are brought into proximity by a small molecule, is the cornerstone of action for many novel therapeutics. Rigorous and quantitative validation of these complexes is paramount. This guide delves into four powerful biophysical techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET), providing the necessary information to effectively deploy these methods in your research.

Comparative Overview of Biophysical Assays

Choosing the right assay depends on the specific experimental question, the available instrumentation, and the nature of the interacting molecules. The following table summarizes the key quantitative parameters that can be obtained from each technique, providing a snapshot of their respective strengths.

ParameterSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)Förster Resonance Energy Transfer (FRET)
Affinity (KD) Yes (pM to mM range)Yes (pM to mM range)Yes (nM to µM range)Indirectly
Kinetics (kon, koff) YesYesNoNo
Thermodynamics (ΔH, ΔS) Can be determined with temperature variationCan be determined with temperature variationYes (Direct measurement)No
Stoichiometry (n) Can be inferredCan be inferredYes (Direct measurement)No
Cooperativity (α) YesYesYesNo
Labeling Requirement No (Label-free)No (Label-free)No (Label-free)Yes (Fluorophores)
Throughput Medium to HighHighLowMedium
Sample Consumption Low to MediumLowHighLow (for microscopy)
Real-time Monitoring YesYesYesYes
In vivo capability NoNoNoYes

In-Depth Analysis and Experimental Protocols

This section provides detailed descriptions of each technique, along with generalized experimental protocols and illustrative diagrams to guide your experimental design.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[1][2] It provides real-time kinetic data, allowing for the determination of association (kon) and dissociation (koff) rates, in addition to the equilibrium dissociation constant (KD).[3][4]

Experimental Protocol: Ternary Complex Analysis using SPR

This protocol describes a common setup for analyzing a PROTAC-mediated ternary complex, where the E3 ligase is immobilized on the sensor chip.

  • Immobilization of Ligand:

    • Activate the sensor chip surface (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the E3 ligase (e.g., VHL or Cereblon) in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.[5]

    • Deactivate the remaining active esters on the surface with an injection of ethanolamine-HCl.

  • Binary Interaction Analysis:

    • To determine the binding of the PROTAC to the immobilized E3 ligase, inject a series of concentrations of the PROTAC over the sensor surface.

    • Regenerate the sensor surface between each concentration using a suitable regeneration buffer.

    • To determine the binding of the PROTAC to the target protein, a separate experiment is required, typically by immobilizing the target protein.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.[3]

    • Inject these mixtures over the E3 ligase-immobilized surface.

    • The increased binding response compared to the PROTAC alone indicates the formation of the ternary complex.[3]

  • Data Analysis:

    • Fit the sensorgrams from the binary and ternary binding events to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

    • Calculate the cooperativity factor (α) using the formula: α = KD (binary PROTAC-ligase) / KD (ternary complex formation).[3] An α > 1 indicates positive cooperativity.

SPR Experimental Workflow for Ternary Complex Validation cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Immobilize E3 Ligase on Sensor Chip Binary_Run Inject PROTAC over immobilized E3 Ligase Immobilize->Binary_Run Ternary_Run Inject PROTAC + Target Protein over immobilized E3 Ligase Immobilize->Ternary_Run Binary_Analyte Prepare PROTAC dilutions (Analyte 1) Binary_Analyte->Binary_Run Ternary_Analyte Prepare PROTAC + Target Protein (Analyte 2) Ternary_Analyte->Ternary_Run Binary_Kinetics Determine Binary K_D, k_on, k_off Binary_Run->Binary_Kinetics Ternary_Kinetics Determine Ternary K_D, k_on, k_off Ternary_Run->Ternary_Kinetics Cooperativity Calculate Cooperativity (α) Binary_Kinetics->Cooperativity Ternary_Kinetics->Cooperativity BLI Experimental Workflow for Ternary Complex Validation cluster_steps Experimental Steps cluster_analysis Data Analysis Hydration 1. Hydrate Biosensors Baseline1 2. Baseline 1 (Buffer) Hydration->Baseline1 Immobilization 3. Immobilize E3 Ligase Baseline1->Immobilization Baseline2 4. Baseline 2 (Buffer) Immobilization->Baseline2 Association 5. Association (PROTAC + Target Protein) Baseline2->Association Dissociation 6. Dissociation (Buffer) Association->Dissociation Kinetics Determine K_D, k_on, k_off Dissociation->Kinetics Cooperativity Calculate Cooperativity (α) Kinetics->Cooperativity ITC Experimental Workflow for Ternary Complex Validation cluster_titrations Titration Experiments cluster_analysis Data Analysis Binary1 Titrate PROTAC into E3 Ligase Binary_Thermo Determine Binary K_D, ΔH, n Binary1->Binary_Thermo Binary2 Titrate PROTAC into Target Protein Binary2->Binary_Thermo Ternary Titrate Target Protein into E3 Ligase + PROTAC Ternary_Thermo Determine Ternary K_D, ΔH, n Ternary->Ternary_Thermo Cooperativity Calculate Cooperativity (α) Binary_Thermo->Cooperativity Ternary_Thermo->Cooperativity Thermodynamics Calculate ΔG and ΔS Ternary_Thermo->Thermodynamics FRET Principle for Ternary Complex Detection cluster_complex Ternary Complex P1 Protein 1 (Donor) P2 Protein 2 (Acceptor 1) P1->P2 FRET SM Small Molecule P1->SM P3 Protein 3 (Acceptor 2) P2->P3 FRET P2->SM P3->SM Emission Emission (Acceptor 2 Wavelength) P3->Emission Excitation Excitation (Donor Wavelength) Excitation->P1 NoFRET No FRET (Proteins not in proximity)

References

Measuring SNIPER Binding Kinetics: A Comparative Guide to Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding kinetics of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) is crucial for optimizing their efficacy. Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technique for real-time monitoring of these molecular interactions. This guide provides an objective comparison of SPR with other methods and offers detailed experimental insights.

SNIPERs are heterobifunctional molecules designed to induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation. The efficiency of this process is critically dependent on the binding affinities and kinetics of the SNIPER for both the target protein and the E3 ligase, as well as the stability of the resulting ternary complex.[1][2] Accurate measurement of these parameters is therefore essential for the development of effective SNIPER-based therapeutics.

Principles of Surface Plasmon Resonance (SPR)

SPR is an optical-based biosensor technology that measures changes in the refractive index on the surface of a sensor chip.[3][4] In a typical SPR experiment to measure SNIPER binding kinetics, a protein (either the target or the E3 ligase) is immobilized on the sensor chip surface.[3] The SNIPER molecule, the analyte, is then flowed over the surface in a solution. The binding of the SNIPER to the immobilized protein causes an increase in mass at the sensor surface, which in turn alters the refractive index. This change is detected in real-time and is proportional to the amount of bound analyte.[4] By monitoring the association and dissociation phases of the interaction, key kinetic parameters can be determined.[5][6][7]

Experimental Workflow for SNIPER Binding Kinetics using SPR

The following diagram outlines the typical workflow for an SPR-based analysis of SNIPER binding kinetics.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis p1 Protein Purification (Target or E3 Ligase) s2 Ligand Immobilization (e.g., Amine Coupling) p1->s2 p2 SNIPER Synthesis & Purification s3 Analyte Injection (SNIPER at various conc.) p2->s3 p3 Buffer & Reagent Preparation s1 Sensor Chip Selection & Preparation p3->s1 p3->s3 s1->s2 Multi-cycle Kinetics s2->s3 Multi-cycle Kinetics s4 Real-time Binding Measurement s3->s4 Multi-cycle Kinetics s5 Regeneration s4->s5 Multi-cycle Kinetics a1 Sensorgram Processing (Reference Subtraction) s4->a1 s5->s2 Multi-cycle Kinetics a2 Kinetic Model Fitting (e.g., 1:1 Langmuir) a1->a2 a3 Determination of ka, kd, and KD a2->a3 Ternary_Complex Target Target Protein Binary1 Target-SNIPER Binary Complex Target->Binary1 ka1 / kd1 Ternary Target-SNIPER-E3 Ternary Complex Target->Ternary ka_ternary' / kd_ternary' SNIPER SNIPER SNIPER->Binary1 Binary2 E3-SNIPER Binary Complex SNIPER->Binary2 E3Ligase E3 Ligase E3Ligase->Binary2 ka2 / kd2 E3Ligase->Ternary ka_ternary / kd_ternary Binary1->Ternary Binary2->Ternary Degradation Target Degradation Ternary->Degradation Ubiquitination

References

Decoding Drug-Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and binds to its intended molecular target within a cell is a pivotal step in the drug discovery pipeline. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to verify this target engagement in a physiologically relevant context. This guide provides a comprehensive comparison of CETSA with other common alternative methods for measuring target engagement, supported by experimental data and detailed protocols.

The central principle behind many target engagement assays is ligand-induced stabilization. When a drug molecule binds to its protein target, it can increase the protein's stability against denaturation by heat or other means. CETSA leverages this phenomenon to provide evidence of direct binding in a cellular environment.

Comparative Analysis of Target Engagement Assays

This section provides a comparative overview of CETSA and other widely used target engagement assays: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioactive Ligand Binding Assays.

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Radioactive Ligand Binding Assay
Principle Ligand-induced thermal stabilization of the target protein.Change in refractive index upon ligand binding to an immobilized target.Measures heat changes upon binding of a ligand to a target in solution.Competition of a test compound with a radiolabeled ligand for the target.
Assay Environment Intact cells, cell lysates, tissues.[1]In vitro (purified proteins).In vitro (purified proteins).Cell membranes, cell lysates, purified proteins.
Labeling Requirement Label-free for compound and target.Label-free for analyte, but target is immobilized.Label-free for both interactants.Requires a radiolabeled ligand.
Throughput Low (Western Blot) to High (HT-CETSA).[2]Medium to High.Low to Medium.Medium to High.
Quantitative Output EC50 (cellular potency), ΔTm (thermal shift).[3]KD (dissociation constant), kon, koff (kinetic rates).[4][5]KD, ΔH (enthalpy), ΔS (entropy), n (stoichiometry).[6]IC50, Ki (inhibitory constant).
Key Advantages Measures target engagement in a physiological context; applicable to a wide range of targets.[1]Real-time kinetic data; high sensitivity.[7]Provides a complete thermodynamic profile of the interaction.High sensitivity and well-established for receptor studies.
Key Limitations Not all binding events cause a thermal shift; can be lower throughput.Requires immobilization of the target, which may affect its conformation; not suitable for cellular assays.Requires large amounts of pure protein; sensitive to buffer mismatches.Requires synthesis of radiolabeled ligands; safety concerns with radioactivity.

Quantitative Comparison of CETSA with Other Assays

Direct head-to-head quantitative comparisons of CETSA with biophysical assays like SPR and ITC for the same targets are not extensively documented in the literature. However, studies comparing different formats of CETSA with biochemical and other cellular assays provide valuable insights into its performance.

For instance, a study on PARP1 inhibitors demonstrated a good correlation between the cellular EC50 values obtained from a high-throughput CETSA (CETSA HT) format and the IC50 values from a biochemical fluorescence polarization (FP) assay.[2] Similarly, a real-time CETSA (RT-CETSA) for LDHA inhibitors showed a significant correlation with data from enzymatic and other biophysical assays.[8] It was noted that biochemical assays using recombinant proteins might overestimate a compound's potency compared to cellular assays like CETSA, which account for factors like cell permeability and intracellular interactions.[8]

TargetCompound ClassCETSA HT (pEC50)Biochemical FP Assay (pIC50)Cellular PARylation Assay (pIC50)
PARP1PARP inhibitorsGood correlationGood correlationGood correlation

Table adapted from Shaw et al., SLAS Discovery, 2019. The study showed a good correlation between the different assay formats for a series of PARP inhibitors.

TargetCompoundRT-CETSA (EC50)Biochemical Enzymatic Assay (IC50)
LDHACompound 152.5 µM30 nM

Data from Sanchez et al., ACS Chemical Biology, 2022. This exemplifies the often-observed potency shift between biochemical and cellular target engagement assays.[8]

Experimental Protocols

This section provides detailed methodologies for performing CETSA and the alternative target engagement assays.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol describes a typical Western blot-based CETSA experiment.

1. Cell Treatment: a. Culture cells to the desired confluency. b. Treat cells with the test compound or vehicle control at various concentrations and incubate for a specific duration.

2. Heat Challenge: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of temperatures for a defined time (e.g., 3 minutes) using a thermal cycler. A temperature gradient is typically used in the initial experiment to determine the optimal melting temperature.

3. Cell Lysis and Protein Extraction: a. After the heat challenge, lyse the cells by freeze-thaw cycles or other appropriate methods. b. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

4. Protein Quantification: a. Collect the supernatant containing the soluble proteins. b. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

5. Western Blot Analysis: a. Denature the protein samples and load equal amounts onto an SDS-PAGE gel. b. After electrophoresis, transfer the proteins to a PVDF membrane. c. Block the membrane and probe with a primary antibody specific to the target protein. d. Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP). e. Visualize the protein bands using a chemiluminescence substrate and an imaging system. f. Quantify the band intensities to determine the amount of soluble target protein at each temperature.

6. Data Analysis: a. Plot the percentage of soluble protein against the temperature to generate melting curves. b. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). c. A shift in the Tm in the presence of the compound compared to the vehicle control indicates target engagement. d. For isothermal dose-response experiments, plot the amount of soluble protein at a fixed temperature against the compound concentration to determine the EC50.

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines a typical SPR experiment for analyzing protein-ligand interactions.

1. Sensor Chip Preparation and Ligand Immobilization: a. Select an appropriate sensor chip based on the ligand's properties. b. Activate the sensor chip surface (e.g., using EDC/NHS chemistry for amine coupling). c. Immobilize the purified target protein (ligand) onto the sensor surface to a desired density. d. Deactivate any remaining active groups on the surface.

2. Analyte Preparation: a. Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer. b. The running buffer should be filtered and degassed to prevent air bubbles in the system.

3. Binding Analysis: a. Equilibrate the system with running buffer to establish a stable baseline. b. Inject the different concentrations of the analyte over the sensor surface containing the immobilized ligand. The association of the analyte to the ligand is monitored in real-time as a change in the response units (RU). c. After the association phase, switch back to the running buffer to monitor the dissociation of the analyte from the ligand.

4. Regeneration: a. Inject a regeneration solution to remove the bound analyte from the ligand, allowing the sensor surface to be used for subsequent experiments. The regeneration solution should be chosen to effectively remove the analyte without denaturing the immobilized ligand.

5. Data Analysis: a. The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) Protocol

This protocol describes a standard ITC experiment.

1. Sample Preparation: a. Purify the target protein and the ligand to a high degree. b. Prepare the protein and ligand solutions in the same, precisely matched buffer to minimize heats of dilution. Dialyze both samples against the same buffer batch. c. Determine the accurate concentrations of the protein and ligand. d. Degas both solutions before the experiment to remove any dissolved gases.

2. Instrument Setup: a. Thoroughly clean the sample and reference cells of the calorimeter. b. Fill the reference cell with the experimental buffer. c. Load the protein solution into the sample cell. d. Load the ligand solution into the injection syringe.

3. Titration: a. Equilibrate the system to the desired temperature. b. Perform a series of small, sequential injections of the ligand from the syringe into the sample cell containing the protein. c. The heat change associated with each injection is measured by the instrument.

4. Data Analysis: a. The raw data (heat flow versus time) is integrated to obtain the heat change for each injection. b. The heat per injection is plotted against the molar ratio of ligand to protein. c. The resulting isotherm is fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Radioactive Ligand Binding Assay Protocol

This protocol describes a competitive radioligand binding assay.

1. Membrane Preparation: a. Prepare cell membranes or tissue homogenates expressing the target receptor. b. Determine the protein concentration of the membrane preparation.

2. Assay Setup: a. In a multi-well plate, add the membrane preparation to each well. b. Add a fixed concentration of a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity for the target. c. Add varying concentrations of the unlabeled test compound. d. Include control wells for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand in the presence of a high concentration of an unlabeled competitor).

3. Incubation: a. Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

4. Separation of Bound and Free Ligand: a. Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through. b. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

5. Detection: a. Dry the filter mats. b. Add a scintillation cocktail to each filter spot. c. Measure the radioactivity on the filters using a scintillation counter.

6. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound. d. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for CETSA and the alternative target engagement assays.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis A 1. Treat cells with compound/vehicle B 2. Harvest and heat cells at various temperatures A->B C 3. Lyse cells B->C D 4. Centrifuge to separate soluble and aggregated proteins C->D E 5. Collect supernatant (soluble fraction) D->E F 6. Western Blot or other detection method E->F G 7. Quantify soluble target protein F->G

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Binding Analysis cluster_regeneration Regeneration cluster_data_analysis Data Analysis A 1. Activate sensor chip surface B 2. Immobilize target protein (ligand) A->B C 3. Inject analyte (compound) at various concentrations B->C D 4. Monitor association and dissociation C->D E 5. Regenerate sensor surface D->E F 6. Determine kon, koff, and KD D->F E->C Next Cycle

Caption: Workflow of Surface Plasmon Resonance (SPR).

ITC_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A 1. Prepare protein and ligand in matched buffer B 2. Degas samples A->B C 3. Load protein into cell, ligand into syringe B->C D 4. Titrate ligand into protein solution C->D E 5. Measure heat changes D->E F 6. Integrate heat pulses E->F G 7. Fit data to determine KD, ΔH, ΔS, n F->G

Caption: Workflow of Isothermal Titration Calorimetry (ITC).

RLA_Workflow cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis A 1. Incubate membranes, radioligand, and test compound B 2. Filter to separate bound and free radioligand A->B C 3. Measure radioactivity on filters B->C D 4. Calculate specific binding C->D E 5. Determine IC50 and Ki D->E

Caption: Workflow of a Radioactive Ligand Binding Assay.

References

comparing the degradation profiles of different ABL SNIPERs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ABL SNIPER Performance with Supporting Experimental Data.

In the landscape of targeted protein degradation, Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) have emerged as a promising modality for eliminating pathological proteins. This guide provides a comparative analysis of the degradation profiles of various SNIPERs targeting the Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase, a key driver in chronic myeloid leukemia (CML). By conjugating an ABL inhibitor to a ligand for an inhibitor of apoptosis protein (IAP), these molecules effectively hijack the cell's ubiquitin-proteasome system to induce the degradation of the BCR-ABL fusion protein.

This comparison focuses on key quantitative metrics, namely the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), to objectively assess the efficacy of different ABL SNIPERs. Detailed experimental protocols and signaling pathway diagrams are also provided to support further research and development in this area.

Comparative Degradation Profiles of ABL SNIPERs

The following table summarizes the reported degradation efficiencies of several ABL SNIPERs, highlighting the impact of different ABL inhibitors and IAP ligands on their potency. The data has been compiled from various publicly available sources.

SNIPER CompoundABL InhibitorIAP LigandDC50Dmax (%)Reference Cell Line
SNIPER(ABL)-013 GNF5Bestatin20 µMNot ReportedK562
SNIPER(ABL)-015 GNF5MV-15 µMNot ReportedK562
SNIPER(ABL)-019 DasatinibMV-10.3 µMNot ReportedK562
SNIPER(ABL)-024 GNF5LCL161 derivative5 µMNot ReportedK562
SNIPER(ABL)-033 HG-7-85-01LCL161 derivative0.3 µMNot ReportedK562
SNIPER(ABL)-039 DasatinibLCL161 derivative10 nM>90% at 100 nMK562
SNIPER(ABL)-044 HG-7-85-01Bestatin10 µMNot ReportedK562
SNIPER(ABL)-047 HG-7-85-01MV-12 µMNot ReportedK562
SNIPER(ABL)-049 ImatinibBestatin100 µMNot ReportedK562
SNIPER(ABL)-058 ImatinibLCL161 derivative10 µMNot ReportedK562
SNIPER(ABL)-062 Allosteric ABL InhibitorcIAP1 LigandPotent degradationNot ReportedK562

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ABL SNIPERs.

Determination of Protein Degradation by Western Blotting

This protocol is used to quantify the reduction in BCR-ABL protein levels following treatment with ABL SNIPERs.

a. Cell Culture and Treatment:

  • Culture K562 cells (or other suitable CML cell lines) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

  • Treat cells with varying concentrations of the ABL SNIPER for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

b. Cell Lysis and Protein Quantification:

  • Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

c. Western Blotting:

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against ABL (to detect BCR-ABL) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the BCR-ABL band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the SNIPER concentration to determine the DC50 and Dmax values.

Cell Viability Assay

This protocol assesses the effect of ABL SNIPER-induced protein degradation on cell viability.

a. Cell Seeding and Treatment:

  • Seed K562 cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).

  • Allow cells to attach and resume growth overnight.

  • Treat cells with a serial dilution of the ABL SNIPER for a specified period (e.g., 48 or 72 hours).

b. Viability Measurement (using MTT or WST-8 assay):

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • If using MTT, add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.

c. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the SNIPER concentration to determine the half-maximal inhibitory concentration (IC50).

Visualizations

BCR-ABL Signaling Pathway

The constitutively active BCR-ABL tyrosine kinase activates a complex network of downstream signaling pathways that drive cell proliferation and survival in CML. Key pathways include the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways. Downstream effectors such as STAT5 and CrkL are crucial for the malignant phenotype.[1]

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 P GAB2 GAB2 BCR_ABL->GAB2 P STAT5 STAT5 BCR_ABL->STAT5 P CrkL CrkL BCR_ABL->CrkL P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF PI3K PI3K GAB2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-apoptosis) AKT->Survival Proliferation Cell Proliferation mTOR->Proliferation STAT5->Proliferation STAT5->Survival CrkL->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Downstream signaling pathways activated by the BCR-ABL oncoprotein.

ABL SNIPER Mechanism of Action

ABL SNIPERs are heterobifunctional molecules that induce the degradation of the BCR-ABL protein. They consist of an ABL-binding moiety and an IAP-binding moiety, connected by a chemical linker. This tripartite structure facilitates the formation of a ternary complex between BCR-ABL and an IAP E3 ubiquitin ligase (such as cIAP1 or XIAP), leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.

SNIPER_Mechanism cluster_SNIPER SNIPER Molecule ABL_Ligand ABL Inhibitor Linker Linker ABL_Ligand->Linker BCR_ABL BCR-ABL Protein ABL_Ligand->BCR_ABL Binds IAP_Ligand IAP Ligand Linker->IAP_Ligand IAP IAP E3 Ligase (cIAP1/XIAP) IAP_Ligand->IAP Binds Ternary_Complex Ternary Complex (BCR-ABL : SNIPER : IAP) BCR_ABL->Ternary_Complex IAP->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation BCR-ABL Degradation Proteasome->Degradation Results in

Caption: General mechanism of action for ABL SNIPERs.

References

A Comparative Structural and Efficacy Guide to the ABL Kinase Inhibitor HG-7-85-01-NH2 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical ABL kinase inhibitor HG-7-85-01-NH2 with other prominent ABL inhibitors. While a crystal structure for the this compound ABL complex is not publicly available, this document leverages structural data from its parent compounds and other key inhibitors to offer valuable insights for researchers in oncology and drug development. This compound is a derivative of HG-7-85-01, a potent, type II ATP-competitive inhibitor designed to overcome the formidable T315I "gatekeeper" mutation in the Bcr-Abl kinase, a common cause of resistance to earlier generation tyrosine kinase inhibitors (TKIs) in Chronic Myeloid Leukemia (CML).

Quantitative Inhibitor Efficacy

The following table summarizes the half-maximal inhibitory concentrations (IC50) of HG-7-85-01 and other clinically relevant ABL kinase inhibitors against wild-type and T315I mutant Bcr-Abl. This data is compiled from various biochemical and cellular assays.

CompoundTargetIC50 (nM) - BiochemicalIC50 (nM) - Cellular (Ba/F3)
HG-7-85-01 Wild-type Bcr-Abl <5 10 - 60
Bcr-Abl T315I 3 60 - 140
Imatinib (B729)Wild-type Bcr-Abl100 - 500250 - 600
Bcr-Abl T315I>10000>10000
Nilotinib (B1678881)Wild-type Bcr-Abl10 - 2515 - 30
Bcr-Abl T315I>10000>10000
Dasatinib (B193332)Wild-type Bcr-Abl<10.5 - 3
Bcr-Abl T315I>1000>1000
PonatinibWild-type Bcr-Abl0.3 - 20.3 - 2
Bcr-Abl T315I211

Structural Comparison of ABL Kinase Inhibitor Binding Modes

The structural analysis of how different inhibitors bind to the ABL kinase domain is crucial for understanding their efficacy and mechanisms of resistance. While a specific structure for this compound with ABL is unavailable, its design as a hybrid of nilotinib (a type II inhibitor) and dasatinib (a type I inhibitor) that functions as a type II inhibitor provides a strong basis for a comparative discussion.

Type I vs. Type II Inhibition:

  • Type I inhibitors , such as dasatinib , bind to the active "DFG-in" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif of the activation loop is oriented towards the ATP-binding site.

  • Type II inhibitors , including imatinib , nilotinib , and HG-7-85-01 , bind to the inactive "DFG-out" conformation . This conformation exposes a hydrophobic pocket adjacent to the ATP-binding site, which these inhibitors exploit to achieve high affinity and selectivity.

Structural Insights from Alternative ABL Inhibitor Complexes:

  • Imatinib (PDB: 2HYY) : As a archetypal type II inhibitor, imatinib binds to the inactive "DFG-out" conformation of the ABL kinase domain. This binding mode is disrupted by the T315I mutation, which introduces steric hindrance and prevents the necessary conformational changes for imatinib to bind effectively.[1][2]

  • Nilotinib (PDB: 3CS9) : Similar to imatinib, nilotinib is a type II inhibitor that binds to the "DFG-out" conformation.[3][4][5] Its structure was optimized from imatinib to have increased potency.[6] However, it remains ineffective against the T315I mutation.

  • Dasatinib (PDB: 2GQG) : In contrast, dasatinib is a type I inhibitor that binds to the active "DFG-in" conformation of the ABL kinase.[7][8] This allows it to inhibit a broader range of kinase conformations but it is still susceptible to the T315I mutation.

  • Ponatinib (PDB: 3OXZ - wild-type ABL, 3IK3 - T315I mutant) : Ponatinib is a pan-inhibitor designed to be effective against all known single mutations in Bcr-Abl, including T315I.[9][10] Structurally, it binds to the "DFG-out" conformation and utilizes a carbon-carbon triple bond to circumvent the steric hindrance imposed by the isoleucine at the gatekeeper position.[10]

Inferred Binding Mode of HG-7-85-01:

As a nilotinib-dasatinib hybrid designed as a type II inhibitor, HG-7-85-01 is expected to bind to the "DFG-out" conformation of ABL kinase. Its design aims to accommodate the isoleucine of the T315I mutant within the binding pocket, a feature that distinguishes it from its parent compounds, nilotinib and dasatinib.

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action and the methods used to evaluate its performance, the following diagrams illustrate the Bcr-Abl signaling pathway, a typical experimental workflow for assessing inhibitor efficacy, and a logical comparison of the inhibitors discussed.

Bcr_Abl_Signaling Bcr-Abl Bcr-Abl RAS/MAPK Pathway RAS/MAPK Pathway Bcr-Abl->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Bcr-Abl->PI3K/AKT Pathway JAK/STAT Pathway JAK/STAT Pathway Bcr-Abl->JAK/STAT Pathway Proliferation & Survival Proliferation & Survival RAS/MAPK Pathway->Proliferation & Survival PI3K/AKT Pathway->Proliferation & Survival JAK/STAT Pathway->Proliferation & Survival This compound This compound This compound->Bcr-Abl Inhibits

Caption: Bcr-Abl Signaling Pathway and Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay Purified Kinase Purified Kinase Inhibitor Titration Inhibitor Titration Purified Kinase->Inhibitor Titration Kinase Reaction Kinase Reaction Inhibitor Titration->Kinase Reaction IC50 Determination IC50 Determination Kinase Reaction->IC50 Determination Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Proliferation Assay Proliferation Assay Compound Treatment->Proliferation Assay EC50 Determination EC50 Determination Proliferation Assay->EC50 Determination

Caption: Workflow for Inhibitor Efficacy Assessment.

Inhibitor_Comparison ABL Inhibitors ABL Inhibitors Type I (DFG-in) Type I (DFG-in) ABL Inhibitors->Type I (DFG-in) Type II (DFG-out) Type II (DFG-out) ABL Inhibitors->Type II (DFG-out) Pan-Inhibitor (T315I) Pan-Inhibitor (T315I) ABL Inhibitors->Pan-Inhibitor (T315I) Dasatinib Dasatinib Type I (DFG-in)->Dasatinib Imatinib Imatinib Type II (DFG-out)->Imatinib Nilotinib Nilotinib Type II (DFG-out)->Nilotinib HG-7-85-01 HG-7-85-01 Type II (DFG-out)->HG-7-85-01 Ponatinib Ponatinib Pan-Inhibitor (T315I)->Ponatinib

Caption: Logical Comparison of ABL Kinase Inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Biochemical Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based binding assay to determine the IC50 values of inhibitors against purified ABL kinase.

Materials:

  • Purified ABL kinase (wild-type or mutant)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer (Alexa Fluor® 647-labeled)

  • Test inhibitor (e.g., this compound)

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of the test inhibitor in 1X Kinase Buffer A.

  • In a 384-well plate, add 4 µL of each inhibitor dilution.

  • Prepare a kinase/antibody mixture by diluting the Eu-anti-Tag antibody and the ABL kinase in 1X Kinase Buffer A. Add 8 µL of this mixture to each well.

  • Prepare a tracer solution by diluting the Kinase Tracer in 1X Kinase Buffer A. Add 4 µL of the tracer solution to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring FRET, with excitation at 340 nm and emission at 615 nm (donor) and 665 nm (acceptor).

  • Calculate the emission ratio (665 nm / 615 nm) and plot the percent inhibition against the inhibitor concentration to determine the IC50 value using non-linear regression.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of an inhibitor on the proliferation of Bcr-Abl-expressing cells.

Materials:

  • Ba/F3 cells expressing wild-type or T315I mutant Bcr-Abl

  • RPMI-1640 medium supplemented with 10% FBS

  • Test inhibitor (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Detergent reagent (e.g., 20% SDS in 50% DMF)

  • 96-well microplates

Procedure:

  • Seed Ba/F3 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Prepare a serial dilution of the test inhibitor in culture medium and add 100 µL to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Add 100 µL of detergent reagent to each well to solubilize the formazan (B1609692) crystals.

  • Incubate at room temperature in the dark for at least 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control and plot against the inhibitor concentration to determine the EC50 value.

X-ray Crystallography of Protein-Ligand Complexes

This is a general protocol for obtaining the crystal structure of a protein-ligand complex, which can be adapted for the ABL kinase domain with various inhibitors.

Methods:

  • Co-crystallization:

    • Purify the ABL kinase domain to homogeneity.

    • Incubate the purified protein with a 5-10 fold molar excess of the inhibitor for several hours on ice to allow for complex formation.

    • Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various commercial crystallization screens.

    • Optimize the initial hits by varying the precipitant concentration, pH, and temperature.

  • Soaking:

    • Grow apo-crystals of the ABL kinase domain.

    • Prepare a soaking solution containing the inhibitor dissolved in a cryo-protectant solution compatible with the crystal conditions.

    • Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.

    • Flash-cool the crystals in liquid nitrogen for data collection.

Data Collection and Structure Determination:

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data using software such as HKL2000 or XDS.

  • Solve the structure by molecular replacement using a known ABL kinase structure as a search model (e.g., PDB ID 2HYY).

  • Refine the model and build the ligand into the electron density map using software like PHENIX and Coot.

  • Validate the final structure using tools such as MolProbity.[11][12][13][14]

References

Safety Operating Guide

Proper Disposal of HG-7-85-01-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of the research chemical HG-7-85-01-NH2. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe laboratory environment and maintain regulatory compliance. As this compound is a derivative of the ABL kinase inhibitor HG-7-85-01, it should be handled with the same precautions as other potent small molecule kinase inhibitors.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Due to its nature as a potent bioactive small molecule, direct contact and aerosol generation must be avoided.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (nitrile or neoprene) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat is required to prevent contamination of personal clothing.

  • Respiratory Protection: If there is a risk of aerosolization of the powdered compound, a NIOSH-approved respirator is recommended.

All handling of this compound, including weighing and preparation for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Chemical Waste Segregation and Collection

Proper segregation of chemical waste is paramount to ensure safe disposal and to prevent unintended chemical reactions.

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated consumables, such as pipette tips, microfuge tubes, and weighing paper.

    • Contaminated PPE (gloves, etc.).

  • Liquid Waste:

    • Solutions containing this compound.

    • Rinsate from cleaning contaminated glassware. Note that the first rinse of any container that held the compound must be collected as hazardous waste.[1]

All waste must be collected in designated, leak-proof, and chemically compatible containers. The containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

Step-by-Step Disposal Procedure

The following step-by-step guide outlines the proper procedure for the disposal of this compound.

  • Don Appropriate PPE: Before handling any waste materials, ensure all required PPE is correctly worn.

  • Prepare Waste Containers: Use separate, clearly labeled hazardous waste containers for solid and liquid waste.

  • Collect Solid Waste: Carefully place all solid waste contaminated with this compound into the designated solid waste container. Avoid generating dust.

  • Collect Liquid Waste: Transfer all liquid waste containing this compound into the designated liquid waste container using a funnel to prevent spills.

  • Decontaminate Glassware: Rinse any glassware that has come into contact with this compound. The initial rinse should be collected as hazardous liquid waste. Subsequent rinses can typically be disposed of down the drain, but consult your institution's specific guidelines.

  • Seal and Store Waste Containers: Securely seal the lids on all waste containers. Store the containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the hazardous waste.[2] Never dispose of this chemical in the regular trash or down the sewer.[1]

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes key information for the compound based on supplier data.

PropertyValue
CAS Number 1258391-29-5
Molecular Formula Not explicitly provided, derived from HG-7-85-01
Recommended Storage -20°C for short-term, -80°C for long-term[2]
Compound Class ABL Kinase Inhibitor[2]

Experimental Protocols

As this document focuses on disposal, detailed experimental protocols for the use of this compound are not included. Users should refer to their specific research protocols for handling and experimental procedures. The disposal plan outlined above should be integrated into the safety considerations of any such protocol.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Disposal Required for this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid decontaminate Decontaminate Glassware (Collect First Rinse) collect_solid->decontaminate collect_liquid->decontaminate seal_store Securely Seal and Store Waste Containers decontaminate->seal_store contact_ehs Contact EHS for Pickup and Disposal seal_store->contact_ehs end_process End: Proper Disposal Complete contact_ehs->end_process

Caption: Disposal workflow for this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.